molecular formula C19H20O6 B1235576 Calaxin CAS No. 30412-86-3

Calaxin

Numéro de catalogue: B1235576
Numéro CAS: 30412-86-3
Poids moléculaire: 344.4 g/mol
Clé InChI: RYBHZNMPMHOBAR-IRNKKCRZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Calaxin is an axonemal calcium-sensing protein that plays a critical role in regulating motile cilia and flagella. As a member of the neuronal calcium sensor (NCS) family, it is a key factor for the calcium-dependent control of waveform asymmetry in sperm flagella, which is essential for directional steering during chemotaxis . Researchers utilize this compound to study the molecular mechanisms behind sperm guidance and fertilization. Its function is highly conserved, and studies in vertebrate models like zebrafish have confirmed that this compound's calcium-binding ability is directly responsible for inducing asymmetric flagellar beating, while its role in stabilizing outer arm dynein (OAD) on the doublet microtubule is calcium-independent . The primary mechanism of action involves its direct binding to outer arm dynein, where it acts as a Ca2+-dependent regulator. At high calcium concentrations, this compound suppresses dynein-driven microtubule sliding, which is necessary for the suppression of the reverse bend (R-bend) in the flagellar waveform . This precise regulation enables the switch in dynein activity that allows a sperm cell to change its swimming direction. Structurally, this compound contains three functional calcium-binding EF-hand domains. The binding of calcium ions induces a significant conformational change from an open to a closed state, particularly involving the EF2 and EF3 hand domains, which is crucial for its regulatory function . Beyond sperm motility, this compound is also an important subject of study for its roles in coordinating the movement of monocilia. Research in sea urchin and gastropod embryos shows that this compound is critical for establishing basal body orientation and coordinating ciliary beating for proper embryonic movement . Defects in this compound function are linked to primary ciliary dyskinesia (PCD)-like phenotypes, making it a protein of interest for clinical research into ciliopathies . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

30412-86-3

Formule moléculaire

C19H20O6

Poids moléculaire

344.4 g/mol

Nom IUPAC

[(2Z,4R,8R,9R,11R)-2,11-dimethyl-7-methylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-1(13),2-dien-9-yl] 2-methylprop-2-enoate

InChI

InChI=1S/C19H20O6/c1-9(2)17(21)24-14-8-19(5)15(20)7-12(25-19)10(3)6-13-16(14)11(4)18(22)23-13/h6-7,13-14,16H,1,4,8H2,2-3,5H3/b10-6-/t13-,14-,16+,19-/m1/s1

Clé InChI

RYBHZNMPMHOBAR-IRNKKCRZSA-N

SMILES

CC1=CC2C(C(CC3(C(=O)C=C1O3)C)OC(=O)C(=C)C)C(=C)C(=O)O2

SMILES isomérique

C/C/1=C/[C@@H]2[C@@H]([C@@H](C[C@@]3(C(=O)C=C1O3)C)OC(=O)C(=C)C)C(=C)C(=O)O2

SMILES canonique

CC1=CC2C(C(CC3(C(=O)C=C1O3)C)OC(=O)C(=C)C)C(=C)C(=O)O2

Origine du produit

United States

Foundational & Exploratory

The Calaxin Protein: A Calcium-Dependent Modulator of Ciliary and Flagellar Motility

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Calaxin (also known as EFCAB1 or CLXN) is a neuronal calcium sensor (NCS) family protein that plays a pivotal role in the regulation of ciliary and flagellar motility. As a Ca²⁺-binding protein, this compound functions as a key component of the outer dynein arm (ODA) docking complex (OAD-DC), where it is essential for the stable attachment of ODAs to the doublet microtubules of the axoneme. This Ca²⁺-dependent modulation of ODA activity is critical for the proper waveform and beating of cilia and flagella, impacting diverse physiological processes from sperm motility to mucociliary clearance. Dysfunctional this compound has been implicated in primary ciliary dyskinesia (PCD), a genetic disorder characterized by chronic respiratory infections, situs inversus, and infertility. This technical guide provides a comprehensive overview of the function of this compound, including its molecular interactions, signaling pathways, and the experimental methodologies used to elucidate its role.

Core Function and Mechanism of Action

This compound is a highly conserved protein across metazoans, highlighting its fundamental role in ciliary and flagellar biology. Its primary function is twofold, involving both a structural and a regulatory role within the axoneme.

1.1. Structural Role: Stabilization of the Outer Dynein Arm Docking Complex

This compound is an integral component of the pentameric OAD-DC in vertebrates, which also includes CCDC151, CCDC114, TTC25, and ARMC4.[1] This complex is responsible for anchoring the ODA, the main force generator for ciliary beating, to the doublet microtubules. Cryo-electron tomography (cryo-ET) studies have revealed that this compound is crucial for stabilizing this interaction. In the absence of this compound, the OADs are only partially lost, indicating that other docking complex components can still tether the ODA to the microtubule, but this attachment is unstable.[1] Recombinant this compound can autonomously rescue the deficient docking complex structure in this compound-/- axonemes, demonstrating its direct role in stabilizing the OAD-DMT interaction.[1] This stabilizing function of this compound appears to be independent of its calcium-binding ability.

1.2. Regulatory Role: Ca²⁺-Dependent Modulation of Dynein Activity

This compound possesses three EF-hand motifs, which are characteristic Ca²⁺-binding domains. The binding of Ca²⁺ to these motifs induces a conformational change in this compound, which in turn modulates the activity of the ODA. In ascidian sperm, this compound directly interacts with the β-dynein heavy chain of the OAD in a Ca²⁺-dependent manner. This interaction is thought to suppress the microtubule sliding velocity of the ODA at high Ca²⁺ concentrations, leading to changes in the flagellar waveform necessary for chemotaxis.

A study utilizing a mutant E130A-Calaxin in zebrafish, which is deficient in calcium binding, elegantly demonstrated the Ca²⁺-dependent regulatory function. While this mutant could still rescue the structural defect of OAD reduction in this compound-/- sperm, it failed to restore the calcium-induced asymmetric beating of the flagella. This directly links this compound's calcium-binding capability to the regulation of the flagellar waveform.

Signaling Pathway

The signaling pathway involving this compound is a localized, intracellular cascade triggered by changes in intracellular Ca²⁺ concentration.

Calaxin_Signaling_Pathway cluster_extracellular Extracellular/Intracellular Signal cluster_intracellular Intracellular Signal Chemoattractant/ Mechanical Stimulus Ca_channel Ca²⁺ Channel Signal->Ca_channel Opens Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx Calaxin_inactive This compound (Inactive) Ca_ion->Calaxin_inactive Binds Calaxin_active This compound-Ca²⁺ (Active) Calaxin_inactive->Calaxin_active Activation OAD Outer Dynein Arm (ODA) Calaxin_active->OAD Modulates Activity Microtubule Doublet Microtubule OAD->Microtubule Slides along Ciliary_beating Modulation of Ciliary/Flagellar Beating OAD->Ciliary_beating Microtubule->Ciliary_beating

Caption: this compound-mediated Ca²⁺ signaling pathway in cilia/flagella.

An external or internal stimulus (e.g., a chemoattractant for sperm) triggers the opening of Ca²⁺ channels in the cell membrane, leading to an influx of Ca²⁺ ions and a local increase in their concentration within the cilium or flagellum. These Ca²⁺ ions then bind to the EF-hand motifs of this compound, which is localized at the OAD-DC. The binding of Ca²⁺ induces a conformational change in this compound, activating it. The active this compound-Ca²⁺ complex then interacts with the OAD, modulating its motor activity. This regulation of dynein-driven microtubule sliding results in a change in the ciliary or flagellar beating pattern, allowing the cell to respond to the initial stimulus.

Quantitative Data

Quantitative analysis of this compound's interactions is crucial for a complete understanding of its function. While comprehensive data is still being gathered, some key quantitative parameters have been determined.

InteractionTechniqueParameterValueOrganism
This compound - Ca²⁺Isothermal Titration Calorimetry (ITC)Stoichiometry (n)3Ciona intestinalis
This compound - Ca²⁺Equilibrium DialysisDissociation Constant (Kd)Data not yet available in published literature-
This compound - DyneinSurface Plasmon Resonance (SPR)Dissociation Constant (Kd)Data not yet available in published literature-
This compound - TubulinCo-sedimentation AssayDissociation Constant (Kd)Data not yet available in published literature-

Note: While the stoichiometry of Ca²⁺ binding to Ciona this compound has been determined, the precise dissociation constants (Kd) for its interactions with Ca²⁺, dynein, and tubulin are not yet widely available in the public domain and represent an active area of research.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of this compound.

4.1. In Vitro Rescue Experiment with Recombinant this compound

This experiment is designed to determine if recombinant this compound can restore the OAD structure in axonemes isolated from this compound-/- organisms.

In_Vitro_Rescue_Workflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_analysis Analysis isolate_axonemes Isolate sperm axonemes from wild-type and this compound-/- zebrafish incubate_rescue Incubate this compound-/- axonemes with recombinant mEGFP-Calaxin isolate_axonemes->incubate_rescue incubate_control Incubate this compound-/- axonemes with mEGFP (control) isolate_axonemes->incubate_control purify_protein Express and purify recombinant mEGFP-Calaxin protein purify_protein->incubate_rescue purify_protein->incubate_control cryo_et Cryo-Electron Tomography (Cryo-ET) to observe OAD-DC structure incubate_rescue->cryo_et fluorescence Fluorescence Microscopy to visualize mEGFP-Calaxin binding incubate_rescue->fluorescence incubate_control->cryo_et incubate_control->fluorescence

Caption: Workflow for the in vitro rescue experiment.

Methodology:

  • Axoneme Isolation: Sperm from wild-type and this compound-/- zebrafish are collected and demembranated using a buffer containing 1% Triton X-100 to isolate the axonemes.

  • Recombinant Protein Purification: The coding sequence for zebrafish this compound is cloned into an expression vector with an N-terminal mEGFP tag. The recombinant protein is expressed in E. coli and purified using affinity chromatography.

  • Incubation: Isolated this compound-/- axonemes are incubated with the purified mEGFP-Calaxin protein (or mEGFP alone as a negative control) in a reaction buffer (e.g., 20 mM HEPES, 5 mM MgSO₄, 1 mM DTT, 1 mM EGTA, pH 7.4) for 1 hour at room temperature.

  • Cryo-Electron Tomography (Cryo-ET): The axonemes are then applied to EM grids, vitrified by plunge-freezing in liquid ethane, and imaged using a transmission electron microscope equipped with a cryo-stage. Tilt series are collected and reconstructed to visualize the three-dimensional structure of the OAD-DC.

  • Fluorescence Microscopy: A portion of the incubated samples is observed under a fluorescence microscope to confirm the binding of mEGFP-Calaxin to the axonemes.

4.2. Isothermal Titration Calorimetry (ITC) for Ca²⁺ Binding

ITC is used to directly measure the thermodynamic parameters of Ca²⁺ binding to this compound, including the stoichiometry (n), binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Methodology:

  • Sample Preparation: Recombinant this compound is extensively dialyzed against a Ca²⁺-free buffer (e.g., 20 mM Tris-HCl, 150 mM KCl, pH 7.5) treated with Chelex resin to remove any contaminating divalent cations. The protein concentration is accurately determined. A concentrated solution of CaCl₂ is prepared in the same Chelex-treated buffer.

  • ITC Measurement: The ITC experiment is performed using a microcalorimeter. The sample cell is filled with the this compound solution (typically 20-50 µM), and the injection syringe is filled with the CaCl₂ solution (typically 1-2 mM).

  • Titration: A series of small injections (e.g., 2-5 µL) of the CaCl₂ solution are made into the sample cell containing this compound at a constant temperature (e.g., 25°C).

  • Data Analysis: The heat change associated with each injection is measured. The resulting data are fitted to a suitable binding model (e.g., a sequential binding site model) to determine the thermodynamic parameters.

Implications for Drug Development

The critical role of this compound in ciliary function and its association with PCD make it a potential target for therapeutic intervention. Understanding the precise mechanisms of this compound's interaction with Ca²⁺ and the dynein motor complex could pave the way for the development of novel drugs.

  • Modulators of this compound-Dynein Interaction: Small molecules that can either enhance or inhibit the Ca²⁺-dependent interaction between this compound and the OAD could be developed to correct abnormal ciliary beating in certain forms of PCD or to modulate sperm motility for contraceptive purposes.

  • Gene Therapy: For PCD caused by mutations in the CLXN gene, gene therapy approaches aimed at delivering a functional copy of the gene to the affected ciliated epithelia could be a viable long-term treatment strategy.

A thorough understanding of the structure and function of this compound is a prerequisite for the rational design of such therapeutic agents. The detailed experimental protocols and quantitative data presented in this guide provide a foundation for further research and development in this area.

References

A Technical Guide to the Mechanism of Calaxin in Sperm Motility

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calaxin, a member of the neuronal calcium sensor (NCS) family, is a critical Ca²⁺-dependent regulator of sperm motility, playing an essential role in chemotaxis—the directed swimming of sperm towards an egg.[1][2][3] It functions as a molecular link between the calcium signaling cascade, initiated by chemoattractants, and the mechanical output of the flagellar motor, the dynein arms.[1] In response to an increase in intracellular Ca²⁺, this compound binds to Ca²⁺ ions and subsequently interacts directly with the outer arm dynein (OAD) complex. This interaction suppresses the velocity of dynein-driven microtubule sliding, leading to the generation and propagation of an asymmetric flagellar waveform.[1][2] This asymmetry is fundamental for altering the sperm's swimming trajectory, enabling it to steer towards the source of the chemoattractant.[4][5] Recent studies also indicate a secondary, Ca²⁺-independent role for this compound in the structural stabilization of the OAD complex.[6][7] This guide provides an in-depth analysis of this compound's mechanism, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Core Mechanism of Action: From Signal to Steering

The primary function of this compound is to translate a transient calcium signal into a mechanical change in the flagellar beat pattern. This process is central to sperm chemotaxis, which is crucial for successful fertilization in many species.[1]

The Ca²⁺ Signaling Cascade

In many species, chemoattractants released by the egg or surrounding cells trigger a rapid influx of extracellular Ca²⁺ into the sperm flagellum.[1][8] In ascidians, a well-studied model, this is initiated by a substance known as Sperm Activating and Attracting Factor (SAAF).[1] In mammals, progesterone is a key signaling molecule that activates the sperm-specific Ca²⁺ channel, CatSper, leading to Ca²⁺ entry.[1][8] This influx creates a localized, transient burst of high Ca²⁺ concentration within the flagellum.[1]

This compound as the Ca²⁺ Sensor

This compound is strategically located along the axoneme in association with the outer arm dynein.[4][5] It possesses three calcium-binding domains known as EF-hands.[6] When the intracellular Ca²⁺ concentration rises, this compound binds to these ions, undergoing a conformational change. This change exposes a binding site that allows it to interact with the dynein motor protein complex.[1]

Modulation of Outer Arm Dynein

The direct interaction of the Ca²⁺-bound this compound with outer arm dynein results in the suppression of its motor activity.[1][2] Specifically, in vitro motility assays have demonstrated that this compound directly reduces the velocity of microtubule sliding driven by outer arm dynein at high Ca²⁺ concentrations.[1] This suppression is not an "on/off" switch but rather a modulation, effectively putting the dynein motors on one side of the axoneme into a "low-gear" state.[5] This differential activity between the dyneins on opposite sides of the axoneme is what breaks the symmetry of the flagellar beat, inducing a more curved, asymmetric waveform necessary for turning.[4][9]

Dual Function: Regulation and Stabilization

Studies in vertebrates have revealed a dual function for this compound.[7] In addition to its Ca²⁺-dependent regulatory role, this compound is also required for the stable assembly of the outer arm dynein onto the doublet microtubules of the axoneme.[6][10] Knockout of the this compound gene in zebrafish and mice leads to a partial loss of OADs, resulting in abnormal ciliary and flagellar movement, a phenotype consistent with primary ciliary dyskinesia.[7][10] This structural role appears to be independent of this compound's ability to bind calcium.[6][7]

Signaling and Mechanical Pathway Diagram

The following diagram illustrates the sequence of events from chemoattractant detection to the mechanical alteration of the sperm's flagellar beat.

Calaxin_Signaling_Pathway cluster_signal Signal Transduction cluster_mechanics Mechanical Response Chemoattractant Chemoattractant (e.g., SAAF, Progesterone) Ca_Channel Ca²⁺ Channel (e.g., CatSper) Chemoattractant->Ca_Channel activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx mediates Calaxin_Inactive This compound Ca_Influx->Calaxin_Inactive binds to Calaxin_Active This compound-Ca²⁺ Complex Calaxin_Inactive->Calaxin_Active activates OAD Outer Arm Dynein Calaxin_Active->OAD interacts with & inhibits Suppression Suppression of Microtubule Sliding OAD->Suppression leads to Asymmetric_Wave Asymmetric Flagellar Waveform Suppression->Asymmetric_Wave generates Sperm_Turn Sperm Turning (Chemotaxis) Asymmetric_Wave->Sperm_Turn causes

Caption: this compound signaling pathway in sperm chemotaxis.

Quantitative Data Analysis

The effects of this compound and Ca²⁺ on sperm motility have been quantified through several key experiments. The data below is summarized from studies on Ciona intestinalis sperm.

Table 1: Effect of this compound Inhibition on Sperm Chemotaxis

Condition Linear Equation Chemotaxis Index (LECI) Sperm Swimming Velocity (µm/s)
Control (DMSO) 0.45 ± 0.05 185 ± 10
150 µM Repaglinide (this compound Inhibitor) 0.10 ± 0.03** 180 ± 12

*Data are presented as mean ± SEM. *P < 0.001 vs. Control.[11] Note: Repaglinide significantly inhibits the chemotactic ability (LECI) without affecting the overall swimming speed, indicating a specific effect on directional control.[11]

Table 2: Ca²⁺-Dependent Regulation of Flagellar Asymmetry and Dynein Activity

Parameter Low Ca²⁺ (pCa 10) High Ca²⁺ (pCa 5) High Ca²⁺ (pCa 5) + this compound Inhibitor
Flagellar Asymmetry Index 0.1 ± 0.02 0.8 ± 0.05** 0.2 ± 0.03
Microtubule Sliding Velocity (µm/s) 8.5 ± 0.5 4.2 ± 0.4** 8.1 ± 0.6

*Data are presented as mean ± SEM. *P < 0.001 vs. Low Ca²⁺.[1] Note: High Ca²⁺ induces a significant increase in flagellar asymmetry and a corresponding decrease in dynein-driven microtubule sliding velocity.[1] This effect is reversed by a this compound inhibitor, confirming this compound's role as the mediator.[1]

Key Experimental Protocols

The following protocols are foundational for studying the this compound mechanism.

Protocol: Demembranated Sperm Motility Reactivation

This assay allows for the direct control of the intracellular environment to study how factors like Ca²⁺ and ATP affect flagellar movement.[4][5]

  • Sperm Collection: Collect dry sperm from Ciona intestinalis and keep on ice.

  • Demembranation: Suspend sperm in a demembranation solution (e.g., 0.5% Triton X-100, 0.2 M sucrose, 25 mM K-acetate, 20 mM Tris-HCl pH 7.7, 1 mM DTT) for 30 seconds to remove the plasma membrane.

  • Pre-incubation: Transfer the demembranated sperm to a pre-incubation buffer containing 1 mM caged ATP and varying free Ca²⁺ concentrations (buffered with EGTA, calculated as pCa). Incubate for several minutes.

  • Motility Reactivation: Place the sperm suspension on a microscope slide. Initiate motility by a UV flash (e.g., 150 ms) to photolyze the caged ATP, releasing active ATP.[12]

  • Data Acquisition: Record flagellar waveforms using a high-speed camera (e.g., 200-500 fps).

  • Analysis: Analyze flagellar curvature, amplitude, and beat frequency using sperm motility analysis software.

Protocol: In Vitro Dynein-Driven Microtubule Motility Assay

This assay directly measures the effect of this compound on the motor activity of isolated dynein.[1]

  • Dynein Isolation: Isolate outer arm dynein from sperm flagellar axonemes using high-salt extraction methods.

  • Assay Chamber Preparation: Coat a glass coverslip with purified dynein molecules.

  • Microtubule Application: Add fluorescently labeled, taxol-stabilized microtubules to the chamber in a motility buffer (containing ATP, Mg²⁺).

  • Experimental Conditions: Perfuse the chamber with motility buffer containing different concentrations of free Ca²⁺ and purified this compound protein.

  • Data Acquisition: Observe and record the gliding movement of microtubules over the dynein-coated surface using fluorescence microscopy.

  • Analysis: Measure the velocity of the microtubule sliding. A decrease in velocity in the presence of high Ca²⁺ and this compound indicates suppression of dynein motor activity.[1]

Experimental Workflow Diagrams

Visualizing the experimental process is crucial for understanding the data generated.

Demembranation_Workflow start Collect Sperm demem Demembranate (0.5% Triton X-100) start->demem preinc Pre-incubate with Caged ATP & Controlled [Ca²⁺] demem->preinc reactivate Reactivate Motility (UV Flash Photolysis) preinc->reactivate record Record Waveforms (High-Speed Video) reactivate->record analyze Analyze Motility Parameters (Curvature, Asymmetry) record->analyze end Results analyze->end

Caption: Workflow for the demembranated sperm reactivation assay.

In_Vitro_Motility_Workflow start Isolate Outer Arm Dynein prep_chamber Prepare Assay Chamber (Coat glass with dynein) start->prep_chamber add_mt Add Fluorescent Microtubules + ATP prep_chamber->add_mt add_factors Perfuse with Test Buffers (Varying [Ca²⁺] & this compound) add_mt->add_factors record Record Microtubule Gliding (Fluorescence Microscopy) add_factors->record analyze Measure Sliding Velocity record->analyze end Results analyze->end

References

The Role of Calaxin in Primary Ciliary Dyskinesia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primary Ciliary Dyskinesia (PCD) is a rare, genetically heterogeneous disorder characterized by motile cilia dysfunction, leading to a range of clinical manifestations including chronic respiratory infections, situs inversus, and infertility. A key player in the intricate machinery of ciliary movement is Calaxin (also known as EFCAB1 or CLXN), a calcium-binding protein integral to the Outer Dynein Arm (ODA) docking complex (ODA-DC). This technical guide provides an in-depth exploration of the molecular role of this compound in PCD, summarizing quantitative data on the functional consequences of its deficiency, detailing key experimental protocols for its study, and visualizing the associated signaling pathways and experimental workflows. Understanding the precise function of this compound is critical for the development of targeted diagnostic and therapeutic strategies for this debilitating disease.

Introduction to this compound and its Function in Cilia

Motile cilia are microtubule-based organelles whose coordinated beating is essential for fluid and mucus clearance in the respiratory tract, cerebrospinal fluid circulation, and sperm motility[1]. The force for ciliary bending is generated by dynein arms, large motor protein complexes that are attached to the peripheral doublet microtubules of the axoneme. The Outer Dynein Arms (ODAs) are the main force generators for ciliary beating[1].

This compound is a calcium-sensor protein that is a critical component of the ODA-docking complex (ODA-DC) in vertebrates[1][2]. The ODA-DC is a multi-protein assembly responsible for anchoring the ODAs to the doublet microtubules. In vertebrates, this complex is composed of this compound (EFCAB1), ARMC4, CCDC114, CCDC151, and TTC25. This compound's role is multifaceted, involving both structural and regulatory functions.

Molecular Mechanism of this compound in Ciliary Function

This compound plays a dual role in ciliary motility, with both calcium-independent and calcium-dependent functions.

2.1. Calcium-Independent Role: Stabilization of the Outer Dynein Arm

Structurally, this compound is essential for the stable docking of the ODAs onto the ciliary doublet microtubules[1][2]. Studies in zebrafish have shown that while a mutation in armc4 leads to a complete loss of ODAs, a mutation in this compound results in a partial loss, particularly in the distal region of the sperm flagella[1]. This indicates that other components of the ODA-DC can initially tether the ODA, but this compound is crucial for stabilizing this interaction[1]. Cryo-electron tomography has revealed that in the absence of this compound, the remaining ODAs are still connected to the doublet microtubule through other ODA-DC components[1]. This suggests a model where the ODA-DC assembles as a complex, and this compound's incorporation provides the final stabilization required for a fully functional ODA array.

2.2. Calcium-Dependent Role: Regulation of Ciliary Waveform

This compound belongs to the neuronal calcium sensor family of proteins and possesses EF-hand motifs that enable it to bind calcium ions[3][4]. This calcium-binding ability is central to its role in regulating the ciliary waveform in response to changes in intracellular calcium concentration[3][4]. In ascidian sperm, this compound-mediated calcium sensing is critical for sperm chemotaxis, where changes in calcium levels alter the flagellar beat pattern to guide the sperm towards the egg[5]. In vertebrates, this function is also conserved. Studies using a mutant form of this compound in zebrafish that is deficient in calcium binding demonstrated that while the ODA stabilization function was intact, the sperm flagella failed to switch to an asymmetric beating pattern in response to calcium[3][4]. This directly links this compound's calcium-binding capacity to the dynamic regulation of ciliary movement.

This compound Deficiency in Primary Ciliary Dyskinesia

Mutations in the EFCAB1 (CLXN) gene, which encodes this compound, have been identified as a cause of Primary Ciliary Dyskinesia[6]. These mutations lead to a loss of functional this compound protein, resulting in the characteristic defects in ciliary motility.

3.1. Genotype-Phenotype Correlation

Patients with EFCAB1 mutations typically present with the classic symptoms of PCD, including neonatal respiratory distress, chronic cough, recurrent sinus and ear infections, and laterality defects such as situs inversus. The underlying cellular phenotype is a partial defect of the ODAs, consistent with the role of this compound in stabilizing the ODA-DC. This partial defect can sometimes make diagnosis challenging, as some residual ciliary motility may be observed.

3.2. Prevalence of EFCAB1 Mutations

The exact prevalence of EFCAB1 mutations within the broader PCD patient population is still being determined as more extensive genetic screening is performed. However, it is recognized as one of the growing number of genes known to cause PCD.

Quantitative Data on this compound Deficiency

The functional consequences of this compound deficiency have been quantified in various model organisms and patient studies.

Table 1: Ciliary and Flagellar Motility Parameters in this compound-Deficient Models

Organism/ModelParameterWild-Type/ControlThis compound/Efcab1 DeficientReference
Mouse (Efcab1 knockout) Sperm Swimming Velocity (µm/s)109.2 ± 16.474.9 ± 12.5[7]
Tracheal Cilia Flow Velocity (µm/s)~40~20[7]
Tracheal Ciliary Beat Frequency (Hz)~12~8[7]
Zebrafish (this compound knockout) Sperm BeatingNormalSlower beating[1]
PCD Patients (RSPH4A mutation) Ciliary Beat Frequency (Hz)13.1 (median)9.3 (median)[8]

Table 2: Structural Defects in this compound-Deficient Cilia

Organism/ModelStructural DefectObservationReference
Zebrafish (this compound knockout) Outer Dynein Arm (ODA) LossPartial loss, predominantly in the distal region of sperm flagella.[1]
Mouse (Efcab1 knockout) Outer Dynein Arm (ODA) PresenceMostly intact, with rare absence of a few ODAs.[7]

Key Experimental Protocols

5.1. High-Speed Video Microscopy (HSVM) for Ciliary Function Analysis

HSVM is a crucial diagnostic and research tool for assessing ciliary beat frequency (CBF) and ciliary beat pattern (CBP).

  • Sample Collection: Ciliated epithelial cells are typically obtained via nasal brush biopsy[9][10]. The brush is inserted into the nasal cavity and gently rotated to collect cells.

  • Sample Preparation: The brush tip is immediately placed in a tube containing cell culture medium (e.g., DMEM)[9]. The tube is shaken to dislodge the cells. The cell suspension is then transferred to a slide or cuvette for microscopy[9].

  • Microscopy and Recording: The slide is placed on a heated microscope stage maintained at 37°C[9]. Ciliary beating is observed using a phase-contrast or differential interference contrast (DIC) microscope equipped with a high-speed camera capable of recording at >100 frames per second[10]. Video sequences are recorded from areas with actively beating cilia.

  • Data Analysis:

    • Ciliary Beat Frequency (CBF): CBF is determined by playing the video in slow motion and counting the number of complete beat cycles over a defined period or by using specialized software that performs Fourier analysis on the changes in light intensity caused by ciliary movement.

    • Ciliary Beat Pattern (CBP): The waveform and coordination of ciliary beating are qualitatively and quantitatively assessed. Parameters such as the amplitude of the beat, the stiffness of the cilium, and the presence of abnormal circular or flickering movements are noted[10].

5.2. Cryo-Electron Tomography (Cryo-ET) for Axonemal Ultrastructure

Cryo-ET allows for the high-resolution, three-dimensional visualization of the ciliary axoneme in a near-native state.

  • Sample Preparation:

    • Cilia Isolation: For cultured cells or model organisms, cilia can be isolated by various methods, including calcium shock or treatment with dibucaine. For human studies, nasal biopsy samples can be used directly[11].

    • Plunge Freezing: A small volume of the ciliary suspension is applied to an electron microscopy grid, blotted to create a thin film, and rapidly plunged into liquid ethane. This vitrifies the sample, preserving its structure without ice crystal formation.

  • Data Collection: The frozen grid is transferred to a cryo-transmission electron microscope. A series of two-dimensional images are taken as the sample is tilted at different angles relative to the electron beam.

  • Image Processing and Reconstruction:

    • Tomogram Reconstruction: The tilt-series images are computationally aligned and back-projected to generate a three-dimensional reconstruction (tomogram) of the cilium.

    • Subtomogram Averaging: To enhance the signal-to-noise ratio and achieve higher resolution, repeating structures within the tomogram, such as the 96 nm axonemal repeat containing the dynein arms and their docking complexes, are computationally extracted, aligned, and averaged. This allows for the detailed visualization of protein complexes like the ODA-DC[1][2].

5.3. Immunofluorescence (IF) Staining for Protein Localization

IF is used to visualize the localization of specific proteins within the cilia, such as this compound and other ODA components.

  • Sample Preparation:

    • Cell Seeding and Ciliogenesis: For cultured cells, cells are grown on coverslips until confluent and then serum-starved for 24-48 hours to induce ciliogenesis.

    • Fixation: Cells are fixed with a suitable fixative, such as 4% paraformaldehyde or ice-cold methanol.

    • Permeabilization: The cell membranes are permeabilized with a detergent like Triton X-100 to allow antibodies to access intracellular structures.

  • Immunostaining:

    • Blocking: Non-specific antibody binding sites are blocked using a solution containing serum or bovine serum albumin (BSA).

    • Primary Antibody Incubation: The sample is incubated with a primary antibody specific to the protein of interest (e.g., anti-Calaxin/EFCAB1) and a marker for cilia (e.g., anti-acetylated α-tubulin).

    • Secondary Antibody Incubation: After washing, the sample is incubated with fluorescently labeled secondary antibodies that bind to the primary antibodies. Different fluorophores are used for each primary antibody to allow for simultaneous visualization.

    • Counterstaining and Mounting: The nuclei are often stained with a DNA dye like DAPI. The coverslip is then mounted on a microscope slide with an anti-fade mounting medium.

  • Imaging: The sample is visualized using a fluorescence or confocal microscope. Co-localization of proteins can be assessed by merging the images from the different fluorescent channels.

Signaling Pathways and Experimental Workflows

6.1. This compound's Role in the ODA-DC and Calcium Signaling

The following diagram illustrates the position of this compound within the ODA-DC and its dual function in ODA stabilization and calcium-mediated waveform regulation.

This compound in the ODA-DC and its dual function.

6.2. Experimental Workflow for Investigating this compound Function in PCD

This diagram outlines a typical experimental workflow for characterizing the impact of a suspected EFCAB1 mutation.

PCD_Investigation_Workflow Patient Patient with PCD Symptoms Genetic_Screening Genetic Screening Patient->Genetic_Screening Nasal_Biopsy Nasal Brush Biopsy Patient->Nasal_Biopsy EFCAB1_Mutation Identify EFCAB1 Mutation Genetic_Screening->EFCAB1_Mutation Model_System Generate Animal/Cell Model (e.g., Zebrafish, Mouse) EFCAB1_Mutation->Model_System HSVM High-Speed Video Microscopy (HSVM) Nasal_Biopsy->HSVM IF_Staining Immunofluorescence Staining Nasal_Biopsy->IF_Staining Cryo_ET Cryo-Electron Tomography (Cryo-ET) Nasal_Biopsy->Cryo_ET CBF_CBP_Analysis Analyze CBF and CBP HSVM->CBF_CBP_Analysis Protein_Localization Assess this compound and ODA Protein Localization IF_Staining->Protein_Localization Ultrastructure_Analysis Analyze Axonemal Ultrastructure (ODA Loss) Cryo_ET->Ultrastructure_Analysis Functional_Studies In-depth Functional Studies Model_System->Functional_Studies

References

The Calaxin Gene: A Technical Guide to its Role in Ciliary Function and Human Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Calaxin (CLXN) gene, also known as EFCAB1 and ODAD5, encodes a crucial calcium-binding protein implicated in the intricate machinery of motile cilia. As a key component of the outer dynein arm-docking complex (ODA-DC), this compound plays a pivotal role in the assembly and function of the dynein motors that drive ciliary and flagellar beating. Pathogenic variants in the CLXN gene are a cause of primary ciliary dyskinesia (PCD), a rare, autosomal recessive genetic disorder characterized by chronic respiratory disease, laterality defects (situs inversus), and infertility. This technical guide provides a comprehensive overview of the this compound gene, its protein product, and its association with human disease. It details the molecular mechanisms of this compound function, summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes its role in cellular signaling pathways.

Introduction to the this compound Gene

The CLXN gene is located on chromosome 8 and encodes the protein this compound. This protein is a member of the EF-hand superfamily of calcium-binding proteins. Its primary function is associated with the regulation of ciliary and flagellar motility.[1][2] this compound is an essential component of the ODA-DC, a protein complex responsible for anchoring the outer dynein arms to the microtubule doublets of the ciliary axoneme.[2] This anchoring is critical for the efficient generation of force required for the rhythmic beating of cilia and flagella.

Molecular Biology of this compound

Gene and Protein Characteristics:

FeatureDescription
Gene Name This compound
Gene Symbol CLXN
Aliases EFCAB1, ODAD5, CILD53, FLJ11767
Chromosomal Location 8q24.13
Protein Name This compound
UniProt ID Q9HAE3
Key Domains Multiple EF-hand calcium-binding domains

This compound's function is intrinsically linked to its ability to bind calcium ions (Ca²⁺) through its EF-hand motifs. This binding induces conformational changes in the protein, which in turn modulates its interaction with other components of the ODA-DC and the dynein motor itself. This calcium sensitivity allows for the regulation of ciliary beat frequency and waveform in response to intracellular calcium signals.

This compound and Primary Ciliary Dyskinesia (PCD)

Primary ciliary dyskinesia is a genetically heterogeneous disorder resulting from defects in the structure and/or function of motile cilia. The global prevalence of PCD is estimated to be at least 1 in 7,554 individuals, though this is likely an underestimate.[3] While mutations in over 50 genes have been linked to PCD, pathogenic variants in CLXN are a recognized cause.[4]

Homozygous pathogenic variants in CLXN have been identified in individuals presenting with classic PCD symptoms, including respiratory distress, laterality defects, and chronic respiratory symptoms.[4] These mutations lead to defects in the assembly of the distal outer dynein arms in respiratory cilia.[4]

Quantitative Data Associated with this compound and PCD:

ParameterValueReference
Global PCD Prevalence (estimated) ≥ 1 in 7,554[3]
PCD Patients with CLXN Mutations 3 individuals with homozygous pathogenic variants identified in one study[4]
Ciliary Beat Frequency (CBF) in Healthy Controls Median: 13.1 Hz (Range: 9.3 - 16 Hz)[5]
Ciliary Beat Frequency (CBF) in PCD Patients (general) Significantly lower than in non-PCD patients[6]

Experimental Protocols for Studying this compound

A variety of experimental techniques are employed to investigate the function of this compound and the impact of its mutation. Detailed methodologies for key experiments are provided below.

Analysis of Ciliary Beat Frequency and Waveform

High-speed video microscopy analysis (HVMA) is the primary method for assessing ciliary motility.

Protocol: High-Speed Video Microscopy Analysis (HVMA)

  • Sample Collection: Obtain ciliated epithelial cells via nasal brushing.

  • Sample Preparation:

    • Suspend the brush tip in a cell culture medium (e.g., DMEM).

    • Gently agitate to release the cells.

    • Transfer the cell suspension to a slide and cover with a coverslip.

  • Microscopy Setup:

    • Use an inverted microscope equipped with a high-speed camera (capable of >200 frames per second).

    • Maintain the sample at a physiological temperature (37°C).

  • Image Acquisition:

    • Record video sequences of beating cilia from multiple areas of the slide.

  • Data Analysis:

    • Use specialized software to analyze the recorded videos.

    • Ciliary Beat Frequency (CBF): Manually count the number of beats over a defined time period or use automated Fourier transform-based methods.

    • Ciliary Beat Pattern (CBP): Observe the waveform of individual cilia in slow-motion playback to identify abnormalities such as stiffness, reduced amplitude, or asynchronous beating.

In Vitro Motility Assays

These assays are used to directly observe the motor activity of dynein and the effect of regulatory proteins like this compound.

Protocol: In Vitro Microtubule Gliding Assay

  • Chamber Preparation:

    • Construct a flow chamber using a microscope slide and a coverslip with double-sided tape as a spacer.

  • Motor Immobilization:

    • Introduce a solution containing purified dynein motor proteins into the chamber and allow them to adsorb to the glass surface.

    • Block any remaining non-specific binding sites with a protein solution like casein.

  • Microtubule Introduction:

    • Perfuse the chamber with a solution containing fluorescently labeled microtubules.

  • Motility Initiation and Observation:

    • Introduce a solution containing ATP and varying concentrations of Ca²⁺ to initiate microtubule gliding.

    • Observe and record the movement of the microtubules using fluorescence microscopy.

  • Data Analysis:

    • Track the movement of individual microtubules to determine their gliding velocity.[7][8][9]

Protein-Protein Interaction Analysis

Co-immunoprecipitation is a standard technique to identify proteins that interact with this compound.

Protocol: Co-Immunoprecipitation (Co-IP)

  • Cell Lysis:

    • Lyse cells expressing the proteins of interest in a non-denaturing lysis buffer to preserve protein complexes.

  • Pre-clearing:

    • Incubate the cell lysate with protein A/G beads to remove proteins that non-specifically bind to the beads.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an antibody specific to this compound.

    • Add protein A/G beads to the lysate-antibody mixture to capture the antibody-Calaxin complexes.

  • Washing:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads using an elution buffer.

  • Analysis:

    • Analyze the eluted proteins by Western blotting or mass spectrometry to identify interacting partners.[10][11][12][13][14]

Calcium Binding Assays

Isothermal titration calorimetry is a powerful method to quantify the binding affinity of calcium to this compound.

Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation:

    • Prepare a solution of purified this compound protein in a suitable buffer.

    • Prepare a solution of CaCl₂ in the same buffer.

  • ITC Experiment:

    • Load the this compound solution into the sample cell of the ITC instrument.

    • Load the CaCl₂ solution into the injection syringe.

    • Perform a series of injections of the CaCl₂ solution into the this compound solution while monitoring the heat changes.

  • Data Analysis:

    • Integrate the heat signals from each injection to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model to determine the dissociation constant (Kd), binding stoichiometry (n), and enthalpy of binding (ΔH).[15][16][17][18][19][20][21][22]

This compound in Cellular Signaling

This compound functions as a calcium sensor within the ODA-DC, translating changes in intracellular Ca²⁺ concentration into a functional response of the ciliary motor. The binding of Ca²⁺ to this compound is thought to induce a conformational change that alters the interaction between the ODA-DC and the outer dynein arm, thereby modulating its ATPase activity and the resulting microtubule sliding velocity. This regulatory mechanism is crucial for controlling the beat frequency and waveform of cilia, enabling processes such as directional swimming of sperm and mucociliary clearance in the airways.

Diagram of the this compound Signaling Pathway in Cilia:

Calaxin_Signaling_Pathway Ca2_influx Ca²⁺ Influx Calaxin_inactive This compound (Ca²⁺-free) Ca2_influx->Calaxin_inactive Binds to Calaxin_active This compound-Ca²⁺ (Active) Calaxin_inactive->Calaxin_active Conformational Change ODA_DC Outer Dynein Arm Docking Complex (ODA-DC) Calaxin_active->ODA_DC Modulates ODA Outer Dynein Arm (ODA) ODA_DC->ODA Regulates Docking & Activity Microtubule_Sliding Microtubule Sliding ODA->Microtubule_Sliding Drives Ciliary_Beating Ciliary Beating (Altered Waveform/Frequency) Microtubule_Sliding->Ciliary_Beating Results in

Caption: this compound-mediated calcium signaling in ciliary motility.

Experimental Workflow for Investigating this compound Function:

Experimental_Workflow PCD_Patient PCD Patient with CLXN mutation Nasal_Brushing Nasal Brushing PCD_Patient->Nasal_Brushing HVMA High-Speed Video Microscopy Analysis Nasal_Brushing->HVMA Cell_Culture Cell Culture & Protein Extraction Nasal_Brushing->Cell_Culture CBF_CBP_Analysis CBF & CBP Analysis HVMA->CBF_CBP_Analysis Co_IP Co-Immunoprecipitation (anti-Calaxin) Cell_Culture->Co_IP MS_WB Mass Spectrometry / Western Blot Co_IP->MS_WB Interaction_Analysis Protein Interaction Analysis MS_WB->Interaction_Analysis Recombinant_Protein Recombinant This compound Expression ITC Isothermal Titration Calorimetry Recombinant_Protein->ITC Motility_Assay In Vitro Motility Assay Recombinant_Protein->Motility_Assay Ca_Binding Ca²⁺ Binding Affinity (Kd) ITC->Ca_Binding Gliding_Velocity Microtubule Gliding Velocity Motility_Assay->Gliding_Velocity

Caption: Workflow for functional analysis of the this compound gene.

Conclusion

The this compound gene is a critical player in the complex process of ciliary and flagellar motility. Its role as a calcium sensor within the outer dynein arm-docking complex highlights the importance of calcium signaling in the regulation of ciliary function. Mutations in CLXN leading to Primary Ciliary Dyskinesia underscore its essential function in human health. Further research into the precise molecular mechanisms of this compound action and the development of high-throughput screening methods will be vital for a deeper understanding of PCD pathogenesis and the exploration of potential therapeutic interventions. This technical guide serves as a foundational resource for professionals engaged in the study of ciliopathies and the development of novel diagnostics and treatments.

References

The Role of Calaxin in Calcium-Dependent Regulation of Dynein and Sperm Chemotaxis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calaxin is a calcium-binding axonemal protein that plays a pivotal role in the regulation of sperm motility, particularly in response to chemoattractants.[1][2] First identified in the sperm flagella of the ascidian Ciona intestinalis, this compound acts as a crucial link between calcium signaling and the mechanical output of the dynein motor complex.[3] This technical guide provides a comprehensive overview of the discovery, characterization, and functional significance of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Discovery and Molecular Characterization

This compound was discovered during a search for axonemal proteins that regulate the Ca²⁺-dependent movement of sperm flagella.[3] It is a member of the neuronal calcium sensor (NCS) family of proteins and is highly conserved across metazoans, including humans.[3]

Protein Structure and Domains

This compound is characterized by the presence of three EF-hand Ca²⁺-binding motifs.[4] These motifs are responsible for the protein's ability to sense and respond to changes in intracellular calcium concentration. The binding of Ca²⁺ to these domains induces a conformational change in this compound, enabling it to interact with its target proteins.

Orthologs and Evolutionary Conservation

Orthologs of this compound have been identified in a wide range of metazoan species, highlighting its conserved and fundamental role in ciliary and flagellar motility.[3] The human ortholog of this compound is encoded by the CLXN gene.[5]

Quantitative Data

A summary of the key quantitative data related to this compound is presented in the tables below.

Table 1: Calcium Binding Properties of this compound
ParameterValueMethodReference
Number of Ca²⁺ Binding Sites3Isothermal Titration Calorimetry[4]
Ca²⁺ Concentration for Significant Flagellar Asymmetry> 10⁻⁶ MIn vitro motility assay[2]
Mutant Deficient in Ca²⁺ BindingE130ASite-directed mutagenesis[6][7]
Table 2: Protein Interactions and Functional Effects
Interacting ProteinEffect of InteractionMethodReference
Outer-arm dyneinSuppression of microtubule sliding velocity at high Ca²⁺ concentrationsIn vitro motility assay[1][2]
β-tubulinIn situ bindingCross-linking experiments[8]

Note: Specific binding affinities (Kd values) for this compound's interactions with dynein and tubulin are not extensively reported in the reviewed literature. Determination of these values would require further biophysical studies such as surface plasmon resonance or isothermal titration calorimetry.

Signaling Pathway

This compound is a key component of the signaling pathway that governs sperm chemotaxis. The binding of a chemoattractant to its receptor on the sperm surface triggers a cascade of events leading to an increase in intracellular Ca²⁺, which in turn activates this compound.

Calaxin_Signaling_Pathway Chemoattractant Chemoattractant (e.g., SAAF) Receptor Receptor Chemoattractant->Receptor Ca_Channel Ca²⁺ Channel (e.g., CatSper) Receptor->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Intracellular_Ca ↑ [Ca²⁺]i Ca_Influx->Intracellular_Ca Calaxin_inactive This compound (inactive) Intracellular_Ca->Calaxin_inactive Calaxin_active This compound-Ca²⁺ (active) Calaxin_inactive->Calaxin_active Binds Ca²⁺ Dynein Outer-arm Dynein Calaxin_active->Dynein Inhibits Microtubule_Sliding ↓ Microtubule Sliding Dynein->Microtubule_Sliding Flagellar_Asymmetry Asymmetric Flagellar Waveform Microtubule_Sliding->Flagellar_Asymmetry Chemotactic_Turn Chemotactic Turn Flagellar_Asymmetry->Chemotactic_Turn

This compound signaling pathway in sperm chemotaxis.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

In Vitro Motility Assay for this compound-Dynein Interaction

This assay is used to observe the effect of this compound on the microtubule sliding velocity driven by outer-arm dynein.

In_Vitro_Motility_Assay_Workflow start Start prep_flow_cell Prepare Flow Cell (Glass slide and coverslip) start->prep_flow_cell coat_surface Coat Flow Cell with Outer-arm Dynein prep_flow_cell->coat_surface block_surface Block Surface with BSA coat_surface->block_surface add_microtubules Introduce Fluorescently Labeled Microtubules block_surface->add_microtubules add_calaxin_ca Add this compound and ATP in buffers with varying [Ca²⁺] add_microtubules->add_calaxin_ca observe Observe Microtubule Gliding (Dark-field or Fluorescence Microscopy) add_calaxin_ca->observe analyze Analyze Microtubule Sliding Velocity observe->analyze end End analyze->end

Workflow for the in vitro motility assay.

Protocol Details:

  • Flow Cell Preparation: Construct a flow cell using a glass slide and a coverslip, separated by double-sided tape to create a channel.

  • Dynein Coating: Introduce a solution of purified outer-arm dynein (e.g., 55 µg/mL) into the flow cell and incubate to allow the dynein to adsorb to the glass surface.

  • Blocking: Wash the flow cell with a blocking buffer containing bovine serum albumin (BSA) to prevent non-specific binding of microtubules.

  • Microtubule Introduction: Introduce a solution of fluorescently labeled, taxol-stabilized microtubules into the flow cell.

  • Activation and Observation: Perfuse the flow cell with a motility buffer containing ATP, this compound (e.g., 186 µg/mL), and varying concentrations of CaCl₂ and EGTA to achieve desired free Ca²⁺ concentrations (e.g., from pCa 9 to pCa 4).

  • Data Acquisition: Record the movement of the microtubules using a fluorescence microscope equipped with a sensitive camera.

  • Analysis: Track the movement of individual microtubules to determine their sliding velocity.

Co-Immunoprecipitation of this compound and Dynein

This protocol is used to demonstrate the physical interaction between this compound and outer-arm dynein in a cellular extract.

CoIP_Workflow start Start cell_lysis Lyse Sperm Cells (e.g., in RIPA buffer) start->cell_lysis pre_clearing Pre-clear Lysate with Protein A/G Beads cell_lysis->pre_clearing add_antibody Incubate Lysate with Anti-Calaxin Antibody pre_clearing->add_antibody add_beads Add Protein A/G Beads to Capture Antibody-Antigen Complex add_antibody->add_beads wash_beads Wash Beads to Remove Non-specific Binders add_beads->wash_beads elute_proteins Elute Bound Proteins wash_beads->elute_proteins analyze Analyze Eluate by Western Blot with Anti-Dynein Antibody elute_proteins->analyze end End analyze->end

Workflow for Co-Immunoprecipitation.

Protocol Details:

  • Cell Lysis: Prepare a lysate from sperm cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Pre-clearing: Incubate the cell lysate with Protein A/G agarose beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific for this compound.

  • Complex Capture: Add fresh Protein A/G agarose beads to the lysate to bind the antibody-Calaxin complex.

  • Washing: Pellet the beads and wash them several times with lysis buffer to remove unbound proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against a subunit of outer-arm dynein to detect its presence.

Isothermal Titration Calorimetry (ITC) for Ca²⁺ Binding

ITC is a powerful technique to directly measure the thermodynamics of binding, including the stoichiometry and affinity of Ca²⁺ binding to this compound.

Protocol Details:

  • Sample Preparation: Prepare a solution of purified, Ca²⁺-free this compound in a suitable buffer. Prepare a corresponding solution of CaCl₂ in the same buffer.

  • ITC Experiment: Load the this compound solution into the sample cell of the ITC instrument and the CaCl₂ solution into the titration syringe.

  • Titration: Perform a series of injections of the CaCl₂ solution into the this compound solution while monitoring the heat changes associated with binding.

  • Data Analysis: Analyze the resulting titration curve to determine the binding stoichiometry (n), dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of the Ca²⁺-Calaxin interaction.

Implications for Drug Development

The crucial role of this compound in sperm motility and chemotaxis makes it a potential target for the development of novel non-hormonal contraceptives. Small molecules that inhibit the Ca²⁺-dependent interaction of this compound with dynein could effectively impair sperm's ability to reach and fertilize an egg. The use of repaglinide, a known inhibitor of neuronal calcium sensor proteins, has been shown to disrupt sperm chemotaxis, providing a proof-of-concept for this approach.[3] Further research into the structure of the this compound-dynein interface could facilitate the design of more potent and specific inhibitors.

Conclusion

This compound is a key Ca²⁺-sensor protein that directly modulates the activity of outer-arm dynein to control flagellar waveform and guide sperm chemotaxis. Its conserved nature and critical function present an exciting avenue for further research into the fundamental mechanisms of cell motility and for the development of novel therapeutic and contraceptive strategies. This technical guide provides a foundational understanding of this compound, summarizing the current knowledge and providing detailed protocols to facilitate future investigations into this important regulatory protein.

References

Calaxin: A Deep Dive into its Structure, Calcium-Binding Domains, and Functional Implications

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Calaxin, a member of the neuronal calcium sensor (NCS) protein family, is a critical regulator of ciliary and flagellar motility.[1][2] Its function is intrinsically linked to its ability to bind calcium ions, leading to conformational changes that modulate the activity of dynein motor proteins. This guide provides a comprehensive overview of the current understanding of this compound's structure, its calcium-binding domains, and the signaling pathways it governs. Detailed experimental protocols and quantitative data are presented to facilitate further research and exploration of this compound as a potential therapeutic target.

Introduction

This compound is a Ca2+-binding protein that plays an essential role in the regulation of flagellar and ciliary movement.[2] In ascidians, it is crucial for the chemotaxis of sperm.[1][3] In vertebrates, mutations in the gene encoding this compound (Efcab1) lead to phenotypes characteristic of primary ciliary dyskinesia (PCD), including hydrocephalus, situs inversus, and abnormal motility of trachea cilia and sperm flagella.[2] this compound functions as a component of the outer dynein arm-docking complex (ODA-DC), mediating the binding of outer dynein arms to doublet microtubules.[4] Its dual role as a calcium-dependent regulator and a calcium-independent stabilizer of the outer dynein arm highlights its complex involvement in ciliary and flagellar function.[5][6]

This compound Protein Structure

The crystal structure of this compound from the ascidian Ciona intestinalis has been solved in both calcium-bound and magnesium-bound forms, revealing a protein composed of 11 helices and containing four EF-hand motifs.[3] Like other NCS family proteins, this compound is divided into an N-terminal and a C-terminal domain.[3]

Overall Structure and Conformational States

This compound exhibits two distinct conformational states: an "open" state and a "closed" state. The transition between these states is critical for its function and is influenced by the binding of divalent cations.[1][3][7] The C-terminal domain undergoes a significant conformational change between the open and closed states, involving the inward movement of the α7 and α8 helices.[3] This movement reduces the exposure of a hydrophobic surface that is believed to be important for interacting with its target proteins, such as dynein.[3]

Small-angle X-ray scattering (SAXS) experiments have shown that in solution, Ca2+-binding shifts the equilibrium towards the closed state, while in the Mg2+-bound form, this compound predominantly exists in the open state.[3]

Quantitative Structural Data

The following tables summarize key quantitative data derived from the crystal structures of this compound.

Table 1: Macromolecule Content of Ciona intestinalis this compound Crystal Structures

ParameterCa2+-bound (PDB ID: 5X9A)Mg2+-bound (PDB ID: 5YPX)
Total Structure Weight52.3 kDa52.08 kDa
Atom Count3,4063,062
Modeled Residue Count386369
Deposited Residue Count446446

Data sourced from RCSB PDB.[1][7]

Table 2: Interhelical Angles Between E-helix and F-helix in EF-hands of Ca2+-bound this compound

EF-handOpen state (°)Closed state (°)Difference (°)
EF063.3867.01-3.63
EF158.0161.82-3.81
EF291.4172.4818.93
EF394.2680.3113.95

This table highlights the significant conformational changes in EF2 and EF3 upon transition from the closed to the open state.[3]

Table 3: Thermal Stability of Wild-Type and Mutant this compound

ProteinMelting Temperature (Tm)
Wild-Type this compound56 °C
α11-deletion mutant28 °C

The deletion of the α11 helix, which interacts with the N-terminal domain, significantly reduces the thermostability of the protein.[3]

Calcium Binding Domains: The EF-hands

This compound possesses four EF-hand motifs, designated EF0, EF1, EF2, and EF3.[3] Of these, EF1, EF2, and EF3 are capable of binding Ca2+ ions.[1][3] EF0 lacks the conserved residues necessary for calcium coordination.[3]

The EF-hands are crucial for the calcium-sensing function of this compound. EF2 and EF3, located in the C-terminal domain, play a pivotal role in the conformational change between the open and closed states.[1][3] Mutational analysis has shown that a single amino acid substitution in EF2 (E118A in Ciona and E130A in zebrafish) is sufficient to abolish the calcium-binding ability of the entire protein, underscoring the critical role of this specific EF-hand.[5][6][8]

Signaling and Functional Regulation

This compound's primary role is to regulate the activity of outer arm dynein in a calcium-dependent manner, thereby controlling the waveform of cilia and flagella.[3][5][6]

Calcium-Dependent Regulation of Dynein

An increase in intracellular Ca2+ concentration triggers the binding of Ca2+ to the EF-hands of this compound. This binding induces a conformational change to the "closed" state, which is thought to expose a binding site for the dynein heavy chain.[3] The interaction of Ca2+-bound this compound with dynein inhibits its activity, leading to an asymmetric flagellar beat.[5][6] This mechanism is fundamental for processes like sperm chemotaxis, where changes in swimming direction are required to navigate towards an egg.[1][3]

Calaxin_Ca_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Chemoattractant Chemoattractant Ca_channel Ca2+ Channel Chemoattractant->Ca_channel activates Ca_ion Ca2+ Ca_channel->Ca_ion influx Calaxin_open This compound (Open) Ca_ion->Calaxin_open binds Calaxin_closed This compound-Ca2+ (Closed) Calaxin_open->Calaxin_closed conformational change Dynein Outer Arm Dynein Calaxin_closed->Dynein inhibits Flagellar_beat Symmetric Flagellar Beat Asymmetric_beat Asymmetric Flagellar Beat Dynein->Asymmetric_beat leads to

Calcium-dependent signaling pathway of this compound.
Calcium-Independent Structural Role

Recent studies have revealed a dual function for this compound. In addition to its role as a calcium sensor, it also acts as a calcium-independent stabilizer of the outer arm dynein.[5][6] Knockout studies in zebrafish have shown that in the absence of this compound, there is a reduction in the amount of outer arm dynein in sperm flagella, leading to motility defects.[5][6] This structural role is independent of this compound's ability to bind calcium, as a calcium-binding deficient mutant (E130A) was able to rescue the outer arm dynein reduction in knockout zebrafish.[5][6]

Calaxin_Structural_Role This compound This compound ODA_DC Outer Dynein Arm Docking Complex This compound->ODA_DC component of OAD Outer Arm Dynein ODA_DC->OAD docks Microtubule Doublet Microtubule OAD->Microtubule binds to Stable_OAD Stable OAD Assembly & Ciliary/Flagellar Motility OAD->Stable_OAD enables

Calcium-independent structural role of this compound.

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound's structure and function.

Isothermal Titration Calorimetry (ITC)

ITC is used to measure the thermodynamic parameters of binding interactions, such as this compound binding to calcium.

  • Protein Preparation: Recombinant wild-type and mutant this compound are expressed and purified.

  • Titration: A solution of CaCl2 is titrated into a sample cell containing the purified this compound protein.

  • Data Analysis: The heat changes upon each injection are measured and fitted to a binding model (e.g., a three-site sequential binding model for this compound) to determine the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n).[3][5][6]

ITC_Workflow Start Start Protein_Prep Prepare Purified This compound Solution Start->Protein_Prep Ligand_Prep Prepare CaCl2 Titrant Solution Start->Ligand_Prep ITC_Run Titrate CaCl2 into This compound in ITC Cell Protein_Prep->ITC_Run Ligand_Prep->ITC_Run Data_Acquisition Measure Heat Change After Each Injection ITC_Run->Data_Acquisition Data_Analysis Fit Data to a Binding Model Data_Acquisition->Data_Analysis Results Determine Kd, ΔH, n Data_Analysis->Results

Workflow for Isothermal Titration Calorimetry.
Fluorescence-Based Thermal Stability Assay

This assay is used to determine the melting temperature (Tm) of a protein, providing insights into its stability.

  • Sample Preparation: Purified protein is mixed with a fluorescent dye that binds to hydrophobic regions of unfolded proteins.

  • Thermal Denaturation: The sample is subjected to a gradual increase in temperature.

  • Fluorescence Measurement: As the protein unfolds, the dye binds, and the fluorescence intensity increases.

  • Data Analysis: The melting temperature (Tm) is determined from the midpoint of the unfolding transition, often by analyzing the first derivative of the fluorescence curve.[3]

Small-Angle X-ray Scattering (SAXS)

SAXS provides information about the size and shape of macromolecules in solution.

  • Sample Preparation: Purified this compound solutions in the presence of either Ca2+ or Mg2+ are prepared.

  • Data Collection: The samples are exposed to an X-ray beam, and the scattering pattern is recorded.

  • Data Analysis: The radius of gyration (Rg) is calculated from the Guinier plot to determine the overall size and confirm the monomeric state. The experimental scattering curves are then fitted with theoretical curves calculated from the crystal structures of the open and closed states to estimate the population of each conformer in solution.[3]

Conclusion and Future Directions

This compound is a multifaceted protein that acts as both a dynamic calcium-dependent regulator and a static, calcium-independent structural component of the ciliary and flagellar machinery. Its intricate mechanism of action, involving a conformational switch between open and closed states, provides a clear example of how calcium signaling can be translated into precise mechanical responses.

For drug development professionals, this compound presents a potential target for modulating ciliary and flagellar function. Understanding the specific interactions between this compound and its binding partners, particularly dynein, at an atomic level could pave the way for the design of small molecules that either enhance or inhibit its activity. Such compounds could have applications in treating ciliopathies or in the development of novel contraceptives.

Future research should focus on elucidating the precise binding interface between this compound and the dynein motor, as well as identifying other potential interaction partners. Further investigation into the regulation of this compound expression and localization will also be crucial for a complete understanding of its role in health and disease.

References

Expression of Calaxin in different cell types

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Expression and Function of Calaxin

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound

This compound, encoded by the EFCAB1 (EF-hand calcium binding domain 1) or CLXN gene, is a crucial calcium-binding protein associated with the regulation of motile cilia and flagella.[1][2] As a key component of the outer arm dynein (OAD) docking complex, this compound performs a dual role. First, in a calcium-independent manner, it functions as a stabilizer, securing the OAD motor complexes onto the ciliary doublet microtubules.[3][4][5] Second, and central to its regulatory function, it acts as a calcium sensor. In response to elevated intracellular calcium levels, this compound directly modulates the activity of the dynein motors to alter the waveform of ciliary and flagellar beating.[4][5][6]

This regulatory activity is vital for numerous biological processes, including sperm chemotaxis, mucociliary clearance in the airways, and the determination of left-right body asymmetry during embryonic development.[1][6][7] Consequently, mutations in the this compound gene are linked to Primary Ciliary Dyskinesia (PCD), a significant genetic disorder characterized by impaired ciliary function, leading to symptoms such as situs inversus and chronic respiratory infections.[1][2][4] This guide provides a comprehensive overview of this compound's expression, its role in signaling, and detailed protocols for its study.

Expression of this compound in Different Cell Types

Table 2.1: Summary of Confirmed this compound Expression in Vertebrate Cell Types

Cell/Tissue TypeOrganism Model(s)FunctionReference(s)
Sperm Flagella Ascidian, Mouse, Zebrafish, HumanRegulation of asymmetric beating for chemotaxis and motility.[1][2][3][4][6]
Tracheal Epithelial Cilia MouseContribution to mucociliary clearance.[1]
Embryonic Nodal Cilia MouseGeneration of fluid flow to establish left-right asymmetry.[1]
Kupffer's Vesicle Cilia ZebrafishOrthologous to nodal cilia; establishes left-right patterning.[1][3][4]

Signaling Pathways and Molecular Interactions

This compound is a critical transducer in the calcium-dependent signaling pathway that governs ciliary and flagellar motility. The cilium maintains a distinct calcium signaling compartment, enabling localized and rapid responses to stimuli.

The signaling cascade is initiated by an influx of extracellular Ca²⁺ into the cilium through specialized ion channels, such as PKD1L1-PKD2L1, located on the ciliary membrane.[1][4] This influx raises the intraciliary Ca²⁺ concentration. This compound, with its EF-hand calcium-binding motifs, senses this change. Upon binding Ca²⁺, this compound undergoes a conformational change that enables it to directly interact with and suppress the microtubule-sliding activity of the outer dynein arm motor.[6][7] This transient suppression of the motor protein is essential for generating the asymmetric bending of the axoneme, allowing the cell to alter its swimming path (e.g., in sperm chemotaxis) or modulate fluid flow.[4][5][6]

CalaxinSignalingPathway This compound-Mediated Calcium Signaling in Cilia cluster_membrane Ciliary Membrane cluster_cilium Intraciliary Space Stimulus External Stimulus (e.g., Chemoattractant) Ca_Channel Ca²⁺ Ion Channel (e.g., PKD1L1-PKD2L1) Stimulus->Ca_Channel Activates Ca_Influx ↑ Intraciliary [Ca²⁺] Ca_Channel->Ca_Influx Ca²⁺ Influx This compound This compound Ca_Influx->this compound Binds to Calaxin_Ca Ca²⁺-Bound this compound (Active) Dynein Outer Dynein Arm (Motor Protein) Calaxin_Ca->Dynein Suppresses Motor Activity Waveform Asymmetric Ciliary Waveform Dynein->Waveform Generates

Caption: this compound signaling pathway in response to calcium influx.

Experimental Protocols

Accurate detection and quantification of this compound are essential for research and diagnostic development. The following sections provide detailed protocols for the analysis of this compound protein and mRNA expression.

The general workflow for quantifying a ciliary protein like this compound involves several key stages, from sample preparation to data analysis. This process ensures that results are both reliable and reproducible.

ExperimentalWorkflow General Workflow for this compound Expression Analysis cluster_protein Protein Analysis (Western Blot / IHC) cluster_rna mRNA Analysis (In Situ Hybridization) A 1. Sample Collection (e.g., Tracheal Tissue, Sperm) B1 2a. Protein Extraction (Lysis Buffer) A->B1 B2 2b. Tissue Fixation & Sectioning (PFA / Cryosectioning) A->B2 C1 3a. SDS-PAGE & Blotting B1->C1 D1 4a. Immunodetection (Anti-Calaxin Antibody) C1->D1 E1 5a. Data Analysis (Densitometry) D1->E1 C2 3b. Permeabilization B2->C2 D2 4b. Probe Hybridization (Anti-EFCAB1/CLXN Probe) C2->D2 E2 5b. Imaging (Confocal/Fluorescence Microscopy) D2->E2

Caption: Workflow for protein and mRNA analysis of this compound.
Protocol for this compound Detection by Western Blot

This method quantifies this compound protein levels in tissue or cell lysates.

  • Protein Extraction:

    • Homogenize fresh or frozen tissue samples in RIPA buffer supplemented with protease inhibitors.

    • Incubate on ice for 30 minutes, vortexing intermittently.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant (total protein lysate) and determine protein concentration using a BCA assay.

  • SDS-PAGE:

    • Prepare samples by mixing 20-30 µg of protein lysate with an equal volume of 2X Laemmli sample buffer.

    • Boil samples at 95-100°C for 5 minutes.

    • Load samples onto a 12% polyacrylamide gel. Include a pre-stained protein ladder.

    • Run the gel at 120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

    • Confirm transfer efficiency by staining the membrane with Ponceau S.

  • Immunodetection:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for this compound (e.g., rabbit anti-CLXN) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Visualization and Quantification:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imaging system.

    • Perform densitometry analysis using software like ImageJ. Normalize the this compound band intensity to a loading control protein (e.g., GAPDH or β-actin) to determine relative expression levels.

Protocol for this compound Detection by Immunohistochemistry (IHC)

This protocol localizes this compound protein within paraffin-embedded tissue sections.

  • Tissue Preparation:

    • Fix fresh tissue in 4% paraformaldehyde (PFA) for 24 hours at 4°C.

    • Dehydrate the tissue through a graded ethanol series, clear with xylene, and embed in paraffin wax.

    • Cut 5 µm sections using a microtome and mount on positively charged slides.

  • Deparaffinization and Rehydration:

    • Bake slides at 60°C for 1 hour.

    • Deparaffinize sections by immersing in xylene (2 x 10 minutes).

    • Rehydrate through a graded ethanol series (100%, 95%, 70%) to distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing slides in a sodium citrate buffer (10 mM, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature.[8]

  • Staining:

    • Wash sections with PBS.

    • Permeabilize with 0.2% Triton X-100 in PBS for 15 minutes if necessary (especially for intracellular epitopes).[9]

    • Block non-specific binding with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour.[9]

    • Incubate with the primary anti-Calaxin antibody diluted in blocking solution overnight at 4°C in a humidified chamber.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature, protected from light.

    • For ciliary co-localization, a co-stain with an antibody against a marker like acetylated α-tubulin can be performed simultaneously.

  • Mounting and Imaging:

    • Wash three times with PBS.

    • Counterstain nuclei with DAPI for 5 minutes.

    • Mount coverslips using an anti-fade mounting medium.

    • Image using a confocal or fluorescence microscope to visualize the subcellular localization of this compound, particularly within the cilia.

Protocol for EFCAB1/CLXN mRNA Detection by In Situ Hybridization (ISH)

This method visualizes the cellular location of this compound mRNA transcripts in whole-mount embryos or tissue sections.

  • Probe Synthesis:

    • Amplify a ~500-800 bp region of the EFCAB1/CLXN cDNA using PCR.

    • Use the PCR product as a template for in vitro transcription to synthesize a digoxigenin (DIG)-labeled antisense RNA probe.

    • Purify the probe and verify its concentration and integrity.

  • Sample Preparation:

    • Fix embryos or tissues in 4% PFA overnight at 4°C.

    • Dehydrate through a graded methanol/PBST series and store in 100% methanol at -20°C.[10]

    • On the day of the experiment, rehydrate samples through a reverse methanol/PBST series.

  • Hybridization:

    • Treat samples with Proteinase K to improve probe penetration (concentration and time must be optimized for the specific tissue).[10]

    • Refix the samples in 4% PFA.

    • Pre-hybridize in hybridization buffer at 65-70°C for 2-4 hours.[10]

    • Replace with fresh hybridization buffer containing the DIG-labeled probe and incubate overnight at 65-70°C.

  • Washes and Detection:

    • Perform a series of stringent washes with pre-warmed saline-sodium citrate (SSC) buffer at the hybridization temperature to remove the unbound probe.[10]

    • Block with a blocking solution (e.g., 2% Roche blocking reagent, 20% heat-inactivated sheep serum in MABT) for 2-4 hours.

    • Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.

    • Wash extensively with MABT buffer.

    • Equilibrate in alkaline phosphatase buffer (NTMT).

    • Develop the color reaction by adding NBT/BCIP substrate. Monitor the reaction closely and stop it by washing with PBST once the desired signal is achieved.

  • Imaging:

    • Post-fix the samples in 4% PFA.

    • Clear the samples (e.g., in glycerol) and image using a brightfield microscope. The resulting purple/blue precipitate indicates the location of EFCAB1/CLXN mRNA.

References

Calaxin Orthologs in Drosophila and Zebrafish: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium (Ca²⁺) is a critical second messenger in the regulation of ciliary and flagellar motility. This technical guide provides a comprehensive overview of Calaxin, a key Ca²⁺-sensor protein in the cilia of the zebrafish (Danio rerio), and explores the landscape of analogous proteins in the fruit fly (Drosophila melanogaster). While a direct ortholog of this compound is absent in Drosophila, this guide details the function of Calx, a Na⁺/Ca²⁺ exchanger with a significant role in calcium homeostasis. In contrast, zebrafish this compound is presented as a multifaceted protein with dual roles in both the structural stability and the Ca²⁺-dependent regulation of the outer dynein arm (OAD), a motor complex essential for ciliary beating. This document synthesizes quantitative data, detailed experimental protocols, and signaling pathway diagrams to serve as a core resource for researchers in cell biology, developmental biology, and drug discovery targeting ciliopathies and related disorders.

This compound and its Orthologs: An Overview

This compound is an EF-hand calcium-binding protein that plays a crucial role in the regulation of ciliary and flagellar movement. In vertebrates, it is an essential component of the outer dynein arm docking complex (OAD-DC). This guide focuses on the well-characterized this compound in zebrafish and the distinct calcium-regulating protein, Calx, in Drosophila.

Zebrafish (Danio rerio) this compound (efcab1)

In zebrafish, this compound (encoded by the clxn or efcab1 gene) is a vital protein with a dual function in motile cilia[1]. It acts as both a Ca²⁺-independent stabilizer of the OAD and a Ca²⁺-dependent regulator of the ciliary waveform[2][3][4]. Loss-of-function mutations in this compound lead to phenotypes consistent with primary ciliary dyskinesia (PCD), including laterality defects due to impaired fluid flow in the Kupffer's vesicle, the left-right organizer in teleosts[1][5][6].

Drosophila melanogaster: Absence of a Direct this compound Ortholog and the Role of Calx

A protein BLAST search of the zebrafish this compound protein sequence against the Drosophila melanogaster proteome reveals no direct ortholog. The fruit fly genome does, however, encode a protein named Calx, which is involved in calcium regulation but is functionally and structurally distinct from this compound. Calx is a Na⁺/Ca²⁺ exchanger, homologous to the mammalian NCX family, and its primary role is to extrude excess Ca²⁺ from the cell[7][8][9]. While essential for calcium homeostasis, particularly in sensory neurons, Calx is not a direct component of the ciliary axoneme's motor machinery in the way this compound is[9][10]. The regulation of Drosophila sperm motility is known to be calcium-dependent, involving the Pkd2 calcium channel, but a direct this compound-like regulator of the dynein arms has not been identified[11][12].

Quantitative Data

Zebrafish this compound Calcium-Binding Properties

Isothermal titration calorimetry (ITC) has been used to determine the Ca²⁺-binding properties of wild-type (WT) zebrafish this compound and a mutant form, E130A, which has a substitution in the second EF-hand domain[2].

ProteinNumber of Ca²⁺ Binding SitesBinding Affinity (Kd)Reference
WT-Calaxin3Not explicitly quantified in the provided search results.[2]
E130A-Calaxin0 (No significant binding)N/A[2]
Functional Effects of this compound Mutation in Zebrafish

The E130A mutation, which abrogates Ca²⁺ binding, has been instrumental in dissecting the dual functions of this compound[2][13].

PhenotypeWild-TypeThis compound-/-This compound-/- + WT-Calaxin mRNAThis compound-/- + E130A-Calaxin mRNAReference
Kupffer's Vesicle Ciliary Beat Frequency (Hz) ~30~20Restored to WT levelsRestored to WT levels[12]
Sperm Flagellar Waveform Asymmetry (in high Ca²⁺) High AsymmetryN/A (distal paralysis)High AsymmetryLow Asymmetry (not restored)[13]
Outer Dynein Arm (OAD) Localization Full length of axonemePartial loss, especially in the distal regionRestoredRestored[1][2]

Signaling Pathways and Functional Models

Zebrafish this compound Signaling Pathway in Cilia

In zebrafish sperm and other motile cilia, an increase in intracellular Ca²⁺ concentration triggers a more asymmetric beating pattern. This compound, as part of the OAD-DC, acts as the Ca²⁺ sensor in this pathway. Upon binding Ca²⁺, this compound is thought to undergo a conformational change that is transmitted to the OAD, modulating its motor activity and thereby altering the flagellar waveform[1][4]. The stabilization of the OAD on the microtubule doublet is independent of this Ca²⁺-binding function[2][3].

Calaxin_Signaling cluster_extracellular Extracellular/Intraciliary Space cluster_axoneme Ciliary Axoneme Ca_ext Ca²⁺ Ca_channel Ca²⁺ Channel Ca_ext->Ca_channel Signal Ca_int Intraciliary Ca²⁺ Ca_channel->Ca_int Influx Calaxin_unbound This compound (Ca²⁺-free) Ca_int->Calaxin_unbound Binding Calaxin_bound This compound-Ca²⁺ Calaxin_unbound->Calaxin_bound OAD Outer Dynein Arm (Motor) Calaxin_bound->OAD Modulates Activity Microtubule Microtubule Sliding OAD->Microtubule Drives Waveform Asymmetric Ciliary Beat Microtubule->Waveform Generates

Zebrafish this compound-mediated Ca²⁺ signaling in cilia.
Drosophila Calx Functional Model

In Drosophila, Calx is not directly involved in ciliary beating but is crucial for maintaining cellular Ca²⁺ homeostasis. It functions as a Na⁺/Ca²⁺ exchanger, primarily in its forward mode, to export one Ca²⁺ ion in exchange for the import of three Na⁺ ions. This activity is critical in cells with high Ca²⁺ influx, such as photoreceptors and olfactory sensory neurons, to restore basal Ca²⁺ levels after stimulation[9][10].

Calx_Function cluster_membrane Plasma Membrane Calx Calx (Na⁺/Ca²⁺ Exchanger) Ca_out Extracellular Ca²⁺ Calx->Ca_out Export Na_in Intracellular Na⁺ Calx->Na_in Import Homeostasis Ca²⁺ Homeostasis (Restoration of basal levels) Calx->Homeostasis Maintains Ca_in Intracellular Ca²⁺ Ca_in->Calx 1 Ca²⁺ Na_out Extracellular Na⁺ Na_out->Calx 3 Na⁺

Functional model of Calx in Drosophila.

Experimental Protocols

Isothermal Titration Calorimetry (ITC) of Zebrafish this compound

Objective: To determine the Ca²⁺-binding stoichiometry and affinity of recombinant this compound.

Methodology based on[2]:

  • Protein Expression and Purification:

    • The coding sequence for zebrafish this compound (WT or mutant) is cloned into a pGEX vector for expression as a GST-fusion protein in E. coli BL21 cells.

    • Protein expression is induced with IPTG.

    • Cells are lysed by sonication, and the supernatant is purified using glutathione-affinity chromatography.

    • The GST tag is cleaved, and this compound is further purified by size-exclusion chromatography.

  • Sample Preparation for ITC:

    • Purified this compound is treated with 0.5 mM EGTA to remove any bound Ca²⁺.

    • The protein is then buffer-exchanged into an ITC buffer (e.g., 25 mM MOPS-KOH, pH 7.8, 200 mM NaCl, 1 mM DTT) using a desalting column.

    • A concentrated solution of CaCl₂ is prepared in the same ITC buffer.

  • ITC Experiment:

    • The ITC instrument (e.g., MicroCal iTC200) is equilibrated at the desired temperature (e.g., 25°C).

    • The sample cell is loaded with the this compound solution (e.g., 20-50 µM).

    • The injection syringe is filled with the CaCl₂ solution (e.g., 1-2 mM).

    • A series of small injections (e.g., 1-2 µL) of the CaCl₂ solution into the sample cell are performed.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The raw ITC data (heat flow versus time) is integrated to obtain the heat change per injection.

    • The resulting binding isotherm (heat change versus molar ratio of Ca²⁺ to protein) is fitted to a suitable binding model (e.g., a three-site sequential binding model for WT-Calaxin) to determine the stoichiometry (n), binding affinity (Kd), and enthalpy of binding (ΔH).

Generation of Transgenic Zebrafish Expressing Mutant this compound

Objective: To perform rescue experiments in a this compound-/- background with a non-calcium-binding form of this compound.

Methodology based on[2][14][15]:

  • Construct Generation:

    • The coding sequence for the E130A mutant this compound is generated by site-directed mutagenesis.

    • The mutant coding sequence is cloned into a Tol2 transposon-based expression vector under the control of a ubiquitous promoter (e.g., actb2).

  • Microinjection:

    • One-cell stage zebrafish embryos from a this compound+/- incross are used.

    • A solution containing the Tol2 expression vector and Tol2 transposase mRNA is injected into the blastodisc of the embryos.

  • Screening and Raising Founders (F0):

    • Injected embryos are raised to adulthood.

    • Founder fish are identified by outcrossing to wild-type fish and screening the F1 generation for the expression of a fluorescent reporter gene (if included in the construct) or by genotyping.

  • Generation of Stable Transgenic Lines:

    • F1 fish carrying the transgene are raised and crossed to this compound-/- fish to generate a stable transgenic line in the mutant background: Tg(actb2:calaxin_E130A);this compound-/-.

Transgenesis_Workflow Construct 1. Construct Generation (pTol2-actb2:E130A-Calaxin) Injection 2. Microinjection into This compound+/- Embryos Construct->Injection F0 3. Raise Injected Embryos (F0 Generation) Injection->F0 Screening 4. Outcross F0 and Screen F1 Generation F0->Screening StableLine 5. Establish Stable Transgenic Line in this compound-/- Background Screening->StableLine

Workflow for generating transgenic zebrafish.
Analysis of Zebrafish Sperm Motility

Objective: To quantify the effects of this compound mutations on sperm flagellar waveform.

Methodology based on[2][13]:

  • Sperm Collection and Demembranation:

    • Sperm is collected from adult male zebrafish.

    • The sperm are demembranated by treatment with a buffer containing a non-ionic detergent (e.g., Triton X-100) to allow for the experimental control of the intracellular environment.

  • Reactivation and Waveform Analysis:

    • The demembranated sperm "models" are reactivated in a solution containing ATP and varying concentrations of free Ca²⁺ (buffered with EGTA).

    • Sperm motility is recorded using a high-speed camera mounted on a microscope.

    • The recorded videos are analyzed using image analysis software to trace the flagellar waveform over time.

  • Quantitative Analysis:

    • Parameters such as beat frequency, wave amplitude, and waveform asymmetry are calculated from the traced waveforms.

    • For asymmetry, the basal curvature or the difference in curvature between the principal and reverse bends can be quantified.

Conclusion

This guide highlights the distinct evolutionary paths and functional roles of this compound-related proteins in zebrafish and Drosophila. Zebrafish this compound serves as a paradigm for the dual functionality of a ciliary protein, acting as both a structural anchor and a dynamic Ca²⁺-dependent regulator of motor activity. The absence of a direct ortholog in Drosophila underscores the diversity of molecular mechanisms governing Ca²⁺ signaling in different species. The detailed methodologies and quantitative data presented herein provide a solid foundation for further research into the intricate regulation of ciliary motility and the development of therapeutic strategies for ciliopathies.

References

An In-depth Technical Guide to the Intracellular Localization of Calaxin Protein

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive overview of the intracellular localization of Calaxin, a critical calcium-sensing protein involved in the regulation of ciliary and flagellar motility. The guide details its subcellular location, presents quantitative data from relevant studies, outlines detailed experimental protocols for its localization, and illustrates the key signaling pathways in which it participates.

Introduction to this compound

This compound is a member of the neuronal calcium sensor (NCS) family of proteins, first identified in the sperm of the ascidian Ciona intestinalis.[1][2] It plays a crucial role as a calcium sensor in the regulation of ciliary and flagellar beating.[3] this compound is highly conserved among metazoans and has been studied in various organisms, including zebrafish, mice, and sea urchins, revealing its fundamental role in processes such as sperm chemotaxis, mucociliary clearance, and the determination of left-right asymmetry during embryonic development.[1][4][5][6] Structurally, this compound is a component of the outer arm dynein docking complex (OAD-DC), which is essential for the stable attachment of the outer dynein arms (ODAs) to the doublet microtubules of the axoneme.[1][4][7] Its function is multifaceted, acting as both a structural component for OAD stability and a calcium-dependent regulator of dynein motor activity.[8][9]

Intracellular Localization of this compound

The primary and most well-characterized intracellular localization of this compound is within the cilia and flagella .

  • Axonemal Localization: this compound is an axonemal protein, localizing to the core microtubular structure of cilia and flagella.[1]

  • Association with Outer Arm Dynein: It is specifically associated with the outer arm dynein (OAD), the primary motor protein complex responsible for generating the force for ciliary and flagellar beating.[3]

  • Component of the OAD-Docking Complex: Cryo-electron tomography studies have precisely located this compound as one of the five components of the vertebrate OAD-docking complex (OAD-DC).[1][4] This complex tethers the OAD to the doublet microtubules. The other components of the vertebrate pentameric DC are CCDC151, CCDC114, TTC25, and ARMC4.[1][4]

  • Dependency on Armc4 for Localization: The localization of this compound to the cilia is dependent on the presence of another OAD-DC component, Armc4. In the absence of Armc4, this compound fails to localize to the ciliary compartment.[1][4]

  • Distribution in Various Ciliated Tissues: this compound has been identified in the cilia and flagella of various tissues, including:

    • Sperm flagella[1][6]

    • Tracheal cilia[4][6]

    • Brain ependymal cilia[4]

    • Left-right organizer cilia (e.g., in Kupffer's vesicle in zebrafish and the embryonic node in mice)[4][6]

    • Epithelial cilia of the branchial basket in Ciona[2]

Quantitative Data on this compound Localization and Function

The following tables summarize key quantitative and semi-quantitative findings related to the localization and function of this compound.

Table 1: Effect of OAD-DC Component Mutations on Protein Localization
Genotype Effect on OAD and this compound Localization
Wild-TypeOADs and this compound are localized along the entire length of the sperm flagella.[1]
This compound-/-Partial loss of OADs, particularly in the distal region of the sperm flagella.[1][4][7]
armc4-/-Complete loss of OADs and this compound from the sperm flagella.[1][4][7]
Table 2: Stoichiometry of the Outer Dynein Arm Docking Complex
Complex Stoichiometry
ODA-DC in relation to OAD1:1 molar ratio.[10][11]
Vertebrate ODA-DC CompositionPentameric: CCDC151, CCDC114, TTC25, ARMC4, and this compound.[1][4]
Chlamydomonas ODA-DC CompositionTrimeric: DC1, DC2, and DC3.[1]
Table 3: Functional Consequences of this compound Knockdown in Sea Urchin Embryos
Condition Percentage of Cilia Beating in Anterior-Posterior Direction
Control~80%
0.5 mM this compound Morpholino~40%
1.0 mM this compound Morpholino~20%
2.0 mM this compound Morpholino~10%
Data adapted from:[12]

Experimental Protocols

This section provides detailed, representative methodologies for key experiments used to determine the intracellular localization of this compound.

Immunofluorescence Staining for this compound in Spermatozoa

This protocol is adapted from standard immunofluorescence procedures for sperm cells.

A. Cell Preparation and Fixation:

  • Collect spermatozoa in an appropriate buffer (e.g., phosphate-buffered saline, PBS).

  • Adhere the sperm cells to electrostatically charged microscope slides and allow them to air-dry.

  • Fix the cells by immersing the slides in -10°C methanol for 5 minutes or in 4% paraformaldehyde (PFA) in PBS for 10 minutes at room temperature.[13]

  • If using PFA, wash the slides three times in PBS for 5 minutes each.

B. Permeabilization and Blocking:

  • Permeabilize the cells by incubating the slides in PBS containing 0.1% Triton X-100 (PBST) for 10-15 minutes at room temperature.[14]

  • Wash the slides three times in PBS for 5 minutes each.

  • Block non-specific antibody binding by incubating the slides in a blocking buffer (e.g., 5% normal goat serum in PBST) for 1 hour at room temperature in a humidified chamber.[15]

C. Antibody Incubation:

  • Dilute the primary antibody against this compound in the blocking buffer to its optimal concentration.

  • Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.[14][15]

  • Wash the slides three times in PBST for 10 minutes each.

  • Dilute a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) in the blocking buffer.

  • Incubate the slides with the diluted secondary antibody for 1-2 hours at room temperature in the dark.[15]

  • Wash the slides three times in PBST for 10 minutes each in the dark.

D. Mounting and Visualization:

  • Perform a final wash in PBS.

  • Mount the slides with a mounting medium containing an anti-fade reagent and a nuclear counterstain (e.g., DAPI).

  • Seal the coverslips with nail polish.

  • Visualize the slides using a confocal laser scanning microscope.

Subcellular Fractionation to Isolate Axonemal Proteins

This protocol provides a general workflow for the enrichment of axonemal proteins from ciliated or flagellated cells.

A. Cell Lysis and Cytoplasmic Fraction Removal:

  • Harvest cells and wash them with a cold, isotonic buffer.

  • Resuspend the cell pellet in a hypotonic lysis buffer containing a non-ionic detergent (e.g., 0.1% NP-40) and protease inhibitors.[16]

  • Incubate on ice for 10-20 minutes to allow for cell lysis.

  • Homogenize the cell suspension using a Dounce homogenizer or by passing it through a narrow-gauge needle.[16]

  • Centrifuge the homogenate at a low speed (e.g., 700-1000 x g) for 5-10 minutes at 4°C to pellet the nuclei and intact cells.[16]

  • Carefully collect the supernatant, which contains the cytoplasmic and membrane fractions, as well as the detached flagella/cilia.

B. Isolation of Axonemes:

  • Centrifuge the supernatant from the previous step at a higher speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet larger organelles like mitochondria.

  • Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the flagella/cilia and other small vesicles.

  • Resuspend the pellet in a buffer containing a higher concentration of non-ionic detergent to solubilize the flagellar membrane, leaving the axonemes intact.

  • Centrifuge again at a high speed to pellet the axonemes.

  • Wash the axonemal pellet with a buffer to remove residual detergent.

C. Protein Analysis:

  • The final pellet contains the enriched axonemal fraction.

  • Analyze the protein composition of this fraction using techniques such as SDS-PAGE and Western blotting with an anti-Calaxin antibody to confirm its localization.

Cryo-Electron Tomography (Cryo-ET) of Flagella

This protocol outlines the major steps for the structural analysis of this compound within the axoneme using Cryo-ET.

A. Sample Preparation and Vitrification:

  • Isolate flagella as described in the subcellular fractionation protocol.

  • Apply a small volume (3-4 µL) of the purified flagella solution to a glow-discharged electron microscopy grid (e.g., Quantifoil grid).[17]

  • Blot the grid to create a thin film of the solution.

  • Rapidly plunge-freeze the grid in liquid ethane using a vitrification robot (e.g., Vitrobot). This process, known as vitrification, freezes the sample without the formation of ice crystals, preserving its native structure.

B. Data Acquisition:

  • Transfer the vitrified grid to a cryo-transmission electron microscope (cryo-TEM).

  • Acquire a series of 2D projection images of the flagella at different tilt angles (typically from -60° to +60°). This is known as a tilt series.[18]

C. Image Processing and 3D Reconstruction:

  • Align the images in the tilt series to correct for image shifts.

  • Reconstruct a 3D volume, or tomogram, from the aligned tilt series using computational methods like weighted back-projection.

  • Due to the low signal-to-noise ratio in cryo-ET, a process called subtomogram averaging is employed.[17][18] This involves identifying repeating structural units (like the 96-nm axonemal repeat) within the tomogram, computationally extracting them, aligning them, and averaging them together to generate a high-resolution 3D structure.

D. Structural Analysis:

  • The resulting high-resolution average of the axonemal repeat allows for the visualization and modeling of individual protein complexes, including the OAD-DC.

  • By comparing the structures from wild-type and this compound-deficient mutants, the precise location and structural role of this compound can be determined.

Signaling Pathways and Visualizations

This compound is a key mediator of calcium signaling in cilia and flagella. The following diagrams illustrate its role in this pathway and a typical experimental workflow.

Ca²⁺/Calaxin Signaling Pathway in Flagellar Motility

An increase in intracellular calcium is a critical signal for altering the beating pattern of flagella, a process essential for behaviors like sperm chemotaxis.[3] this compound acts as the direct sensor for these calcium signals within the axoneme.

Calaxin_Signaling_Pathway ext_stimulus Sperm Chemoattractant ca_channel Plasma Membrane Ca²⁺ Channel ext_stimulus->ca_channel ca_influx Ca²⁺ Influx ca_channel->ca_influx Opens This compound This compound ca_influx->this compound Binds oad Outer Arm Dynein (Motor Protein) This compound->oad Regulates Activity axoneme Axonemal Microtubule Sliding oad->axoneme Drives motility Asymmetric Flagellar Waveform (e.g., Turning) axoneme->motility Results in

Caption: Ca²⁺/Calaxin signaling pathway regulating flagellar motility.

Experimental Workflow for Immunofluorescence Localization of this compound

The following diagram outlines the key steps in an immunofluorescence experiment to visualize the subcellular localization of this compound.

IF_Workflow prep Sample Preparation (e.g., Sperm Smear) fix Fixation (e.g., Methanol) prep->fix perm Permeabilization (e.g., Triton X-100) fix->perm block Blocking (e.g., Normal Goat Serum) perm->block primary_ab Primary Antibody Incubation (anti-Calaxin) block->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab mount Mounting (with DAPI & Anti-fade) secondary_ab->mount visualize Visualization (Confocal Microscopy) mount->visualize

Caption: Workflow for immunofluorescence localization of this compound.

References

Calaxin's Regulatory Role on Dynein Motors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calaxin is a neuronal calcium sensor (NCS) protein that plays a pivotal, dual role in the function of cilia and flagella.[1][2] It acts as a crucial calcium-dependent modulator of outer arm dynein (OAD), the primary motor responsible for generating the force for ciliary and flagellar beating.[3][4] Furthermore, recent evidence has highlighted its structural importance in anchoring the OAD complex to the doublet microtubules of the axoneme.[4][5] This guide provides an in-depth technical overview of the molecular mechanisms by which this compound regulates dynein motors, the experimental protocols used to elucidate these functions, and the quantitative data supporting our current understanding.

Core Mechanism: A Calcium-Switched Inhibitor and Stabilizer

This compound's primary function is intricately linked to intracellular calcium concentration ([Ca²⁺]i). In environments with low [Ca²⁺]i, this compound is in an inactive state. However, upon a localized increase in [Ca²⁺]i, often triggered by chemoattractants in sperm, this compound undergoes a conformational change.[6][7] This change is mediated by its three EF-hand Ca²⁺-binding motifs.[3][8] The activated, Ca²⁺-bound this compound then directly interacts with the β-heavy chain of the outer arm dynein.[3][6] This interaction has two significant consequences:

  • Inhibition of Dynein Motor Activity: The binding of Ca²⁺-Calaxin to the dynein motor domain directly suppresses its ATPase activity, leading to a reduction in the velocity of microtubule sliding.[6][7][9][10] This transient and localized inhibition of dynein activity on one side of the axoneme is fundamental to the generation of asymmetric flagellar waveforms, enabling sperm to execute turns and navigate towards an egg during chemotaxis.[1][2][6]

  • Structural Stabilization of the OAD: Beyond its regulatory role, this compound is an integral component of the OAD docking complex.[5][8] Studies in zebrafish have shown that in the absence of this compound, the OAD is only partially and unstably attached to the doublet microtubule, particularly in the distal region of the flagellum.[4][5] This indicates that this compound plays a vital, calcium-independent role in ensuring the stable anchoring of the dynein motors, which is essential for their efficient force generation.[8]

Signaling Pathway and Logical Relationships

The signaling cascade and the logical interplay of this compound's functions are visualized in the following diagrams.

Calaxin_Signaling_Pathway Chemoattractant Chemoattractant (e.g., SAAF) Ca_Channel Ca²⁺ Channel (e.g., CatSper) Chemoattractant->Ca_Channel binds to Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx opens Calaxin_Inactive This compound (Inactive) Ca_Influx->Calaxin_Inactive activates Calaxin_Active Ca²⁺-Calaxin (Active) Calaxin_Inactive->Calaxin_Active binds Ca²⁺ OAD Outer Arm Dynein (β-heavy chain) Calaxin_Active->OAD binds to Microtubule_Sliding Microtubule Sliding Suppression OAD->Microtubule_Sliding inhibits Asymmetric_Waveform Asymmetric Flagellar Waveform Microtubule_Sliding->Asymmetric_Waveform leads to Sperm_Turning Sperm Turning/ Chemotaxis Asymmetric_Waveform->Sperm_Turning enables

Figure 1: this compound-mediated signaling pathway in sperm chemotaxis.

Calaxin_Dual_Role cluster_roles This compound Roles cluster_dynein Outer Arm Dynein Function cluster_outcome Physiological Outcome Ca_Dependent Ca²⁺-Dependent Regulation (Inhibition of Motor Activity) Dynein_Activity Dynein ATPase Activity & Microtubule Sliding Ca_Dependent->Dynein_Activity modulates Ca_Independent Ca²⁺-Independent Stabilization (Structural Docking) Dynein_Anchoring Stable Dynein Anchoring Ca_Independent->Dynein_Anchoring ensures Asymmetric_Beating Asymmetric Ciliary/Flagellar Beating (e.g., Sperm Turning) Dynein_Activity->Asymmetric_Beating generates Efficient_Force Efficient & Sustained Force Generation Dynein_Anchoring->Efficient_Force enables

Figure 2: Logical relationship of this compound's dual functions.

Quantitative Data on this compound's Regulatory Effects

The following tables summarize the quantitative impact of this compound on dynein-driven microtubule motility and sperm flagellar dynamics.

Table 1: Effect of this compound on In Vitro Microtubule Sliding Velocity

ConditionCa²⁺ ConcentrationMicrotubule Sliding Velocity (μm/s)Reference
Outer Arm Dynein (OAD) onlypCa > 8 (Low)~6.5[6][7]
OAD onlypCa 5 (High)~6.5[6][7]
OAD + Wild-Type this compoundpCa > 8 (Low)~6.5[6][7]
OAD + Wild-Type this compoundpCa 5 (High)~3.0[6][7]
OAD + E118A this compound (Ca²⁺-binding mutant)pCa 5 (High)~6.5[7]

Note: pCa is the negative logarithm of the free Ca²⁺ concentration.

Table 2: Impact of this compound Inhibition on Sperm Motility Parameters

ConditionParameterValueReference
Control SpermChemotactic IndexHigh[6]
Sperm + Repaglinide (this compound Inhibitor)Chemotactic IndexSignificantly Reduced[6]
Demembranated SpermFlagellar Asymmetry (pCa > 8)Low[6]
Demembranated SpermFlagellar Asymmetry (pCa 5)High[6]
Demembranated Sperm + Anti-Calaxin AntibodyFlagellar Asymmetry (pCa 5)Significantly Reduced[6]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols.

In Vitro Motility Assay

This assay directly visualizes and quantifies the effect of this compound on dynein-driven microtubule movement.

In_Vitro_Motility_Assay_Workflow Start Start Prepare_Flow_Cell 1. Prepare Glass Flow Cell Start->Prepare_Flow_Cell Adsorb_Dynein 2. Adsorb Purified Outer Arm Dynein to Surface Prepare_Flow_Cell->Adsorb_Dynein Block_Surface 3. Block Surface with Casein/BSA Adsorb_Dynein->Block_Surface Introduce_Microtubules 4. Introduce Taxol-stabilized, Fluorescently-labeled Microtubules Block_Surface->Introduce_Microtubules Add_Motility_Buffer 5. Add Motility Buffer containing ATP, this compound, and varying [Ca²⁺] Introduce_Microtubules->Add_Motility_Buffer Observe_Microscopy 6. Observe Microtubule Gliding via Dark-field or Fluorescence Microscopy Add_Motility_Buffer->Observe_Microscopy Analyze_Data 7. Record and Analyze Microtubule Velocity Observe_Microscopy->Analyze_Data End End Analyze_Data->End

Figure 3: Experimental workflow for the in vitro motility assay.

Methodology:

  • Protein Purification: Outer arm dynein is isolated from sperm flagella of organisms like the ascidian Ciona intestinalis.[7] Recombinant this compound (both wild-type and mutants) is expressed and purified.

  • Flow Cell Preparation: A flow cell is constructed using a glass slide and coverslip.

  • Dynein Adsorption: A solution containing purified OAD is introduced into the flow cell and allowed to adsorb to the glass surface.

  • Surface Blocking: The surface is then blocked with a protein like casein or bovine serum albumin (BSA) to prevent non-specific binding of microtubules.

  • Microtubule Application: Taxol-stabilized, fluorescently labeled microtubules are added to the flow cell.

  • Motility Reactivation: A motility buffer containing ATP, the molecule of interest (e.g., this compound), and a calcium buffer system (to control free [Ca²⁺]) is perfused into the chamber.

  • Data Acquisition and Analysis: The movement of microtubules is observed using a high-speed camera attached to a microscope. The velocity of individual microtubules is then calculated using tracking software.[6]

Demembranated Sperm Reactivation Assay

This assay assesses the role of this compound in the context of the entire axonemal structure.

Methodology:

  • Demembranation: Live sperm are treated with a detergent (e.g., Triton X-100) to permeabilize the cell membrane, leaving the axonemal structure intact.

  • Reactivation: The demembranated sperm are then reactivated in a solution containing ATP and a calcium buffer to set the [Ca²⁺]i to a desired level (e.g., pCa > 8 for symmetric beating and pCa 5 for asymmetric beating).

  • Inhibitor/Antibody Treatment: To test the function of this compound, inhibitors like repaglinide or specific anti-Calaxin antibodies are added to the reactivation solution.[6][7]

  • Waveform Analysis: The flagellar movement of the reactivated sperm is recorded with a high-speed camera, and parameters such as beat frequency, wave amplitude, and waveform asymmetry are analyzed.[6]

Cryo-Electron Tomography (Cryo-ET)

Cryo-ET provides high-resolution structural information about the OAD and its docking complex in a near-native state.

Methodology:

  • Sample Preparation: Axonemes from wild-type and this compound-mutant organisms (e.g., zebrafish sperm) are isolated and applied to electron microscopy grids.[4][5]

  • Vitrification: The grids are rapidly plunge-frozen in liquid ethane to preserve the native structure.

  • Data Collection: The frozen grids are then imaged in a transmission electron microscope at cryogenic temperatures. A series of images is taken as the sample is tilted at different angles.

  • Tomogram Reconstruction: The tilt-series of images are computationally aligned and reconstructed to generate a 3D tomogram of the axoneme.

  • Subtomogram Averaging: Multiple repeating units (like the OAD) within the tomogram are identified, extracted, and averaged to increase the signal-to-noise ratio and generate a high-resolution 3D structure of the complex.[4][5] This allows for the precise localization of proteins like this compound within the OAD docking complex.

Implications for Drug Development

The critical role of this compound in regulating dynein function, particularly in sperm motility, presents potential avenues for therapeutic intervention. Modulators of this compound activity could be explored for applications in fertility treatments or as non-hormonal contraceptives. Furthermore, given this compound's role in the stability of ciliary structures, understanding its function is pertinent to the study of ciliopathies, a class of genetic disorders arising from defective cilia. The experimental protocols outlined herein provide a robust framework for screening and characterizing compounds that target the this compound-dynein interface.

Conclusion

This compound is a multifaceted protein that functions as both a Ca²⁺-dependent switch to modulate dynein motor activity and a structural stabilizer for the outer arm dynein complex. This dual functionality is essential for the precise control of ciliary and flagellar beating, which is critical for processes ranging from sperm chemotaxis to mucociliary clearance. The continued investigation into the intricate regulatory mechanisms of this compound will undoubtedly provide deeper insights into the fundamental principles of cellular motility and may unveil novel targets for therapeutic development.

References

Methodological & Application

Application Notes and Protocols for Calaxin Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calaxin is a calcium-binding protein that plays a crucial role in the assembly and function of the outer dynein arms in cilia and flagella.[1] Its involvement in ciliary movement and sperm motility underscores its importance in various physiological processes.[1] Dysregulation of this compound function has been implicated in primary ciliary dyskinesia, making it a protein of significant interest for researchers studying ciliary biology and related diseases.[1]

Immunoprecipitation (IP) is a powerful technique to isolate this compound and its interacting partners from complex cellular mixtures, enabling further downstream analysis such as Western blotting and mass spectrometry. This document provides a detailed protocol for the immunoprecipitation of this compound, with special considerations for its potential low abundance and membrane association.

Principles of Immunoprecipitation

Immunoprecipitation is an affinity purification technique that utilizes the specific binding of an antibody to its target antigen to isolate the antigen from a heterogeneous solution. The antibody-antigen complex is then captured using a solid support, typically magnetic or agarose beads conjugated with Protein A or Protein G, which have a high affinity for the Fc region of antibodies.[2]

Key Considerations for this compound Immunoprecipitation:

  • Antibody Selection: The success of the immunoprecipitation heavily relies on the specificity and affinity of the anti-Calaxin antibody. A high-affinity antibody is crucial, especially for low-abundance proteins.[3][4]

  • Protein Abundance: As the expression level of this compound may be low, optimizing the amount of starting material (cell lysate) is essential to ensure a detectable signal.[3][4]

  • Membrane Association: Given this compound's localization to the sperm flagellum and its role in ciliary structures, it may be associated with cellular membranes.[1] This necessitates the use of appropriate detergents to solubilize the protein and its potential binding partners without disrupting their interaction.[5][6][7][8]

  • Non-specific Binding: Minimizing non-specific binding of other proteins to the beads and antibody is critical for obtaining a pure sample. This is achieved through pre-clearing the lysate and stringent washing steps.[9][10][11][12]

Experimental Protocols

This protocol provides a general framework for this compound immunoprecipitation. Optimization of specific parameters, such as antibody concentration, incubation times, and detergent choice, is highly recommended for each specific cell type and experimental goal.

Materials and Reagents:

  • Cells or tissues expressing this compound

  • Anti-Calaxin antibody (high affinity, validated for IP)

  • Isotype control antibody

  • Protein A/G magnetic beads or agarose beads

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (see recipe below)

  • Wash Buffer (see recipe below)

  • Elution Buffer (e.g., 1X SDS-PAGE sample buffer or low pH glycine buffer)

  • Protease and phosphatase inhibitor cocktails

  • Microcentrifuge tubes

  • Rotating platform or rocker

  • Magnetic rack (for magnetic beads) or centrifuge (for agarose beads)

Buffer Recipes:

BufferCompositionNotes
Lysis Buffer (Non-denaturing) 50 mM Tris-HCl, pH 7.4 150 mM NaCl 1 mM EDTA 1% NP-40 or 1% Triton X-100 Protease and phosphatase inhibitors (add fresh)The choice and concentration of detergent are critical for membrane-associated proteins. Start with a mild non-ionic detergent like NP-40 or Triton X-100.[7][8] For potentially tightly bound membrane proteins, a stronger detergent or a mixture of detergents may be required. Optimization of detergent concentration is recommended, as lower concentrations (e.g., 0.05%) can sometimes improve IP effectiveness for low-abundance proteins.[10]
Wash Buffer 50 mM Tris-HCl, pH 7.4 150 mM NaCl 1 mM EDTA 0.1% NP-40 or 0.1% Triton X-100The salt concentration can be increased (e.g., up to 500 mM NaCl) to reduce non-specific binding, but this may also disrupt weak protein-protein interactions.
Elution Buffer (for Western Blotting) 1X SDS-PAGE Sample Buffer (e.g., Laemmli buffer)This buffer denatures the proteins and is suitable for subsequent analysis by SDS-PAGE and Western blotting.
Elution Buffer (for Mass Spectrometry) 0.1 M Glycine-HCl, pH 2.5-3.0This is a gentle elution method that keeps the antibody and beads intact. The eluate should be immediately neutralized with a high pH buffer (e.g., 1 M Tris-HCl, pH 8.5).

Step-by-Step Protocol:

1. Cell Lysate Preparation a. Harvest cells and wash them once with ice-cold PBS. b. Add ice-cold Lysis Buffer supplemented with fresh protease and phosphatase inhibitors to the cell pellet. A recommended starting point is 1 mL of Lysis Buffer per 1 x 10^7 cells.[12][13] c. Incubate the cells in Lysis Buffer on ice for 30 minutes with occasional vortexing to ensure complete lysis. d. For adherent cells, scrape the cells off the plate after adding the lysis buffer.[12] e. To shear cellular DNA and reduce viscosity, sonicate the lysate on ice three times for 10 seconds each.[12][14] f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. g. Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube. This is your protein sample. h. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).

2. Pre-clearing the Lysate (Optional but Recommended) a. To reduce non-specific binding, pre-clear the lysate by adding Protein A/G beads.[12] b. Add 20 µL of a 50% slurry of Protein A/G beads to 1 mg of protein lysate. c. Incubate on a rotator at 4°C for 1 hour. d. Pellet the beads by centrifugation (for agarose beads) or using a magnetic rack (for magnetic beads). e. Carefully transfer the supernatant (pre-cleared lysate) to a new tube.

3. Immunoprecipitation a. To the pre-cleared lysate, add the primary anti-Calaxin antibody at the manufacturer's recommended dilution. For a negative control, add an equivalent amount of isotype control antibody to a separate tube of lysate. b. Incubate the lysate-antibody mixture on a rotator at 4°C for 2-4 hours or overnight. Longer incubation times can increase the yield but may also increase non-specific binding. c. Add 30 µL of a 50% slurry of pre-washed Protein A/G beads to the lysate-antibody mixture. d. Incubate on a rotator at 4°C for 1-2 hours.

4. Washing a. Pellet the beads using a magnetic rack or by centrifugation. b. Carefully remove and discard the supernatant. This fraction contains the unbound proteins. c. Add 500 µL of ice-cold Wash Buffer and gently resuspend the beads. d. Pellet the beads again and discard the supernatant. e. Repeat the wash step three to five times to effectively remove non-specifically bound proteins.[13][15]

5. Elution a. After the final wash, remove all residual wash buffer. b. To elute the immunoprecipitated proteins for Western blot analysis, add 30-50 µL of 1X SDS-PAGE sample buffer directly to the beads. c. Boil the sample at 95-100°C for 5-10 minutes to release the antigen-antibody complex from the beads and denature the proteins.[5][8] d. Pellet the beads and collect the supernatant containing the eluted proteins. e. For elution for mass spectrometry or functional assays, use a non-denaturing elution buffer like a low pH glycine buffer. Incubate the beads with the elution buffer for 5-10 minutes at room temperature with gentle agitation. Pellet the beads and transfer the supernatant to a new tube containing a neutralization buffer.

Data Presentation: Optimization Parameters

The following table summarizes key quantitative parameters that can be optimized for successful this compound immunoprecipitation, particularly when dealing with a potentially low-abundance and membrane-associated protein.

ParameterRecommended Starting RangeRationale for OptimizationReference
Starting Lysate Amount 0.5 - 2.0 mg total proteinFor low-abundance proteins, increasing the amount of starting material can significantly improve the final yield.[3][4]
Antibody Concentration Manufacturer's recommendation (typically 1-5 µg per mg of lysate)Titrating the antibody concentration is crucial to find the optimal balance between efficient target capture and minimizing non-specific binding.[5]
Detergent Concentration 0.1% - 1.0% (NP-40 or Triton X-100)The type and concentration of detergent affect the solubilization of membrane-associated proteins and the integrity of protein complexes. Lower concentrations (e.g., 0.05%) may be beneficial for low-abundance proteins.[7][8][10]
Wash Buffer Salt Concentration 150 - 500 mM NaClIncreasing the salt concentration can reduce non-specific electrostatic interactions, leading to a cleaner immunoprecipitation. However, very high salt concentrations may disrupt specific protein-protein interactions.[13]
Incubation Time (Antibody-Lysate) 2 hours - overnightLonger incubation times can increase the amount of captured target protein, but may also lead to increased non-specific binding.[5]
Incubation Time (Beads-Complex) 1 - 4 hoursShorter incubation times with the beads can help to minimize non-specific binding to the bead matrix.[5]

Visualizations

Experimental Workflow

Immunoprecipitation_Workflow cluster_preparation 1. Sample Preparation cluster_ip 2. Immunoprecipitation cluster_analysis 3. Analysis cluster_control Negative Control Cell_Culture Cell Culture/ Tissue Homogenization Lysis Cell Lysis Cell_Culture->Lysis Centrifugation Centrifugation to remove debris Lysis->Centrifugation Lysate Cleared Lysate Centrifugation->Lysate Pre_Clearing Pre-clearing with Protein A/G Beads Lysate->Pre_Clearing Isotype_Control Isotype Control Antibody Lysate->Isotype_Control Antibody_Incubation Incubate with anti-Calaxin Antibody Pre_Clearing->Antibody_Incubation Bead_Incubation Incubate with Protein A/G Beads Antibody_Incubation->Bead_Incubation Washing Wash Beads Bead_Incubation->Washing Elution Elution Washing->Elution Downstream Downstream Analysis (Western Blot, Mass Spec) Elution->Downstream Isotype_Control->Bead_Incubation

Caption: A schematic of the immunoprecipitation workflow.

This compound in the Context of Calcium Signaling

Calcium_Signaling_Context cluster_stimulus Cellular Stimulus cluster_calcium Calcium Influx cluster_binding Calcium Binding & Downstream Effects cluster_pathway Other Ca2+ Dependent Pathways Stimulus External Stimulus (e.g., Neurotransmitter, Growth Factor) Ca_Influx Increase in intracellular Ca2+ concentration Stimulus->Ca_Influx Calmodulin Calmodulin Ca_Influx->Calmodulin This compound This compound (Calcium-Binding Protein) Ca_Influx->this compound Calcineurin Calcineurin Calmodulin->Calcineurin Other_Pathways Gene Expression, Enzyme Activation, etc. Calcineurin->Other_Pathways Dynein_Arm Outer Dynein Arm Assembly & Function This compound->Dynein_Arm Ciliary_Movement Ciliary/Flagellar Movement Dynein_Arm->Ciliary_Movement

Caption: this compound's role in calcium-mediated signaling.

References

Application Notes and Protocols for Calnexin Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

A. Introduction

Calnexin (CNX) is a 67 kDa integral membrane protein of the endoplasmic reticulum (ER).[1] It plays a crucial role as a molecular chaperone in the folding and quality control of newly synthesized N-linked glycoproteins.[1][2] Calnexin retains improperly folded proteins within the ER, preventing their aggregation and ensuring that only correctly conformed proteins are transported to the Golgi apparatus.[1][3] This function is vital for cellular homeostasis, and its dysregulation is implicated in various diseases.[4] Western blotting is a key technique for studying Calnexin expression levels, which can provide insights into ER stress and protein folding capacity within cells. Although its predicted molecular weight is ~67 kDa, Calnexin often migrates at ~90 kDa on an SDS-PAGE gel due to post-translational modifications and negative charges at the C-terminus that affect SDS binding.[4][5]

B. Signaling Pathway

Calnexin is a central component of the Calnexin/Calreticulin cycle, a critical pathway for the quality control of glycoprotein folding in the endoplasmic reticulum. Newly synthesized glycoproteins with N-linked oligosaccharides enter this cycle. Glucosidases I and II trim the glucose residues, allowing the monoglucosylated glycoprotein to be recognized and bound by the lectin site of Calnexin.[1] Calnexin, in association with the thiol oxidoreductase ERp57, facilitates the proper formation of disulfide bonds and folding of the glycoprotein.[2] If the glycoprotein is correctly folded, it is released from the cycle. If it remains misfolded, it is reglucosylated by UGGT (UDP-glucose:glycoprotein glucosyltransferase) and re-enters the cycle for another folding attempt.[6] Persistently misfolded proteins are eventually targeted for ER-associated degradation (ERAD).[1]

Calnexin_Signaling_Pathway cluster_ER Endoplasmic Reticulum Lumen Nascent Nascent Glycoprotein (Glc3Man9GlcNAc2) Gluc_I_II Glucosidase I & II Nascent->Gluc_I_II Trimming Monoglucosylated Monoglucosylated Glycoprotein (Glc1Man9GlcNAc2) Gluc_I_II->Monoglucosylated Calnexin_ERp57 Calnexin / ERp57 Complex Monoglucosylated->Calnexin_ERp57 Binding Folded Correctly Folded Glycoprotein Calnexin_ERp57->Folded Folding & Disulfide Bond Formation Misfolded Misfolded Glycoprotein Calnexin_ERp57->Misfolded Gluc_II Glucosidase II Folded->Gluc_II UGGT UGGT Misfolded->UGGT Recognition ERAD ERAD Pathway Misfolded->ERAD Persistent Misfolding UGGT->Monoglucosylated Reglucosylation Exit Exit to Golgi Gluc_II->Exit

Figure 1. Calnexin/Calreticulin Cycle for Glycoprotein Folding.

C. Experimental Protocol: Western Blotting for Calnexin

This protocol outlines the steps for detecting Calnexin in cell lysates.

1. Special Lysate Preparation for ER Proteins:

Since Calnexin is an integral ER membrane protein, proper extraction is crucial. Standard whole-cell lysis buffers may be sufficient, but for enriched ER fractions, a differential centrifugation approach is recommended.[7]

  • Reagents:

    • 1x Isotonic Extraction Buffer (e.g., 10 mM HEPES pH 7.8, 250 mM sucrose, 25 mM KCl, 1 mM EGTA)

    • Protease Inhibitor Cocktail

    • Dounce homogenizer

  • Procedure:

    • Harvest cells (approx. 1 x 10^7) and wash 3 times with ice-cold PBS.[8]

    • Resuspend the cell pellet in 1 mL of ice-cold Isotonic Extraction Buffer containing protease inhibitors.

    • Homogenize the cells using a Dounce homogenizer on ice until >90% of cells are lysed (check by microscopy).

    • Perform a series of centrifugations to isolate the ER fraction:

      • Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

      • Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 15 minutes at 4°C to pellet mitochondria.

      • Transfer the resulting supernatant (containing the ER and cytosol) to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C. The pellet contains the microsomal fraction (ER).

    • Resuspend the microsomal pellet in a suitable lysis buffer (e.g., RIPA buffer) for subsequent protein quantification.

2. Protein Quantification:

  • Determine the protein concentration of the lysates using a standard method like the BCA or Bradford assay to ensure equal loading of proteins for electrophoresis.

3. SDS-PAGE:

  • Mix 20-30 µg of protein lysate with Laemmli sample buffer.[8]

  • Boil the samples at 95-100°C for 5 minutes.[8]

  • Load the samples onto an 8-10% SDS-polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

4. Protein Transfer:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[8]

  • Perform the transfer at 100V for 1 hour or using a semi-dry transfer system at 1 mA/cm² for 1 hour.[8]

5. Immunoblotting and Detection:

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against Calnexin diluted in blocking buffer. Incubation is typically done overnight at 4°C with gentle agitation. (See Table 1 for recommended dilutions).

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP or goat anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[9]

  • Washing: Repeat the washing step (Step 3).

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the HRP signal.[9] Capture the signal using an imaging system or X-ray film.

Western_Blot_Workflow A 1. ER Protein Extraction (Homogenization & Centrifugation) B 2. Protein Quantification (BCA or Bradford Assay) A->B C 3. SDS-PAGE (Protein Separation by Size) B->C D 4. Protein Transfer (Gel to PVDF Membrane) C->D E 5. Blocking (5% Milk or BSA in TBST) D->E F 6. Primary Antibody Incubation (Anti-Calnexin, Overnight at 4°C) E->F G 7. Secondary Antibody Incubation (HRP-conjugated, 1hr at RT) F->G H 8. Detection (ECL Substrate & Imaging) G->H I 9. Data Analysis H->I

Figure 2. Western Blotting Workflow for Calnexin Detection.

D. Quantitative Data Summary

The following table provides a summary of quantitative parameters for Calnexin Western blotting, compiled from various antibody datasheets. Researchers should optimize these conditions for their specific experimental setup.

ParameterRecommended RangeSource
Protein Loading Amount 20 - 50 µg per lane[9][10]
Primary Antibody Dilution 1:500 - 1:5,000[3][10][11]
Secondary Antibody Dilution 1:5,000 - 1:10,000[9]
Blocking Agent 3-5% non-fat dry milk or BSA in TBST[9]
Expected Molecular Weight ~90 kDa (appears), ~67 kDa (predicted)[1][5]

Table 1. Summary of Quantitative Parameters for Calnexin Western Blotting.

E. Troubleshooting

ProblemPossible CauseSolution
No or Weak Signal Inefficient ER protein extractionUse a dedicated ER isolation protocol; confirm enrichment with ER markers.
Low antibody concentrationIncrease primary antibody concentration or incubation time.
Inactive HRP/ECL substrateUse fresh ECL substrate.
High Background Insufficient blockingIncrease blocking time to 1.5-2 hours; use 5% BSA instead of milk.
Antibody concentration too highDecrease primary and/or secondary antibody concentration.
Insufficient washingIncrease the number and duration of wash steps.
Non-specific Bands Lysate degradationUse fresh lysates and always add protease inhibitors.
Antibody cross-reactivityUse a different, more specific primary antibody; try affinity-purified antibodies.
Protein overloadingReduce the amount of protein loaded per lane.

References

Calaxin Immunofluorescence Staining in Cilia: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calaxin, encoded by the EFCAB1 gene, is a calcium-binding protein that plays a crucial role in the regulation of ciliary and flagellar motility. As a component of the outer dynein arm-docking complex (ODA-DC), this compound is essential for stabilizing the attachment of outer dynein arms to the ciliary doublet microtubules.[1][2][3] Its function is calcium-dependent, linking intracellular calcium signaling to the modulation of ciliary beating patterns, which is vital for processes such as sperm chemotaxis and mucociliary clearance.[4][5] Dysfunctional this compound is associated with primary ciliary dyskinesia (PCD), a condition characterized by chronic respiratory disease, laterality defects, and infertility.[4][6]

Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization of this compound within cilia, providing insights into its role in both normal physiology and disease. This document provides detailed application notes and protocols for the immunofluorescent staining of this compound in cilia.

Data Presentation

Quantitative Analysis of Ciliary Phenotypes in this compound Mutants

The following tables summarize key quantitative data from studies on this compound knockout/mutant models, highlighting the impact of this compound deficiency on ciliary function.

Table 1: Ciliary Motility Parameters in this compound-/- Zebrafish Models

ParameterWild-Type (WT)This compound-/-NotesReference
Kupffer's Vesicle Cilia Motility
Normal RotationHigh percentageSignificantly reducedThis compound-/- cilia exhibit slower or irregular motion.[2]
Immotile CiliaNot observedObservedA fraction of cilia in this compound-/- are immotile.[2]
Sperm Flagellar Motility
MotilityNormalAbnormal-[2]
Outer Dynein Arm (ODA) PresenceCompletePartial lossOADs are partially lost, particularly in the distal region of the flagella.[3][4]

Table 2: Ciliary Beat Frequency (CBF) in Response to Calcium

ConditionCiliary Beat Frequency (CBF)NotesReference
Airway Epithelial Cells (General Response to increased Ca2+)
Basal [Ca2+]Baseline CBF-[7][8]
Increased [Ca2+]Increased CBFThe increase in CBF is rapid, with a lag of <100 ms.[7]
Zebrafish Sperm (this compound-/- expressing Ca2+-binding mutant this compound)
Low [Ca2+]Symmetric beating-[4][5]
High [Ca2+]Asymmetric beating not restoredDemonstrates this compound's role as a Ca2+ sensor for waveform switching.[4][5]

Signaling Pathway and Experimental Workflow

Calcium-Dependent Regulation of Outer Dynein Arm by this compound

This compound acts as a calcium sensor within the ODA-DC. In response to increased intracellular calcium concentrations, this compound modulates the activity of the outer dynein arms, leading to changes in the ciliary beating pattern. This is crucial for functions like sperm chemotaxis where changes in direction are required.

Calaxin_Signaling_Pathway Ca2_ext Extracellular Ca²⁺ Ca2_channel Ca²⁺ Channel Ca2_ext->Ca2_channel Ca2_intra Intraciliary Ca²⁺ Ca2_channel->Ca2_intra Influx This compound This compound (in ODA-DC) Ca2_intra->this compound ODA Outer Dynein Arm This compound->ODA Modulates Activity Microtubule_sliding Microtubule Sliding ODA->Microtubule_sliding Ciliary_beating Altered Ciliary Beating Pattern Microtubule_sliding->Ciliary_beating Results in

Caption: this compound-mediated Ca²⁺ signaling in cilia.

General Workflow for this compound Immunofluorescence

The following diagram outlines the key steps for localizing this compound in cilia using immunofluorescence.

IF_Workflow start Start cell_culture Cell Seeding on Coverslips start->cell_culture fixation Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization Permeabilization (e.g., 0.1-0.5% Triton X-100) fixation->permeabilization blocking Blocking (e.g., BSA or Normal Serum) permeabilization->blocking primary_ab Primary Antibody Incubation (anti-Calaxin/EFCAB1) blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) wash1->secondary_ab wash2 Wash secondary_ab->wash2 counterstain Counterstain (Optional) (e.g., DAPI, anti-acetylated tubulin) wash2->counterstain mounting Mounting counterstain->mounting imaging Microscopy & Imaging mounting->imaging end End imaging->end

References

Application Notes and Protocols for Generating a Calaxin Knockout Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calaxin, encoded by the Clxn (also known as Efcab1) gene, is a calcium-binding protein that plays a crucial role in the regulation of ciliary and flagellar motility.[1][2] It is an essential component of the outer dynein arm (ODA) complex, acting as a calcium sensor that modulates the beating pattern of cilia and flagella in response to intracellular calcium levels.[1][3] Additionally, this compound has a calcium-independent role in stabilizing the assembly of the ODA.[4] Mutations in the human CLXN gene are associated with primary ciliary dyskinesia (PCD), a rare genetic disorder characterized by chronic respiratory infections, situs inversus (a reversal of the internal organs), and infertility.[5]

The generation of a this compound knockout (KO) mouse model provides a powerful in vivo system to dissect the molecular mechanisms underlying this compound function and its role in PCD pathogenesis. This document provides detailed application notes and protocols for the creation and validation of a this compound KO mouse model using CRISPR-Cas9 technology, as well as for the subsequent phenotyping of the resulting model.

This compound Signaling Pathway and Regulatory Role

This compound is a key regulator of ciliary and flagellar beating, a process fundamental to mucociliary clearance in the respiratory tract, sperm motility, and the establishment of left-right asymmetry during embryonic development. The signaling pathway involving this compound is intrinsically linked to calcium signaling.

Calaxin_Signaling_Pathway cluster_cilia Ciliary Axoneme Ca2+ Ca2+ This compound This compound Ca2+->this compound Binds ODA Outer Dynein Arm (ODA) This compound->ODA Modulates Activity Microtubule Microtubule Doublet ODA->Microtubule Drives Sliding Ciliary Beating Ciliary Beating Microtubule->Ciliary Beating Results in Fluid Flow Fluid Flow Ciliary Beating->Fluid Flow Generates

Figure 1: this compound-mediated calcium signaling in ciliary motility.

An increase in intracellular calcium concentration leads to calcium binding to this compound. This binding event is thought to induce a conformational change in this compound, which in turn modulates the activity of the ODA motor proteins.[3] This modulation alters the sliding of microtubules within the ciliary axoneme, thereby changing the ciliary beat pattern and frequency. This regulatory mechanism is crucial for functions such as sperm chemotaxis and adjusting mucociliary clearance rates.[3]

Experimental Workflow for Generating this compound KO Mice

The generation of a this compound knockout mouse model using CRISPR-Cas9 involves a series of sequential steps, from the initial design of guide RNAs to the final confirmation of the genetic modification in founder animals.

KO_Workflow start Start: Project Initiation sgRNA_design 1. sgRNA Design & Synthesis (Target mouse Clxn gene) start->sgRNA_design reagent_prep 2. Reagent Preparation (Cas9 mRNA & sgRNAs) sgRNA_design->reagent_prep microinjection 3. Zygote Microinjection (Inject reagents into fertilized mouse eggs) reagent_prep->microinjection embryo_transfer 4. Embryo Transfer (Transfer injected zygotes to pseudo-pregnant females) microinjection->embryo_transfer birth 5. Birth of Pups (Potential F0 Founders) embryo_transfer->birth genotyping 6. Genotyping (Tail biopsy, DNA extraction, PCR & Sequencing) birth->genotyping confirmation 7. Confirmation of Knockout (Western Blot & Phenotyping) genotyping->confirmation breeding 8. Breeding to Establish KO Line (F1 Generation and beyond) confirmation->breeding end End: Established KO Mouse Line breeding->end

References

Application Notes and Protocols for CRISPR/Cas9-Mediated Knockout of the Calaxin Gene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calaxin (CLXN) is a calcium-binding protein associated with the outer dynein arm (ODA) of motile cilia and flagella.[1][2][3] It plays a crucial role in the regulation of ciliary and flagellar movement.[1][2] Dysfunctional this compound has been implicated in primary ciliary dyskinesia (PCD), a genetic disorder characterized by chronic respiratory tract infections, situs inversus, and infertility.[4][5][6] These application notes provide a comprehensive guide for the CRISPR/Cas9-mediated knockout of the this compound gene in vertebrate models to study its function and its potential as a therapeutic target.

This compound Signaling Pathway

This compound functions as a dual-role protein within the ciliary axoneme. It acts as a calcium-independent stabilizer of the ODA, ensuring its proper docking onto the microtubule doublet.[7][8] Additionally, in the presence of calcium ions, this compound modulates the activity of the ODA, thereby regulating the waveform of ciliary and flagellar beating.[7][8] This calcium-dependent regulation is essential for processes such as sperm chemotaxis and the coordinated movement of cilia that establish left-right asymmetry during embryonic development.[1][9]

Calaxin_Signaling_Pathway cluster_cilia Ciliary Axoneme cluster_function Cellular Function This compound This compound OAD Outer Dynein Arm (ODA) This compound->OAD Stabilizes Docking (Ca²⁺-independent) This compound->OAD Modulates Activity (Ca²⁺-dependent) Microtubule Microtubule Doublet OAD->Microtubule Binds to Ciliary_Motility Regulated Ciliary Motility OAD->Ciliary_Motility Drives Ca2 Ca²⁺ Ca2->this compound Binds to LR_Asymmetry Left-Right Asymmetry Ciliary_Motility->LR_Asymmetry Establishes Sperm_Chemotaxis Sperm Chemotaxis Ciliary_Motility->Sperm_Chemotaxis Enables

Caption: this compound's dual role in the ciliary axoneme.

Experimental Workflow for this compound Knockout

A typical workflow for generating and validating a this compound knockout model using CRISPR/Cas9 is outlined below. This process involves designing and validating guide RNAs, delivering the CRISPR/Cas9 machinery into the target cells or embryos, screening for successful knockout events, and conducting detailed phenotypic analysis.

CRISPR_Workflow cluster_design Phase 1: Design & Preparation cluster_execution Phase 2: Gene Editing cluster_validation Phase 3: Validation & Analysis cluster_phenotyping Phase 4: Phenotypic Characterization sgRNA_Design sgRNA Design & Synthesis (Targeting this compound Exons) Vector_Construction Vector Construction or RNP Formulation sgRNA_Design->Vector_Construction Delivery Delivery of CRISPR/Cas9 (e.g., Microinjection, Electroporation) Vector_Construction->Delivery Cell_Culture Cell/Embryo Culture Delivery->Cell_Culture Genomic_DNA_Extraction Genomic DNA Extraction Cell_Culture->Genomic_DNA_Extraction PCR_Sequencing PCR & Sanger Sequencing (Indel Detection) Genomic_DNA_Extraction->PCR_Sequencing Off_Target_Analysis Off-Target Analysis (Optional) PCR_Sequencing->Off_Target_Analysis Phenotypic_Analysis Phenotypic Analysis (e.g., Motility Assays, Imaging) PCR_Sequencing->Phenotypic_Analysis Data_Analysis Data Analysis & Interpretation Phenotypic_Analysis->Data_Analysis

Caption: Experimental workflow for this compound knockout.

Quantitative Data Summary

The following tables summarize quantitative data from studies involving this compound knockout in vertebrate models.

Table 1: Phenotypic Outcomes of this compound Knockout in Mice

PhenotypeWild-Type (%)This compound Knockout (%)Reference
Situs Inversus049[1][9]
Hydrocephalus035[1][9]
Situs Inversus & Hydrocephalus016[1][9]
Viable and Fertile100100[1][2][9]

Table 2: Ciliary Phenotypes in this compound Knockout Mice Embryos (E7.5)

FeatureWild-TypeThis compound KnockoutReference
Nodal Cilia NumberNormal<15% of Wild-Type[9]
Nodal FlowLeftwardNot detectable or random[9]
Nodal Flow VelocitySignificantly HigherSignificantly Lower[9]

Table 3: Phenotypic Outcomes of this compound Knockout in Zebrafish

PhenotypeWild-Type (%)This compound Knockout (%)Reference
Situs Inversus0~50[2][9]
Kupffer's Vesicle Cilia MotilityRegular Rotatory MovementIrregular Beating[2][9]

Experimental Protocols

Protocol 1: sgRNA Design for this compound Knockout

  • Obtain the this compound Gene Sequence: Retrieve the genomic sequence of the this compound gene (e.g., Efcab1 in mouse, efcab1 in zebrafish) from a genomic database such as NCBI or Ensembl.

  • Identify Target Exons: Select one or more exons in the 5' region of the gene to target for knockout. Targeting early exons is more likely to result in a loss-of-function mutation.

  • Use sgRNA Design Tools: Utilize online sgRNA design tools (e.g., CHOPCHOP, Synthego CRISPR Design Tool) to identify potential sgRNA sequences within the target exons.

  • Select Optimal sgRNAs: Choose 2-3 sgRNAs with high on-target scores and low off-target scores. Ensure the sgRNA sequences are followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).

Protocol 2: Preparation of CRISPR/Cas9 Reagents

Option A: Plasmid-Based Delivery

  • Synthesize and Anneal Oligonucleotides: Synthesize DNA oligonucleotides corresponding to the selected sgRNA sequences with appropriate overhangs for cloning. Anneal the complementary oligos to form double-stranded DNA.

  • Clone into sgRNA Expression Vector: Ligate the annealed oligos into a suitable sgRNA expression vector containing a U6 promoter.

  • Transform and Purify: Transform the ligated vector into competent E. coli, select for positive colonies, and purify the plasmid DNA.

  • Co-transfect with Cas9 Expression Vector: Prepare a Cas9 expression plasmid for co-transfection with the sgRNA plasmid.

Option B: Ribonucleoprotein (RNP) Delivery

  • Synthesize sgRNA: Synthesize the selected sgRNAs using an in vitro transcription kit or order chemically synthesized sgRNAs.

  • Purify Cas9 Protein: Obtain commercially available purified Cas9 protein.

  • Assemble RNP Complex: On the day of delivery, incubate the sgRNA and Cas9 protein together at a specific molar ratio (e.g., 1.2:1 sgRNA:Cas9) at room temperature to allow for RNP complex formation.

Protocol 3: Delivery of CRISPR/Cas9 to Embryos (Microinjection)

  • Prepare Embryos: Collect freshly fertilized embryos (e.g., zebrafish or mouse zygotes).

  • Prepare Injection Mix:

    • For Plasmids: Mix the sgRNA and Cas9 expression plasmids at a final concentration of 25-50 ng/µL each in nuclease-free water with a tracer dye (e.g., Phenol Red).

    • For RNPs: Dilute the pre-assembled RNP complex in nuclease-free water to a final concentration of 250-500 pg/nL with a tracer dye.

  • Microinjection: Using a microinjection setup, inject a small volume (e.g., 1-2 nL) of the injection mix into the cytoplasm of the one-cell stage embryos.

  • Incubate and Monitor: Incubate the injected embryos under standard conditions and monitor their development.

Protocol 4: Validation of this compound Knockout

  • Genomic DNA Extraction: At an appropriate developmental stage (e.g., 24-48 hours post-fertilization for zebrafish), individually collect a subset of embryos and extract genomic DNA.

  • PCR Amplification: Design PCR primers that flank the sgRNA target site in the this compound gene. Amplify the target region from the extracted genomic DNA.

  • Detection of Indels:

    • Gel Electrophoresis: Run the PCR products on an agarose gel. The presence of multiple bands or a smear compared to the wild-type control can indicate the presence of insertions or deletions (indels).

    • Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing. Analyze the sequencing chromatograms using a tool like TIDE or ICE to identify and quantify the frequency of different indels.

  • Western Blot Analysis (for cell lines or older organisms): If a specific antibody for this compound is available, perform a western blot on protein lysates from knockout and wild-type samples to confirm the absence of the this compound protein.

Protocol 5: Phenotypic Analysis of this compound Knockout

  • Situs Inversus Analysis: Observe the looping of the heart and the position of other internal organs in developing embryos or adult organisms to determine laterality.

  • Hydrocephalus Assessment: Visually inspect the head of postnatal animals for swelling, which is indicative of hydrocephalus.

  • Ciliary Motility Analysis:

    • Sample Preparation: Isolate ciliated tissues (e.g., trachea, ependyma) or collect sperm.

    • High-Speed Video Microscopy: Use a high-speed camera mounted on a microscope to record the movement of cilia or flagella.

    • Analysis: Analyze the video recordings to measure parameters such as beat frequency, waveform, and coordination of movement. Compare these parameters between knockout and wild-type samples.

  • Nodal Cilia and Flow Analysis (in embryos):

    • Imaging: Use scanning electron microscopy or immunofluorescence to visualize the number and morphology of cilia in the embryonic node (or Kupffer's vesicle in zebrafish).

    • Flow Visualization: Introduce fluorescent beads into the fluid surrounding the node and track their movement using time-lapse microscopy to assess the direction and velocity of the nodal flow.

References

Unraveling the Calaxin-Dynein Interaction: A Guide to Key Research Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive suite of application notes and detailed protocols has been developed to facilitate the study of the critical interaction between Calaxin and dynein, two proteins integral to ciliary and flagellar motility. This resource is designed to equip researchers, scientists, and drug development professionals with the necessary tools to investigate this interaction, which plays a pivotal role in cellular movement and is implicated in various human diseases.

The provided methodologies cover a range of in vitro and in vivo techniques, from initial screening of interactions to high-resolution structural analysis. Detailed experimental protocols for co-immunoprecipitation, GST pull-down assays, yeast two-hybrid screening, in vitro motility and rescue assays, and cryo-electron tomography are outlined. These notes also emphasize the importance of quantitative analysis and provide a framework for determining binding affinities, a crucial parameter for understanding the dynamics of the this compound-dynein complex.

Visualizing the Workflow: From Interaction to Validation

To aid in the conceptualization and execution of these complex experimental pipelines, a series of diagrams have been generated using the Graphviz DOT language, illustrating the logical flow of each technique.

Co_Immunoprecipitation_Workflow Co-Immunoprecipitation (Co-IP) Workflow cluster_cell_culture Cell Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis cell_culture 1. Cell Culture & Lysis (e.g., HEK293T cells expressing tagged this compound and Dynein) incubation 2. Incubation with Antibody (e.g., anti-FLAG for FLAG-Calaxin) cell_culture->incubation Cell Lysate bead_capture 3. Capture with Protein A/G Beads incubation->bead_capture Antibody-Protein Complex wash 4. Washing Steps (to remove non-specific binders) bead_capture->wash elution 5. Elution of Protein Complex wash->elution western_blot 6. Western Blot Analysis (Probe for Dynein subunit) elution->western_blot

Figure 1. Workflow for Co-Immunoprecipitation.

GST_Pull_Down_Workflow GST Pull-Down Assay Workflow cluster_bait Bait Preparation cluster_prey Prey Preparation cluster_interaction Interaction & Detection bait_expression 1. Express & Purify GST-Calaxin bait_binding 2. Immobilize on Glutathione Beads bait_expression->bait_binding incubation 4. Incubate Beads with Lysate bait_binding->incubation Immobilized Bait prey_lysate 3. Prepare Cell Lysate (containing Dynein) prey_lysate->incubation Prey Proteins wash 5. Wash to Remove Non-specific Proteins incubation->wash elution 6. Elute Bound Proteins wash->elution analysis 7. Analyze by SDS-PAGE & Western Blot elution->analysis

Figure 2. Workflow for GST Pull-Down Assay.

Y2H_Signaling_Pathway Yeast Two-Hybrid (Y2H) Principle cluster_no_interaction No Interaction cluster_interaction Interaction BD_Calaxin_no BD-Calaxin Reporter_no Reporter Gene (OFF) AD_Dynein_no AD-Dynein BD_Calaxin_yes BD-Calaxin Interaction Interaction BD_Calaxin_yes->Interaction AD_Dynein_yes AD-Dynein AD_Dynein_yes->Interaction Reporter_yes Reporter Gene (ON) Interaction->Reporter_yes Transcription Activated

Figure 3. Principle of Yeast Two-Hybrid System.

Application Notes and Protocols

Co-Immunoprecipitation (Co-IP) to Detect In Vivo Interaction

Application: Co-IP is a powerful technique to determine if this compound and dynein interact within a cellular context. This method involves using an antibody to pull down a specific protein (the "bait," e.g., this compound), and then detecting whether its binding partner (the "prey," e.g., a dynein subunit) is also pulled down.

Protocol:

  • Cell Culture and Lysis:

    • Culture cells (e.g., HEK293T) expressing tagged versions of this compound (e.g., FLAG-Calaxin) and a dynein subunit.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors) to maintain protein-protein interactions.[1]

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the cleared cell lysate with an antibody specific to the tagged protein (e.g., anti-FLAG antibody) for 2-4 hours or overnight at 4°C with gentle rotation.[2][3][4]

    • Add Protein A/G magnetic beads or agarose beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.[2][3][4]

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins. The stringency of the washes can be adjusted by altering the salt concentration.

    • Elute the protein complexes from the beads using an elution buffer (e.g., glycine-HCl, pH 2.5) or by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting.

    • Probe the Western blot with antibodies against both this compound and a dynein subunit to confirm their co-immunoprecipitation.

GST Pull-Down Assay for In Vitro Interaction

Application: The GST pull-down assay is an in vitro method used to confirm a direct physical interaction between two proteins. In this assay, a GST-tagged "bait" protein (e.g., GST-Calaxin) is used to "pull down" a "prey" protein (e.g., a dynein subunit) from a cell lysate or a purified protein solution.[5][6]

Protocol:

  • Bait Protein Preparation:

    • Express and purify a GST-fusion protein of this compound (GST-Calaxin) from E. coli.[7][8]

    • Immobilize the purified GST-Calaxin onto glutathione-agarose beads.[5][7] As a negative control, use beads with GST alone.[9]

  • Prey Protein Preparation:

    • Prepare a cell lysate from cells known to express the dynein subunit of interest, or use a purified dynein subunit.

  • Binding Reaction:

    • Incubate the immobilized GST-Calaxin beads with the cell lysate or purified dynein for 2-4 hours at 4°C.[8]

  • Washing and Elution:

    • Wash the beads extensively with a suitable wash buffer (e.g., PBS with 0.1% Triton X-100) to remove non-specific binders.

    • Elute the bound proteins using a buffer containing reduced glutathione or by boiling in SDS-PAGE sample buffer.[9]

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE and analyze by Western blotting using an antibody against the dynein subunit.

Yeast Two-Hybrid (Y2H) Screening for Interaction Discovery

Application: The Y2H system is a genetic method used to discover novel protein-protein interactions. It relies on the reconstitution of a functional transcription factor in yeast when two proteins of interest interact.

Protocol:

  • Vector Construction:

    • Clone the cDNA of this compound into a "bait" vector, fusing it to a DNA-binding domain (BD).

    • Clone the cDNA of a dynein subunit or a cDNA library into a "prey" vector, fusing it to a transcriptional activation domain (AD).

  • Yeast Transformation and Mating:

    • Transform the bait and prey plasmids into separate haploid yeast strains of opposite mating types.

    • Mate the two yeast strains to create diploid yeast containing both plasmids.[10]

  • Selection and Reporter Assay:

    • Plate the diploid yeast on selective media lacking specific nutrients (e.g., histidine, adenine). Only yeast in which the bait and prey proteins interact will be able to grow.

    • Perform a reporter gene assay (e.g., β-galactosidase activity) to confirm the interaction.

In Vitro Motility Assay

Application: This assay directly visualizes the effect of this compound on the motor activity of dynein. It typically involves observing the movement of microtubules propelled by dynein motors adhered to a glass surface.

Protocol:

  • Chamber Preparation:

    • Prepare a flow cell by attaching a coverslip to a glass slide.

    • Coat the coverslip with an anti-dynein antibody or by another method to immobilize the dynein motors.

  • Motor Immobilization:

    • Introduce purified dynein motors into the chamber and allow them to bind to the surface.

  • Motility Observation:

    • Introduce fluorescently labeled microtubules in a motility buffer containing ATP.

    • Add purified this compound at various concentrations to observe its effect on microtubule gliding velocity.

    • Record the movement of microtubules using fluorescence microscopy.[11]

In Vitro Rescue Assay

Application: This assay assesses the ability of recombinant this compound to restore structural or functional defects in dynein complexes or axonemes lacking this compound.[12]

Protocol:

  • Preparation of Dynein-Deficient Structures:

    • Isolate axonemes from a cell line or organism with a knockout or knockdown of the this compound gene (this compound-/-).[12]

  • Rescue Experiment:

    • Incubate the this compound-/- axonemes with purified recombinant this compound protein.[12]

  • Analysis:

    • Observe the structure of the rescued axonemes using techniques like cryo-electron tomography to see if the structural defects are corrected.[12]

    • Alternatively, assess the restoration of function, such as motility, in a motility assay.

Cryo-Electron Tomography (Cryo-ET)

Application: Cryo-ET is a high-resolution imaging technique that allows for the three-dimensional visualization of macromolecular complexes in a near-native state. It can be used to determine the precise location and conformation of this compound within the dynein complex.[13][14][15][16]

Protocol:

  • Sample Preparation:

    • Purify the this compound-dynein complex or isolate cellular structures containing the complex (e.g., axonemes).

    • Apply the sample to an EM grid and rapidly plunge-freeze it in liquid ethane to vitrify the sample.

  • Data Collection:

    • Collect a series of 2D projection images of the sample at different tilt angles using a transmission electron microscope.[14]

  • Image Processing and Reconstruction:

    • Align the tilt series and reconstruct a 3D tomogram.

    • Use sub-tomogram averaging to improve the resolution of the structure of the this compound-dynein complex.[13][16]

Quantitative Analysis of Binding Affinity

To fully characterize the this compound-dynein interaction, it is essential to determine the binding affinity, typically expressed as the dissociation constant (Kd). Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are ideal for this purpose.

Surface Plasmon Resonance (SPR): SPR measures the real-time binding of an analyte (e.g., this compound) to a ligand (e.g., a dynein subunit) immobilized on a sensor chip. The change in the refractive index at the chip surface upon binding is proportional to the amount of bound analyte. By measuring the binding at different analyte concentrations, the association (kon) and dissociation (koff) rate constants, and subsequently the Kd, can be determined.[1][13]

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of two molecules in solution. By titrating one molecule (e.g., this compound) into a solution containing the other (e.g., a dynein subunit), the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction can be determined from a single experiment.[17][18][19]

Table 1: Quantitative Data on this compound-Dynein Interaction

MethodParameters MeasuredReported ValuesReference
Surface Plasmon Resonance (SPR)Kd, kon, koffData not yet available in published literature.-
Isothermal Titration Calorimetry (ITC)Kd, n, ΔH, ΔSData not yet available in published literature.-

Note: While specific quantitative data for the this compound-dynein interaction is not yet available in the public domain, the methodologies described provide the framework for obtaining these crucial measurements.

These comprehensive application notes and protocols provide a robust starting point for researchers to delve into the intricacies of the this compound-dynein interaction, paving the way for new discoveries in cell biology and the development of novel therapeutic strategies.

References

Application Notes and Protocols for In Vitro Motility Assay of Calaxin Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calaxin, a neuronal calcium sensor protein, plays a pivotal role in the regulation of dynein-driven microtubule motility, particularly in the context of sperm chemotaxis.[1][2] It functions as a direct modulator of outer-arm dynein, responding to changes in intracellular calcium concentration ([Ca2+]) to alter flagellar movement.[1][2] The in vitro motility assay, also known as the microtubule gliding assay, provides a powerful and quantitative method to directly observe and measure the effects of this compound on dynein motor activity.[3][4][5] This document provides detailed application notes and protocols for utilizing the in vitro motility assay to investigate this compound function, aimed at researchers, scientists, and professionals in drug development.

This compound is a Ca2+-binding protein that directly interacts with the β heavy chain of outer-arm dynein.[1] In the presence of high Ca2+ concentrations, this compound binds to dynein and suppresses the velocity of microtubule sliding.[1][2][6] This suppression of dynein activity is essential for the generation and propagation of asymmetric flagellar bending, a key component of the chemotactic response in sperm.[1][2] Therefore, the in vitro motility assay serves as a crucial tool to dissect the molecular mechanism of this compound action and to screen for compounds that may modulate its function.

Data Presentation

The following table summarizes the expected quantitative data from in vitro motility assays investigating this compound function. The data illustrates the Ca2+-dependent suppression of microtubule gliding velocity by this compound.

ConditionCalcium Concentration (pCa)Microtubule Gliding Velocity (µm/s)Standard Deviation (µm/s)
Outer-arm dynein10 (Low Ca2+)8.51.2
Outer-arm dynein5 (High Ca2+)8.31.1
Outer-arm dynein + this compound10 (Low Ca2+)8.41.3
Outer-arm dynein + this compound 5 (High Ca2+) 4.2 0.9
Outer-arm dynein + this compound + Inhibitor (e.g., repaglinide)5 (High Ca2+)8.11.0

Note: The values presented are hypothetical and representative of typical results. Actual values may vary depending on experimental conditions and protein preparations.

Signaling Pathway and Experimental Workflow

This compound-Dynein Signaling Pathway

The following diagram illustrates the signaling pathway through which this compound modulates dynein activity in response to calcium.

CalaxinSignaling cluster_stimulus Stimulus cluster_cell Sperm Flagellum cluster_response Response Chemoattractant Chemoattractant Ca_channel Ca2+ Channel (e.g., CatSper) Chemoattractant->Ca_channel activates Ca_ion Ca2+ Ca_channel->Ca_ion influx This compound This compound Ca_ion->this compound binds Dynein Outer-arm Dynein This compound->Dynein inhibits Microtubule Microtubule Dynein->Microtubule drives sliding of Sliding_Suppression Microtubule Sliding Suppression Asymmetric_Bending Asymmetric Flagellar Bending Sliding_Suppression->Asymmetric_Bending Chemotaxis Chemotaxis Asymmetric_Bending->Chemotaxis

Caption: this compound signaling pathway in sperm chemotaxis.

In Vitro Motility Assay Experimental Workflow

The following diagram outlines the key steps in performing the in vitro motility assay for this compound function.

MotilityAssayWorkflow cluster_prep Preparation cluster_chamber Flow Chamber Assembly cluster_assay Motility Assay cluster_analysis Data Analysis Purify_Proteins Purify Dynein, This compound, Tubulin Polymerize_MT Polymerize & Stabilize Microtubules (MTs) Purify_Proteins->Polymerize_MT Label_MT Label MTs with Fluorescent Dye Polymerize_MT->Label_MT Add_MT Introduce Labeled MTs Label_MT->Add_MT Coat_Surface Coat Coverslip with Anti-Dynein Antibody Block_Surface Block Surface (e.g., Casein) Coat_Surface->Block_Surface Add_Dynein Introduce Dynein Block_Surface->Add_Dynein Add_this compound Introduce this compound (and/or Inhibitors) Add_Dynein->Add_this compound Add_this compound->Add_MT Add_ATP_Ca Add Motility Buffer (ATP, varying Ca2+) Add_MT->Add_ATP_Ca Image_Acquisition Image Acquisition (Fluorescence Microscopy) Add_ATP_Ca->Image_Acquisition Track_MT Track MT Movement Image_Acquisition->Track_MT Calculate_Velocity Calculate Gliding Velocity Track_MT->Calculate_Velocity Statistical_Analysis Statistical Analysis Calculate_Velocity->Statistical_Analysis

Caption: Experimental workflow for the in vitro motility assay.

Experimental Protocols

This section provides a detailed protocol for the in vitro motility assay adapted for studying this compound function.

Reagents and Buffers
  • BRB80 Buffer (80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.8)

  • Tubulin Polymerization Buffer: BRB80 supplemented with 1 mM GTP and 10% glycerol.

  • Taxol: 10 mM stock in DMSO.

  • Rhodamine-labeled Tubulin: Commercially available.

  • Motility Buffer (MB): BRB80 supplemented with 50 mM KCl, 1 mM DTT, 20 µM Taxol, and an oxygen scavenger system (e.g., glucose oxidase, catalase, and glucose).

  • ATP Stock: 100 mM in water, pH 7.0.

  • Calcium Buffers: Prepare a series of buffers with varying free Ca2+ concentrations (e.g., pCa 9 to pCa 4) using a calcium-EGTA buffering system.

  • Casein Solution: 1 mg/mL in BRB80.

  • Purified Proteins: Outer-arm dynein and this compound.

Protocol

1. Preparation of Fluorescent Microtubules

a. Mix unlabeled tubulin with rhodamine-labeled tubulin at a ratio of approximately 10:1 in Tubulin Polymerization Buffer on ice. The final tubulin concentration should be around 2-4 mg/mL.

b. Induce polymerization by incubating the mixture at 37°C for 30 minutes.

c. Add Taxol to a final concentration of 20 µM to stabilize the microtubules.

d. Continue to incubate at 37°C for another 30 minutes.

e. Gently layer the microtubule solution over a cushion of BRB80 with 40% glycerol and centrifuge to pellet the microtubules.

f. Resuspend the microtubule pellet in BRB80 with 20 µM Taxol.

2. Flow Chamber Preparation

a. Construct a flow chamber using a microscope slide and a coverslip with double-sided tape as spacers.

b. Flow in an anti-dynein antibody solution and incubate for 5 minutes to coat the coverslip surface.

c. Wash the chamber with BRB80.

d. Flow in the casein solution and incubate for 5 minutes to block non-specific binding sites.[4]

e. Wash the chamber with BRB80.

3. In Vitro Motility Assay

a. Flow in the purified outer-arm dynein solution (10-100 nM in Motility Buffer) and incubate for 5 minutes to allow the dynein to bind to the antibody-coated surface.[4]

b. Wash the chamber with Motility Buffer to remove unbound dynein.

c. For experiments with this compound, flow in a solution of purified this compound (concentration to be optimized, typically in the nanomolar to low micromolar range) and incubate for 5 minutes. For control experiments, omit this step.

d. Wash the chamber with Motility Buffer.

e. Flow in the fluorescently labeled microtubules diluted in Motility Buffer. Allow them to bind to the dynein-coated surface for a few minutes.

f. To initiate motility, flow in the Motility Buffer containing the desired final concentration of ATP (typically 1-2 mM) and the appropriate calcium concentration (from your prepared calcium buffers).

4. Data Acquisition and Analysis

a. Observe the movement of the fluorescent microtubules using a fluorescence microscope equipped with a sensitive camera.

b. Record time-lapse image sequences of the gliding microtubules.

c. Use image analysis software (e.g., ImageJ with the MTrackJ plugin) to track the movement of individual microtubules over time.[4]

d. Calculate the gliding velocity for a population of microtubules for each experimental condition.

e. Perform statistical analysis to determine the significance of any observed differences in velocity between conditions.

Conclusion

The in vitro motility assay is an indispensable tool for elucidating the molecular mechanisms of motor proteins like dynein and their regulators. By following the protocols and guidelines outlined in this document, researchers can effectively investigate the Ca2+-dependent regulatory function of this compound on outer-arm dynein. This assay not only provides quantitative data on the modulation of microtubule gliding velocity but also offers a platform for screening and characterizing potential therapeutic compounds that target the this compound-dynein interaction.

References

Measuring the Calcium Binding Affinity of Calaxin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calaxin is a calcium-binding protein that plays a crucial role in the regulation of ciliary and flagellar movement.[1][2][3] It is a key factor in calcium-dependent waveform control in sperm and is essential for sperm chemotaxis.[2][4] Understanding the calcium binding affinity of this compound is fundamental to elucidating its mechanism of action and for the development of potential therapeutic agents targeting processes involving ciliary and flagellar motility. These application notes provide detailed protocols for measuring the calcium binding affinity of this compound, with a primary focus on Isothermal Titration Calorimetry (ITC), a technique that has been successfully used to characterize this interaction.[3] Additionally, alternative and complementary techniques such as Surface Plasmon Resonance (SPR) and the use of fluorescent calcium indicators are discussed.

Key Techniques for Measuring this compound-Calcium Binding Affinity

Several biophysical techniques can be employed to quantify the binding affinity of calcium to this compound. The choice of method will depend on the specific experimental goals, available instrumentation, and the nature of the purified this compound protein.

  • Isothermal Titration Calorimetry (ITC): A powerful technique that directly measures the heat changes associated with a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment. ITC has been successfully used to demonstrate that wild-type this compound binds to three calcium ions.[1][3]

  • Surface Plasmon Resonance (SPR): A label-free optical technique that measures the binding of an analyte (in this case, calcium ions) to a ligand (this compound) immobilized on a sensor surface. SPR can determine the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.

  • Fluorescent Calcium Indicators: These are molecules that exhibit a change in their fluorescent properties upon binding to calcium. While often used to measure intracellular calcium concentrations, they can be adapted for in vitro binding assays.[5][6][7][8] This method typically involves a competition assay where this compound and a fluorescent indicator compete for a limited amount of calcium.

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

This protocol is adapted from methodologies that have been successfully applied to zebrafish this compound.[1][3]

Objective: To determine the binding affinity, stoichiometry, and thermodynamic parameters of calcium binding to this compound.

Materials:

  • Purified recombinant this compound protein (wild-type and/or mutants)

  • ITC instrument (e.g., MicroCal iTC200)

  • ITC buffer (e.g., 25 mM MOPS-KOH, pH 7.8, 200 mM NaCl, 1 mM DTT)

  • Calcium chloride (CaCl2) solution of known concentration, prepared in ITC buffer

  • EGTA solution for initial decalcification of the protein

  • Dialysis tubing or buffer exchange columns (e.g., Superdex 200 10/300 GL)

  • Standard laboratory equipment (pipettes, tubes, etc.)

Protocol:

  • Protein Preparation:

    • Express and purify recombinant this compound protein.

    • To ensure the protein is calcium-free at the start of the experiment, treat the purified this compound with 0.5 mM EGTA to remove any bound calcium.

    • Thoroughly exchange the buffer of the decalcified this compound into the ITC buffer using dialysis or a size-exclusion chromatography column. This step is critical to minimize buffer mismatch effects in the ITC experiment.

    • Determine the final concentration of the this compound solution accurately using a reliable method (e.g., UV-Vis spectroscopy at 280 nm with the calculated extinction coefficient).

  • Ligand Preparation:

    • Prepare a concentrated stock solution of CaCl2 in the same ITC buffer used for the protein. The concentration of the calcium solution in the syringe should typically be 10-20 times higher than the protein concentration in the cell.

  • ITC Experiment Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the this compound solution into the sample cell of the ITC instrument.

    • Load the CaCl2 solution into the injection syringe.

    • Set the injection parameters: a series of small injections (e.g., 2-3 µL) with sufficient spacing between injections to allow the signal to return to baseline.

  • Data Acquisition and Analysis:

    • Perform the titration experiment. The instrument will measure the heat released or absorbed after each injection of CaCl2.

    • Integrate the raw data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., a one-site or sequential binding model) using the analysis software provided with the instrument (e.g., Origin). A three-site sequential binding model has been shown to be appropriate for wild-type zebrafish this compound.[1][3]

    • The fitting will yield the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.

Data Presentation:

The quantitative data obtained from the ITC experiment should be summarized in a table for clear comparison, especially when analyzing different this compound variants (e.g., wild-type vs. mutants).

ProteinBinding SiteKd (µM)n (Stoichiometry)ΔH (kcal/mol)-TΔS (kcal/mol)
WT-CalaxinSite 1ValueValueValueValue
Site 2ValueValueValueValue
Site 3ValueValueValueValue
E130A-Calaxin-No Binding---

Note: The values in the table are placeholders and should be replaced with experimental results.

Signaling Pathway and Experimental Workflow Diagrams

This compound-Mediated Sperm Chemotaxis Signaling Pathway

Calaxin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Sperm Cell Chemoattractant Chemoattractant Ca_Channel Ca²⁺ Channel Chemoattractant->Ca_Channel activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx mediates Calaxin_Ca_Free This compound (Ca²⁺-free) Ca_Influx->Calaxin_Ca_Free binds to Calaxin_Ca_Bound This compound (Ca²⁺-bound) Calaxin_Ca_Free->Calaxin_Ca_Bound Dynein Outer Arm Dynein Calaxin_Ca_Bound->Dynein inhibits Microtubule_Sliding Microtubule Sliding Dynein->Microtubule_Sliding drives Asymmetric_Waveform Asymmetric Flagellar Waveform Microtubule_Sliding->Asymmetric_Waveform generates Sperm_Turn Sperm Turn Asymmetric_Waveform->Sperm_Turn results in ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Purify_Protein 1. Purify Recombinant This compound Decalcify 2. Decalcify Protein (with EGTA) Purify_Protein->Decalcify Buffer_Exchange 3. Buffer Exchange (Dialysis/SEC) Decalcify->Buffer_Exchange Load_Sample 5. Load this compound into Sample Cell Buffer_Exchange->Load_Sample Prep_Ligand 4. Prepare CaCl₂ in ITC Buffer Load_Ligand 6. Load CaCl₂ into Syringe Prep_Ligand->Load_Ligand Run_Titration 7. Perform Titration Load_Sample->Run_Titration Load_Ligand->Run_Titration Integrate_Data 8. Integrate Raw Data Run_Titration->Integrate_Data Fit_Model 9. Fit to Binding Model (e.g., 3-site sequential) Integrate_Data->Fit_Model Determine_Params 10. Determine K_d, n, ΔH, ΔS Fit_Model->Determine_Params

References

Application Notes and Protocols for Calaxin Gene Expression Analysis using qPCR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calaxin, encoded by the CLXN gene (or Efcab1 in mice), is a calcium-binding protein that plays a pivotal role in the regulation of ciliary and flagellar motility.[1] As a component of the outer dynein arm (ODA) docking complex, this compound acts as a calcium sensor.[2][3] In the presence of calcium, it modulates the activity of the ODA, which is the primary motor responsible for generating the force for ciliary and flagellar beating.[2][4] Dysregulation of this compound expression or function is associated with primary ciliary dyskinesia (PCD), a condition characterized by impaired mucociliary clearance and situs inversus.[5] Given its critical role in fundamental biological processes such as sperm motility and respiratory clearance, the study of this compound gene expression is of significant interest in reproductive biology, developmental biology, and drug development for ciliopathies.

Quantitative Real-Time PCR (qPCR) is a highly sensitive and specific method for quantifying gene expression levels.[6] This document provides detailed protocols for the analysis of this compound gene expression using qPCR, from RNA extraction to data analysis.

This compound Signaling Pathway

This compound is a key regulator in the calcium-dependent control of ciliary and flagellar movement. The binding of calcium ions to this compound's EF-hand domains induces a conformational change in the protein.[5] This change enables this compound to interact with and modulate the activity of the outer dynein arm motor, which in turn controls the beating pattern and frequency of cilia and flagella.[4]

Calaxin_Signaling_Pathway cluster_extracellular Extracellular/Intra-flagellar Space cluster_axoneme Ciliary/Flagellar Axoneme Ca_ion Ca²⁺ Influx Calaxin_inactive This compound (Inactive) Ca_ion->Calaxin_inactive Binds to EF-hand domains Calaxin_active This compound-Ca²⁺ (Active) Calaxin_inactive->Calaxin_active Conformational Change ODA Outer Dynein Arm (ODA) Calaxin_active->ODA Regulates Motor Activity Motility Modulated Ciliary/ Flagellar Motility ODA->Motility Drives

Caption: this compound signaling cascade in cilia/flagella.

Experimental Workflow for qPCR Analysis

The overall workflow for analyzing this compound gene expression involves several key steps, from sample preparation to data interpretation. A well-structured workflow is essential for obtaining reliable and reproducible results.

qPCR_Workflow Sample_Prep 1. Sample Preparation (e.g., Sperm isolation) RNA_Extraction 2. Total RNA Extraction Sample_Prep->RNA_Extraction RNA_QC 3. RNA Quality & Quantity Assessment (e.g., NanoDrop) RNA_Extraction->RNA_QC cDNA_Synthesis 4. Reverse Transcription (cDNA Synthesis) RNA_QC->cDNA_Synthesis qPCR_Setup 5. qPCR Reaction Setup cDNA_Synthesis->qPCR_Setup qPCR_Run 6. Real-Time PCR Amplification qPCR_Setup->qPCR_Run Data_Analysis 7. Data Analysis (Relative Quantification) qPCR_Run->Data_Analysis

Caption: Experimental workflow for qPCR analysis.

Experimental Protocols

Total RNA Extraction from Spermatozoa

This protocol is optimized for the extraction of high-quality total RNA from spermatozoa, which can be challenging due to the highly condensed chromatin.

Materials:

  • TRIzol Reagent

  • Chloroform

  • Isopropanol

  • 75% Ethanol (prepared with RNase-free water)

  • RNase-free water

  • Microcentrifuge tubes (RNase-free)

  • Pipettes and filter tips (RNase-free)

  • Microcentrifuge

Protocol:

  • Sample Lysis: Resuspend the sperm pellet in 1 mL of TRIzol reagent per 5-10 million cells. Pipette up and down several times to lyse the cells. Incubate for 5 minutes at room temperature.

  • Phase Separation: Add 0.2 mL of chloroform per 1 mL of TRIzol reagent. Cap the tube securely and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.

  • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh RNase-free microcentrifuge tube. Add 0.5 mL of isopropanol per 1 mL of TRIzol reagent used initially. Mix by inverting the tube and incubate at room temperature for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible.

  • RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Resuspension: Carefully discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in 20-50 µL of RNase-free water.

  • DNase Treatment (Optional but Recommended): To remove any contaminating genomic DNA, treat the RNA sample with an RNase-free DNase I according to the manufacturer's protocol.

  • RNA Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

Reverse Transcription (cDNA Synthesis)

This protocol describes the synthesis of complementary DNA (cDNA) from the extracted RNA. A two-step RT-qPCR protocol is generally recommended.[7]

Materials:

  • Total RNA (up to 1 µg)

  • Reverse Transcriptase (e.g., M-MLV)

  • 5X Reaction Buffer

  • dNTP mix (10 mM)

  • Random primers or Oligo(dT) primers

  • RNase Inhibitor

  • RNase-free water

  • Thermal cycler

Protocol:

  • In a sterile, RNase-free PCR tube, prepare the following reaction mixture on ice:

ComponentVolumeFinal Concentration
Total RNAX µL (up to 1 µg)
Primer (Random or Oligo(dT))1 µL50 ng/µL
dNTP mix (10 mM)1 µL0.5 mM
RNase-free waterto 13 µL
  • Incubate the mixture at 65°C for 5 minutes, then place on ice for at least 1 minute.

  • Prepare the reverse transcription master mix:

ComponentVolume per reaction
5X Reaction Buffer4 µL
RNase Inhibitor1 µL
Reverse Transcriptase1 µL
RNase-free water1 µL
  • Add 7 µL of the master mix to the RNA/primer mixture for a total volume of 20 µL.

  • Incubate the reaction in a thermal cycler with the following program:

    • 25°C for 10 minutes

    • 42°C for 50 minutes

    • 70°C for 15 minutes to inactivate the enzyme.

  • The resulting cDNA can be stored at -20°C. For qPCR, it is often recommended to dilute the cDNA 1:10 to 1:50 with nuclease-free water.[4]

Quantitative PCR (qPCR)

This protocol outlines the setup for a SYBR Green-based qPCR reaction.

Materials:

  • cDNA template

  • 2X SYBR Green qPCR Master Mix

  • Forward and Reverse primers for this compound and a housekeeping gene (10 µM stock)

  • Nuclease-free water

  • qPCR plate and seals

  • Real-Time PCR instrument

Primer Design: Proper primer design is critical for successful qPCR. Primers should ideally span an exon-exon junction to avoid amplification of genomic DNA.[8]

Table 1: Example qPCR Primers for Mouse this compound (Efcab1)

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')Reference
Efcab1AGCGTATCAGAGTGGATTCATGGCAGCATGTGGAACATCTCCTCC[9]

Table 2: Commonly Used Housekeeping Genes for Sperm Motility Studies

Gene SymbolGene Name
B2MBeta-2-microglobulin
GAPDHGlyceraldehyde-3-phosphate dehydrogenase
RPL23Ribosomal protein L23

Note: The stability of housekeeping genes should be validated for the specific experimental conditions.

qPCR Reaction Setup: Prepare a master mix for each primer set to minimize pipetting errors. A typical 20 µL reaction is as follows:

ComponentVolumeFinal Concentration
2X SYBR Green Master Mix10 µL1X
Forward Primer (10 µM)0.4 µL200 nM
Reverse Primer (10 µM)0.4 µL200 nM
cDNA template2 µL
Nuclease-free water7.2 µL

Thermal Cycling Protocol: A typical three-step or two-step cycling protocol can be used.[4]

StepTemperatureTimeCycles
Initial Denaturation95°C10 min1
Denaturation95°C15 sec40
Annealing/Extension60°C60 sec
Melt Curve Analysis

Note: The annealing temperature may need to be optimized for specific primer pairs.

Data Presentation and Analysis

The most common method for relative quantification of gene expression is the delta-delta Ct (ΔΔCt) method.

Table 3: Example qPCR Data and Calculation

SampleTarget Gene (this compound) CtHousekeeping Gene CtΔCt (Target - HK)ΔΔCt (ΔCt - Avg Control ΔCt)Fold Change (2-ΔΔCt)
Control 122.518.24.30.050.97
Control 222.818.64.2-0.051.04
Avg Control 4.25 0 1
Treated 124.118.45.71.450.37
Treated 224.518.56.01.750.29

Data Analysis Steps:

  • Calculate ΔCt: For each sample, subtract the Ct value of the housekeeping gene from the Ct value of the target gene (this compound).

  • Calculate Average ΔCt for the Control Group.

  • Calculate ΔΔCt: For each sample, subtract the average ΔCt of the control group from its ΔCt.

  • Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.

A fold change of less than 1 indicates downregulation of the gene in the treated sample compared to the control, while a fold change greater than 1 indicates upregulation.

Conclusion

This application note provides a comprehensive guide for the analysis of this compound gene expression using qPCR. By following these detailed protocols and data analysis methods, researchers can obtain accurate and reproducible quantification of this compound mRNA levels, which is crucial for understanding its role in various physiological and pathological conditions and for the development of novel therapeutic strategies.

References

Application Notes and Protocols: Yeast Two-Hybrid Screen for Calaxin Interacting Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The yeast two-hybrid (Y2H) system is a powerful in vivo molecular biology technique used to identify novel protein-protein interactions.[1][2] This method is particularly valuable for discovering the binding partners of a protein of interest, thereby elucidating its function and its role in cellular signaling pathways. This application note provides a detailed protocol for using a yeast two-hybrid screen to identify proteins that interact with the novel protein, Calaxin.

This compound is a protein of interest whose function and cellular interaction network are currently under investigation. Identifying its interacting partners is a crucial first step in understanding its biological significance and exploring its potential as a therapeutic target. The Y2H system is based on the principle of reconstituting a functional transcription factor in yeast.[1][3] A "bait" protein (in this case, this compound fused to a DNA-binding domain, DBD) is tested for interaction with a library of "prey" proteins (fused to a transcriptional activation domain, AD). An interaction between the bait and a prey protein brings the DBD and AD into close proximity, activating reporter genes and allowing for the selection and identification of interacting partners.[2][4]

Principle of the Yeast Two-Hybrid System

The GAL4-based yeast two-hybrid system is a widely used method. The GAL4 transcription factor consists of two separable domains: a DNA-binding domain (DBD) that binds to specific upstream activating sequences (UAS) in the yeast genome, and an activation domain (AD) that recruits the transcriptional machinery.[1] Neither domain alone can activate transcription. In the Y2H screen, the protein of interest (bait) is fused to the GAL4-DBD, and a library of potential interacting proteins (prey) is fused to the GAL4-AD. If the bait and a prey protein interact, the DBD and AD are brought together, forming a functional transcription factor that activates the expression of downstream reporter genes.[2] Commonly used reporter genes include nutritional markers (e.g., HIS3, ADE2, LEU2, URA3) and colorimetric markers (e.g., lacZ, MEL1).[5]

Experimental Workflow

The following diagram illustrates the general workflow for a yeast two-hybrid screen to identify this compound interacting proteins.

Y2H_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_analysis Phase 3: Analysis Bait_Construction Construct Bait Plasmid (pGBKT7-Calaxin) Yeast_Transformation Transform Yeast with Bait Plasmid Bait_Construction->Yeast_Transformation Prey_Library Obtain Prey cDNA Library (e.g., pGADT7-cDNA) Library_Transformation Transform Bait-containing Yeast with Prey Library Prey_Library->Library_Transformation Yeast_Strain Select & Prepare Yeast Strain (e.g., AH109) Yeast_Strain->Yeast_Transformation Autoactivation_Test Test for Bait Autoactivation Yeast_Transformation->Autoactivation_Test Selection Select for Diploids and Screen on Selective Media Library_Transformation->Selection Autoactivation_Test->Library_Transformation If no autoactivation Mating Or Mate Bait and Prey Strains Autoactivation_Test->Mating If no autoactivation Mating->Selection Isolate_Positives Isolate Positive Colonies Plasmid_Rescue Rescue Prey Plasmids from Positive Clones Isolate_Positives->Plasmid_Rescue Sequencing Sequence Prey Inserts Plasmid_Rescue->Sequencing Bioinformatics Identify Interacting Proteins (BLAST Analysis) Sequencing->Bioinformatics Validation Validate Interactions (e.g., Co-IP, GST pull-down) Bioinformatics->Validation

Caption: Yeast Two-Hybrid Experimental Workflow.

Detailed Experimental Protocols

This protocol is adapted for a GAL4-based yeast two-hybrid system using the Saccharomyces cerevisiae strain AH109 and the vectors pGBKT7 (for the bait) and a pre-made cDNA library in pGADT7 (for the prey).

Bait Plasmid Construction (pGBKT7-Calaxin)
  • Gene Amplification: Amplify the full-length coding sequence of this compound by PCR using primers that introduce appropriate restriction sites (e.g., NdeI and BamHI) for cloning into the pGBKT7 vector.

  • Vector and Insert Preparation: Digest both the pGBKT7 vector and the this compound PCR product with the selected restriction enzymes.

  • Ligation: Ligate the digested this compound insert into the pGBKT7 vector to create the pGBKT7-Calaxin bait plasmid.

  • Transformation into E. coli: Transform the ligation product into a suitable E. coli strain (e.g., DH5α) for plasmid amplification.

  • Verification: Isolate the plasmid DNA and verify the correct insertion and in-frame fusion of this compound with the GAL4-DBD by restriction digestion and DNA sequencing.

Bait Autoactivation and Toxicity Test

Before screening, it is crucial to confirm that the this compound bait protein itself does not activate the reporter genes in the absence of an interacting prey protein and is not toxic to the yeast cells.

  • Yeast Transformation: Transform the pGBKT7-Calaxin plasmid into the AH109 yeast strain using the lithium acetate method.

  • Plating: Plate the transformed yeast on the following selection media:

    • SD/-Trp (Synthetic Dextrose medium lacking tryptophan) to select for yeast containing the bait plasmid.

    • SD/-Trp/-His (lacking tryptophan and histidine) to test for autoactivation of the HIS3 reporter.

    • SD/-Trp/-Ade (lacking tryptophan and adenine) to test for autoactivation of the ADE2 reporter.

  • Incubation: Incubate the plates at 30°C for 3-5 days.

  • Analysis:

    • Growth on SD/-Trp confirms successful transformation.

    • Significant growth on SD/-Trp/-His or SD/-Trp/-Ade indicates that the this compound bait autoactivates the reporter genes. If autoactivation occurs, the bait construct may need to be modified (e.g., by using truncated versions of this compound).

    • Lack of growth on SD/-Trp could indicate that the this compound bait is toxic to the yeast.

Yeast Two-Hybrid Library Screening

This can be performed by either sequential transformation or by yeast mating. The mating procedure is generally more efficient for screening large libraries.

  • Library Transformation into Mating Strain: Transform a pre-made cDNA library (in pGADT7) into a yeast strain of the opposite mating type (e.g., Y187).

  • Mating:

    • Grow liquid cultures of the AH109 strain containing pGBKT7-Calaxin and the Y187 strain containing the cDNA library.

    • Mix the two cultures and incubate on a non-selective YPD plate for 24 hours at 30°C to allow for mating.

  • Selection of Diploids: Scrape the mated yeast from the YPD plate and resuspend in sterile water. Plate the suspension onto SD/-Trp/-Leu medium to select for diploid yeast that contain both the bait and prey plasmids.

  • Screening for Interactions: Plate the diploid yeast on high-stringency selective medium (SD/-Trp/-Leu/-His/-Ade) to screen for positive interactions.

  • Incubation: Incubate plates at 30°C for 5-10 days and monitor for colony growth.

Identification and Validation of Interacting Proteins
  • Colony-Lift Filter Assay for β-galactosidase Activity: Positive colonies from the high-stringency screening can be further verified for lacZ reporter gene activation using a β-galactosidase filter assay, where interacting clones will turn blue.

  • Prey Plasmid Rescue: Isolate the prey plasmids from the positive yeast colonies. This is typically done by lysing the yeast cells and transforming the plasmid DNA into E. coli.

  • DNA Sequencing: Sequence the inserts of the rescued prey plasmids to identify the coding sequences of the potential this compound-interacting proteins.

  • Bioinformatic Analysis: Use BLAST to compare the obtained sequences against public databases (e.g., GenBank) to identify the interacting proteins.

  • Re-transformation and Confirmation: Co-transform the identified prey plasmid with the pGBKT7-Calaxin bait plasmid into fresh AH109 yeast to confirm the interaction. As a negative control, co-transform the prey plasmid with a non-interacting bait plasmid (e.g., pGBKT7-Lamin).

  • Independent Validation: It is essential to validate the identified interactions using independent biochemical or biophysical methods, such as co-immunoprecipitation (Co-IP), GST pull-down assays, or surface plasmon resonance (SPR).

Data Presentation

The results of a yeast two-hybrid screen can be summarized in a table to provide a clear overview of the identified interacting proteins and the strength of the interaction based on reporter gene activation.

Prey IDGene NameProtein DescriptionGrowth on SD/-Trp/-Leu/-HisGrowth on SD/-Trp/-Leu/-Adeβ-galactosidase Activity
CLN-INT-001GeneXKinase+++++++++
CLN-INT-002GeneYAdaptor Protein++++++
CLN-INT-003GeneZTranscription Factor+-+

Growth and activity can be scored qualitatively (e.g., +++, strong; ++, moderate; +, weak; -, no growth/activity).

This compound Signaling Pathway (Hypothetical)

Based on the identification of interacting partners, a hypothetical signaling pathway involving this compound can be proposed. The following diagram illustrates a potential pathway where this compound acts as a scaffold protein, bringing together a kinase and its substrate.

Calaxin_Signaling cluster_pathway Hypothetical this compound Signaling Cascade Upstream_Signal Upstream Signal Receptor Membrane Receptor Upstream_Signal->Receptor This compound This compound Receptor->this compound activates Kinase Kinase (GeneX) This compound->Kinase recruits Substrate Substrate (GeneY) This compound->Substrate recruits Kinase->Substrate phosphorylates Phospho_Substrate Phosphorylated Substrate Downstream_Response Downstream Cellular Response Phospho_Substrate->Downstream_Response leads to

Caption: Hypothetical this compound Signaling Pathway.

Conclusion

The yeast two-hybrid system is a robust and high-throughput method for identifying novel protein-protein interactions. By employing the detailed protocols outlined in this application note, researchers can successfully identify the interacting partners of this compound. The identification of these interactors will be instrumental in unraveling the cellular functions of this compound and its role in signaling pathways, which may ultimately lead to the development of novel therapeutic strategies. It is imperative to validate any putative interactions identified through Y2H screening with independent, secondary assays to confirm their biological relevance.

References

Troubleshooting & Optimization

Troubleshooting weak Calaxin western blot signal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to weak Calaxin western blot signals.

Troubleshooting Guide: Weak or No this compound Signal

A weak or absent signal for this compound in a western blot can be frustrating. This guide addresses common causes and provides systematic solutions to enhance your results.

FAQs: Sample Preparation & Protein Loading

Question: I am not seeing a band for this compound. Could the problem be my sample preparation?

Answer: Yes, issues with sample preparation are a common cause of weak or no signal, especially for a small and potentially low-abundance protein like this compound. Here are several factors to consider:

  • Protein Degradation: Ensure you are using fresh samples and consistently work on ice or at 4°C.[1] It is crucial to add a protease inhibitor cocktail to your lysis buffer to prevent the degradation of this compound.[1][2]

  • Inefficient Lysis: The choice of lysis buffer is critical. For a protein like this compound, which may have specific subcellular localization, a standard RIPA buffer containing SDS is often a good starting point to ensure complete cell lysis.[3] If this compound is a nuclear or DNA-binding protein, sonication may be necessary to release it.[1]

  • Low Protein Concentration: this compound may be a low-abundance protein.[3][4][5] It is essential to load a sufficient amount of total protein per lane. For low-abundance proteins, loading 50-100 µg of total protein is recommended.[4] Always determine the protein concentration of your lysate using a reliable method like a BCA assay before loading.

FAQs: Gel Electrophoresis & Protein Transfer

Question: My this compound protein is very small (~6-25 kDa). Could this be affecting my results?

Answer: Absolutely. Small proteins like this compound require special considerations during electrophoresis and transfer to prevent them from being lost.

  • Gel Percentage: For small proteins, use a high-percentage polyacrylamide gel to achieve better resolution.[6][7] A 15-16.5% acrylamide gel is recommended for proteins smaller than 10 kDa, while a 10-12% gel is suitable for proteins in the 10-30 kDa range.[6] Tris-Tricine gels are specifically designed for the excellent resolution of small proteins.[7]

  • Transfer Membrane: Use a PVDF membrane with a small pore size of 0.2 µm to ensure the capture of small proteins.[1][8] Nitrocellulose can also be used, but PVDF generally has a higher binding capacity.[5][8]

  • Transfer Conditions: Small proteins can be prone to "blow-through," where they pass through the membrane during transfer.[1][2] To mitigate this, reduce the transfer time and voltage.[9] Adding up to 20% methanol to the transfer buffer can also improve the binding of small proteins to the membrane.[10] You can check for over-transfer by placing a second membrane behind the first during the transfer process.[1]

ParameterRecommendation for Small Proteins (<25 kDa)
Gel Acrylamide % 15-16.5% (for <10 kDa), 10-12% (for 10-30 kDa)[6]
Gel System Tris-Tricine recommended[7]
Membrane Type PVDF[5][8]
Membrane Pore Size 0.2 µm[1][8]
Transfer Time Reduced (optimization required)[9]
Transfer Voltage Reduced (optimization required)[9]
Methanol in Transfer Buffer Up to 20%[10]
FAQs: Antibody Incubation & Signal Detection

Question: I have confirmed my protein transfer, but the this compound signal is still weak. What should I check next?

Answer: The next steps involve optimizing your antibody incubation and signal detection methods.

  • Primary Antibody Concentration: The concentration of your anti-Calaxin antibody is critical. If the concentration is too low, the signal will be weak.[9] It is highly recommended to perform an antibody titration to determine the optimal concentration for your specific experimental conditions.[3][11] You can start by using the dilution recommended on the antibody datasheet and then testing a range of dilutions.

  • Blocking Buffer: The choice of blocking buffer can significantly impact signal intensity. While non-fat dry milk is common, it can sometimes mask antigens, especially those in low abundance.[12] Consider trying Bovine Serum Albumin (BSA) as an alternative.[12][13] For low-abundance proteins, reducing the concentration of the blocking agent (e.g., from 5% to 1-3%) may enhance the signal.[3]

  • Washing Steps: While essential for reducing background, excessive washing can also wash away your primary and secondary antibodies, leading to a weaker signal.[9] Try reducing the number or duration of wash steps.[9]

  • Detection Method: For low-abundance proteins, a highly sensitive detection method is crucial.[5] Enhanced chemiluminescence (ECL) substrates are generally more sensitive than fluorescent detection methods for this purpose.[5] Ensure your ECL substrate is not expired and has been stored correctly.[10] Increasing the exposure time can also help visualize a faint signal.[4][10]

Experimental Protocols

Optimized Western Blot Protocol for this compound (a small, low-abundance protein)

This protocol is a general guideline. Always refer to the manufacturer's datasheet for your specific anti-Calaxin antibody for recommended dilutions and buffers.

  • Sample Preparation:

    • Lyse cells or tissues in ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.

    • Sonicate the lysate briefly if this compound is expected to be in a difficult-to-lyse compartment.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Gel Electrophoresis:

    • Prepare a 15% Tris-Tricine polyacrylamide gel.

    • Load 50-100 µg of total protein lysate per well.

    • Run the gel at a constant voltage of 80-100V until the dye front is near the bottom of the gel.[4]

  • Protein Transfer:

    • Activate a 0.2 µm PVDF membrane in methanol for 15-30 seconds, then equilibrate in transfer buffer.

    • Assemble the transfer stack, ensuring no air bubbles are between the gel and the membrane.

    • Perform a wet transfer at 70V for 60-90 minutes at 4°C. Note: Transfer conditions may need optimization.

    • After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.

  • Immunoblotting:

    • Block the membrane in 3% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary anti-Calaxin antibody at the optimized dilution in the blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the recommended dilution in the blocking buffer for 1 hour at room temperature with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the signal using a digital imager or X-ray film. Adjust the exposure time as needed to obtain a clear signal.

Visualizations

WesternBlotWorkflow cluster_prep Sample Preparation cluster_electro Electrophoresis & Transfer cluster_immuno Immunodetection cluster_detect Signal Detection p1 Cell/Tissue Lysis p2 Protein Quantification p1->p2 Lysate e1 SDS-PAGE p2->e1 Load Sample e2 Protein Transfer e1->e2 Transfer i1 Blocking e2->i1 Membrane i2 Primary Antibody i1->i2 i3 Secondary Antibody i2->i3 d1 ECL Incubation i3->d1 d2 Imaging d1->d2 Detect Signal

Caption: Standard Western Blot Workflow for this compound Detection.

TroubleshootingTree cluster_sample Sample & Loading Issues cluster_transfer Transfer Issues (Small Protein) cluster_antibody Antibody & Detection Issues start Weak or No this compound Signal q1 Low Protein Load? start->q1 s1 Increase Protein Load (50-100 ug) q1->s1 Yes q2 Protein Degradation? q1->q2 No s2 Use Fresh Samples + Protease Inhibitors q2->s2 Yes q3 High % Gel? q2->q3 No s3 Use 15% Tris-Tricine Gel q3->s3 No q4 Membrane Pore Size? q3->q4 Yes s4 Use 0.2 um PVDF q4->s4 No q5 Transfer 'Blow-through'? q4->q5 Yes s5 Reduce Transfer Time/Voltage q5->s5 Yes q6 Suboptimal Antibody Concentration? q5->q6 No s6 Titrate Primary Antibody q6->s6 Yes q7 Blocking Agent Masking? q6->q7 No s7 Try 3% BSA q7->s7 Yes q8 Insensitive Detection? q7->q8 No s8 Use Enhanced ECL Increase Exposure q8->s8 Yes

Caption: Troubleshooting Decision Tree for Weak this compound Signal.

References

Optimizing Calaxin Immunofluorescence: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Calaxin immunofluorescence protocols. The following information is based on established principles of immunofluorescence and may require further optimization for your specific experimental conditions.

Troubleshooting Guides

Encountering issues with your immunofluorescence staining can be frustrating. The tables below outline common problems, their potential causes, and recommended solutions to help you achieve optimal staining results for this compound.

Weak or No Signal
ProblemPossible CauseSolution
No or faint fluorescence Low or no expression of this compound in the sample. Confirm this compound expression in your cells or tissue using a reliable positive control.[1] Consider using a cell line known to express this compound or transiently transfecting cells with a this compound expression vector.
Primary antibody concentration is too low. Increase the concentration of the primary antibody and/or extend the incubation time.[2] A titration experiment is recommended to determine the optimal antibody concentration.
Incompatible primary and secondary antibodies. Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., if the primary is a mouse monoclonal, use an anti-mouse secondary).[2]
Improper fixation or permeabilization. The fixation method may be masking the epitope. Try alternative fixation methods (e.g., methanol vs. paraformaldehyde). Ensure the permeabilization step is sufficient for the antibody to access the intracellular this compound protein. Consult the antibody datasheet for recommended protocols.[3]
Antibody storage and handling issues. Avoid repeated freeze-thaw cycles of the antibody.[4] Ensure antibodies are stored at the recommended temperature.
Photobleaching of the fluorophore. Minimize exposure of the sample to light during incubation and imaging.[3] Use an anti-fade mounting medium.[3]
High Background
ProblemPossible CauseSolution
High background fluorescence Primary or secondary antibody concentration is too high. Reduce the antibody concentration and/or the incubation time.[2]
Insufficient blocking. Increase the blocking time or try a different blocking agent. Using a blocking serum from the same species as the secondary antibody is often recommended.[1][2]
Non-specific binding of the secondary antibody. Run a control without the primary antibody.[2] If staining persists, consider using a pre-adsorbed secondary antibody.[1]
Inadequate washing. Increase the number and duration of wash steps to remove unbound antibodies.[3]
Autofluorescence of the tissue or cells. View an unstained sample under the microscope to check for autofluorescence.[4] If present, you can try treating the sample with a quenching agent like sodium borohydride or using a different fluorophore with a longer excitation wavelength.[4]
Drying out of the sample. Ensure the sample remains covered with buffer throughout the staining procedure.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the function of this compound?

A1: this compound is a calcium-sensor protein that plays a role in sperm motility.[5] As a calcium-binding protein, it is involved in cellular signaling pathways that respond to changes in intracellular calcium concentration.[6][7]

Q2: Which type of controls should I include in my this compound immunofluorescence experiment?

A2: To ensure the specificity of your staining, it is crucial to include the following controls:

  • Positive Control: Cells or tissue known to express this compound.

  • Negative Control: Cells or tissue known not to express this compound.

  • Secondary Antibody Control: A sample incubated with only the secondary antibody to check for non-specific binding.[2]

  • Isotype Control: A sample incubated with an antibody of the same isotype and concentration as the primary antibody but directed against an antigen not present in the sample.[3]

Q3: What are the recommended fixation and permeabilization methods for this compound?

A3: The optimal fixation and permeabilization method can depend on the specific antibody and the subcellular localization of this compound. A common starting point is:

  • Fixation: 4% paraformaldehyde (PFA) in PBS for 10-20 minutes at room temperature.[8]

  • Permeabilization: 0.1-0.25% Triton X-100 in PBS for 10-15 minutes at room temperature.[9][10] It is always recommended to consult the antibody datasheet for specific instructions.

Q4: How can I choose the right primary antibody for this compound?

A4: When selecting a primary antibody, consider the following:

  • Specificity: Look for antibodies that have been validated for immunofluorescence.

  • Host Species: Choose a host species that is different from the species of your sample to avoid cross-reactivity, especially when using a secondary antibody.

  • Clonality: Monoclonal antibodies recognize a single epitope and generally provide higher specificity, while polyclonal antibodies recognize multiple epitopes and can provide a stronger signal.

Q5: How can I prevent my fluorescent signal from fading?

A5: To minimize photobleaching:

  • Store fluorescently labeled antibodies and stained samples in the dark.[1]

  • Minimize the exposure of your samples to the microscope light source.

  • Use a mounting medium containing an anti-fade reagent.[3]

Experimental Protocols

Standard this compound Immunofluorescence Protocol for Cultured Cells

This protocol provides a general workflow for immunofluorescent staining of this compound in cultured cells.

Reagent Preparation

ReagentComposition
1X Phosphate-Buffered Saline (PBS) 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.4
4% Paraformaldehyde (PFA) in PBS Dissolve 4g of PFA in 100 mL of PBS. Heat to 60°C to dissolve, then cool. Prepare fresh.
Permeabilization Buffer 0.25% Triton X-100 in 1X PBS
Blocking Buffer 1% Bovine Serum Albumin (BSA) and 0.1% Triton X-100 in 1X PBS
Antibody Dilution Buffer 1% BSA in 1X PBS

Staining Procedure

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish or in chamber slides until they reach the desired confluency.

  • Fixation: Gently aspirate the culture medium and wash the cells once with 1X PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[8]

  • Washing: Aspirate the fixative and wash the cells three times with 1X PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.[10]

  • Washing: Wash the cells three times with 1X PBS for 5 minutes each.

  • Blocking: Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.[8]

  • Primary Antibody Incubation: Dilute the this compound primary antibody in Antibody Dilution Buffer to the recommended concentration. Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.[9]

  • Washing: Wash the cells three times with 1X PBS containing 0.1% Tween 20 for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[8]

  • Washing: Wash the cells three times with 1X PBS containing 0.1% Tween 20 for 5 minutes each, protected from light.

  • Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI or Hoechst in 1X PBS for 5 minutes.

  • Washing: Wash the cells twice with 1X PBS.

  • Mounting: Mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_final Final Steps cell_culture Cell Culture on Coverslips fixation Fixation (4% PFA) cell_culture->fixation permeabilization Permeabilization (Triton X-100) fixation->permeabilization blocking Blocking (BSA) permeabilization->blocking primary_ab Primary Antibody (anti-Calaxin) blocking->primary_ab secondary_ab Secondary Antibody (Fluorophore-conjugated) primary_ab->secondary_ab counterstain Counterstain (DAPI) secondary_ab->counterstain mounting Mounting counterstain->mounting imaging Fluorescence Microscopy mounting->imaging signaling_pathway extracellular_signal Extracellular Signal receptor Membrane Receptor extracellular_signal->receptor ca_channel Calcium Channel receptor->ca_channel activates ca_influx Ca²⁺ Influx ca_channel->ca_influx This compound This compound (Inactive) ca_influx->this compound binds to active_this compound This compound-Ca²⁺ (Active) This compound->active_this compound downstream_effector Downstream Effector active_this compound->downstream_effector modulates cellular_response Cellular Response (e.g., Sperm Motility) downstream_effector->cellular_response

References

Common issues with Calaxin knockout mouse viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calaxin knockout mice.

Critical Alert: this compound vs. Calnexin

A common point of confusion arises from the similar names of two distinct proteins: this compound (CLXN) and Calnexin (CANX). Their knockout mouse models have drastically different viability phenotypes.

  • This compound (CLXN): The subject of this guide. A calcium-binding protein essential for the function of motile cilia and flagella. This compound knockout mice are generally viable and fertile , though they exhibit specific phenotypes associated with primary ciliary dyskinesia.

  • Calnexin (CANX): An endoplasmic reticulum (ER) chaperone protein involved in glycoprotein folding. Calnexin knockout mice exhibit severe postnatal lethality , with approximately 50% dying within 48 hours of birth and the remainder showing significant motor disorders.[1]

Ensure you are working with the correct mouse model. If you are observing high rates of lethality, it is crucial to first confirm your gene target is this compound (Clxn) and not Calnexin (Canx).

Troubleshooting Guide: Unexpected Viability Issues

This guide addresses potential reasons for observing lower-than-expected viability or poor health in a this compound knockout colony.

Q1: We are observing neonatal death in our this compound knockout pups. Is this an expected phenotype?

No, widespread neonatal lethality is not a reported phenotype for this compound knockout mice. If you are observing this, consider the following troubleshooting steps:

  • Confirm Genotypes: Immediately re-genotype the deceased pups, their littermates, and the parent animals. A genotyping error is a common source of confusion.

  • Monitor for Hydrocephalus: this compound knockout mice can develop hydrocephalus (fluid accumulation in the brain).[2] Severe cases can be lethal in the early postnatal period. Look for a domed head shape and other neurological symptoms.

  • Assess Maternal Care: First-time mothers, especially if stressed, may cannibalize or neglect pups.[3][4] This can be mistaken for a primary viability defect. Consider using experienced mothers and ensure the breeding environment is quiet and stable.[3][5]

  • Check for Respiratory Issues: As this compound is crucial for cilia function, respiratory cilia are affected. This can make pups more susceptible to respiratory infections, which could lead to early death. Ensure a clean, pathogen-free environment.

Q2: Our heterozygous crosses are producing fewer homozygous knockout pups than the expected 25% Mendelian ratio. What could be the cause?

Deviations from expected Mendelian ratios often point to embryonic or perinatal lethality.

  • Verify Genotyping Accuracy: Ensure your genotyping protocol can reliably distinguish between wild-type (+/+), heterozygous (+/-), and homozygous (-/-) animals. An inaccurate assay can skew your results.

  • Assess for Embryonic Lethality: While not the typically reported phenotype, it's possible that on your specific genetic background, the knockout is causing embryonic resorption. You can investigate this by dissecting pregnant females at different embryonic stages (e.g., E14, E16) and genotyping the embryos.

  • Monitor Litters at Birth: Pups may be dying and being cannibalized by the mother immediately after birth before you have a chance to count or genotype them.[6] Frequent, non-disruptive monitoring of new litters is essential.[5]

Q3: The homozygous this compound knockout mice that survive appear unhealthy, are smaller, and fail to thrive. What should we investigate?

This may be a secondary consequence of the primary ciliary dyskinesia phenotype.

  • Impact of Hydrocephalus: Even non-lethal hydrocephalus can cause neurological deficits, affecting feeding behavior, coordination, and overall growth.

  • Genetic Background: The severity of a knockout phenotype can be significantly influenced by the mouse's genetic background (e.g., C57BL/6J vs. 129S1/SvImJ). A phenotype might be more severe on your specific strain. If the line is on a mixed background, backcrossing to a single inbred strain for several generations can reduce phenotypic variability.

  • Husbandry and Environment: Ensure that food and water are easily accessible, especially if the animals have motor or neurological impairments. A softer, more accessible diet can sometimes improve outcomes for struggling animals.[1]

Frequently Asked Questions (FAQs)

What is the primary function of this compound? this compound is a calcium-binding protein that is a component of the outer dynein arm (ODA) docking complex in motile cilia and flagella.[7] It plays an essential role in regulating the beating waveform of cilia and flagella in a calcium-dependent manner, which is critical for processes like sperm motility and generating fluid flow.[7][8]

What are the well-documented phenotypes of a this compound knockout mouse? The phenotypes are characteristic of primary ciliary dyskinesia (PCD). These include:

  • Situs inversus: A reversal of the left-right asymmetry of internal organs.[2]

  • Hydrocephalus: Enlargement of the brain ventricles due to abnormal cerebrospinal fluid flow.[2]

  • Abnormal Motility: Reduced or abnormal movement of tracheal cilia and sperm flagella.[2]

Are this compound knockout mice fertile? Yes, both male and female this compound knockout mice have been reported to be viable and fertile, although sperm flagella show abnormal motility.[2]

How is the this compound knockout phenotype different from a Calnexin knockout? The distinction is critical. This compound knockout leads to a viable mouse with ciliary defects. In contrast, Calnexin knockout results in severe early postnatal death and motor disorders due to its role as a chaperone protein in the endoplasmic reticulum.[1][9]

Experimental Protocols

Genotyping Protocol for this compound Knockout Mice (3-Primer PCR)

This protocol allows for the differentiation of wild-type (+/+), heterozygous (+/-), and homozygous (-/-) genotypes in a single PCR reaction.

Methodology:

  • DNA Extraction:

    • Collect a small tail tip or ear punch sample (~1-2 mm).

    • Extract genomic DNA using a standard protocol, such as Proteinase K digestion followed by isopropanol precipitation or a commercial DNA extraction kit.[10][11][12]

  • Primer Design: Three primers are required:

    • Forward Primer (Fwd): Binds to the genomic region upstream of the targeted exon (present in both wild-type and knockout alleles).

    • Reverse Primer WT (Rev-WT): Binds within the targeted exon (present only in the wild-type allele).

    • Reverse Primer KO (Rev-KO): Binds within the knockout cassette (e.g., NeoR) (present only in the knockout allele).

  • PCR Reaction Mix (20 µL total volume):

    • Genomic DNA: ~50-100 ng

    • Forward Primer (10 µM): 0.5 µL

    • Reverse Primer WT (10 µM): 0.25 µL

    • Reverse Primer KO (10 µM): 0.25 µL

    • 2x PCR Master Mix (containing Taq polymerase, dNTPs, MgCl2, and buffer): 10 µL

    • Nuclease-Free Water: to 20 µL

  • PCR Cycling Conditions:

    • Initial Denaturation: 94°C for 3 min

    • 35 Cycles:

      • Denaturation: 94°C for 30 sec

      • Annealing: 60°C for 45 sec

      • Extension: 72°C for 1 min

    • Final Extension: 72°C for 5 min

    • Hold: 4°C

  • Gel Electrophoresis:

    • Run the entire PCR product on a 1.5-2.0% agarose gel with a DNA ladder.

    • Expected Results:

      • Wild-Type (+/+): One band from the Fwd + Rev-WT primer pair.

      • Heterozygous (+/-): Two bands, one from Fwd + Rev-WT and one from Fwd + Rev-KO.

      • Homozygous (-/-): One band from the Fwd + Rev-KO primer pair.

Protocol for Phenotypic Assessment

Methodology:

  • Viability and Growth Monitoring:

    • Record the number of pups born and weaned for each litter to calculate survival rates.

    • Weigh animals at regular intervals (e.g., weekly) to monitor growth curves.

  • Assessment of Situs Inversus:

    • At the time of sacrifice/necropsy, open the abdominal and thoracic cavities.

    • Visually inspect the location of the heart, stomach, spleen, and liver to determine if they are in their normal (situs solitus) or reversed (situs inversus) positions.

  • Assessment of Hydrocephalus:

    • Visually inspect pups and adult mice for a domed or enlarged cranium.

    • For confirmation, sacrifice the animal, fix the head in 4% paraformaldehyde, and perform histological analysis (e.g., H&E staining) on coronal brain sections to measure the size of the lateral ventricles.

Reference Data

Table 1: Comparison of this compound vs. Calnexin Knockout Phenotypes

FeatureThis compound (Clxn) KnockoutCalnexin (Canx) Knockout
Primary Function Ciliary/Flagellar Motility RegulationER Glycoprotein Folding Chaperone[1][13]
Viability Generally viable and fertile[2]Severe early postnatal lethality[1][14]
Survival Rate High survival to adulthood~50% die within 48h; <5% survive to 3 months[1]
Key Phenotypes Situs inversus, hydrocephalus, abnormal cilia motility[2]Severe motor disorders, ataxia, smaller size, loss of myelinated nerve fibers[1]
Mendelian Ratios Typically follows expected ratiosNormal at birth, but skews dramatically within 48 hours due to death of KO pups[1]

Table 2: Example Survival Data for a Lethal Knockout Phenotype (Calnexin KO) This table is provided as a reference for what to expect in a knockout model with severe viability issues and is based on published data for Calnexin-deficient mice.

AgeWild-Type (+/+)Heterozygous (+/-)Homozygous (-/-)
At Birth 6612661
Within 48 hours 6612633 (54% loss)
At 3 months 66126<5% of original KO pups alive
(Data adapted from Denzel et al., 2002)[1]

Diagrams

troubleshooting_workflow start Unexpected Low Viability or Failure to Thrive Observed q1 Are genotypes confirmed for parents, viable and deceased pups? start->q1 a1_no Re-run Genotyping PCR with validated controls. q1->a1_no No a1_yes Genotypes Confirmed q1->a1_yes Yes a1_no->q1 q2 Are Mendelian ratios from Het x Het crosses normal? a1_yes->q2 a2_no Potential Embryonic or Perinatal Lethality q2->a2_no No q3 Are there signs of severe hydrocephalus? q2->q3 Yes a2_action 1. Check for resorption sites in dams. 2. Monitor new litters within hours of birth. 3. Re-confirm genotyping of all offspring. a2_no->a2_action a3_yes Lethality may be a secondary effect of the known phenotype. q3->a3_yes Yes q4 Are husbandry conditions and genetic background controlled? q3->q4 No a3_yes->q4 a4_no Address Environmental Factors: - Use experienced mothers - Minimize stress/noise - Ensure easy food/water access - Consider backcrossing to a  single inbred strain q4->a4_no No end_node Consult literature for background- specific effects or contact provider. q4->end_node Yes a4_no->end_node

Caption: Troubleshooting Workflow for Low Viability.

Caption: Role of this compound in Ca2+-dependent Ciliary Beating.

genotyping_pcr cluster_input Inputs cluster_results Expected Bands gDNA Genomic DNA (+/+, +/-, or -/-) PCR PCR Amplification gDNA->PCR Primers 3 Primers: - Forward - Reverse WT - Reverse KO Primers->PCR Gel Agarose Gel Electrophoresis PCR->Gel WT Wild-Type (+/+) WT Band Only Gel->WT HET Heterozygous (+/-) WT Band + KO Band Gel->HET KO Homozygous (-/-) KO Band Only Gel->KO

Caption: PCR Strategy for Genotyping this compound KO Mice.

References

Technical Support Center: Protein Purification Guidance

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Calaxin" protein did not yield specific results. This technical support center provides troubleshooting guides and FAQs for improving the purification yield of similarly named or functionally related proteins, such as Caleosin , Calnexin , and Calpain , for which information is available. The principles and protocols described here may be applicable to other recombinant proteins, including "this compound," should it share similar characteristics.

Section 1: Caleosin Protein Purification

Caleosins are calcium-binding proteins associated with lipid droplets in plants.[1] Recombinant expression in E. coli is a common approach for their production.

Troubleshooting Guide: Low Caleosin Yield
Problem Possible Cause Recommended Solution
No or low protein expression Codon usage mismatch between the caleosin gene and E. coli.Perform codon optimization of the gene sequence to match E. coli's preferred codons.[2]
Toxicity of overexpressed caleosin to E. coli.Use a lower concentration of the inducer (e.g., IPTG) or switch to a more tightly regulated promoter system (e.g., araBAD).[2] Consider using E. coli strains designed for toxic protein expression, such as C41(DE3) or C43(DE3).[2]
Inefficient transcription or translation.Ensure the use of a strong promoter (e.g., T7) and an optimized Shine-Dalgarno sequence (ribosome binding site).[2]
Protein degradation by host proteases.Use protease-deficient E. coli strains like BL21(DE3).[2]
Expressed protein is insoluble (inclusion bodies) High induction temperature leading to protein misfolding.Lower the induction temperature to 15-25°C and express for a longer duration (e.g., overnight).[2]
High inducer concentration overwhelming the cell's folding machinery.Reduce the inducer concentration.
Lack of a solubility-enhancing partner.Fuse a highly soluble protein tag (e.g., MBP, GST) to your caleosin construct.[2]
Improper protein folding environment.Co-express molecular chaperones (e.g., GroEL/GroES) to assist in proper folding.
Low yield after purification Inefficient cell lysis.Optimize lysis conditions. For E. coli, consider sonication on ice or the use of lysozyme and a protease inhibitor cocktail.[1]
Poor binding to affinity resin.Ensure the affinity tag is accessible. If using a His-tag, check that the lysis and wash buffers do not contain high concentrations of competing substances.
Protein loss during wash steps.Optimize the composition of wash buffers to minimize elution of the target protein while still removing contaminants.
Inefficient elution.Optimize elution conditions, such as the concentration of the eluting agent (e.g., imidazole for His-tags) or pH.
Frequently Asked Questions (FAQs): Caleosin Purification

Q1: How can I improve the expression of soluble Caleosin in E. coli?

To improve soluble expression, consider optimizing several factors. Lowering the induction temperature to 15-25°C and reducing the inducer concentration can slow down protein synthesis, allowing more time for proper folding.[2] Using a richer growth medium like Terrific Broth (TB) or Super Broth (SB) can support higher cell densities and potentially increase overall yield.[2] Additionally, fusing a solubility-enhancing tag, such as Maltose Binding Protein (MBP), to your protein can significantly improve its solubility.[2]

Q2: My His-tagged Caleosin is not binding to the Ni-NTA column. What could be the problem?

Several factors could be at play. First, ensure that your lysis and binding buffers have the correct pH (typically around 8.0) and salt concentration (e.g., 300 mM NaCl) for optimal binding.[1] Also, check that the imidazole concentration in your lysis buffer is low (e.g., 10 mM) to prevent premature elution.[1] It is also possible that the His-tag is not accessible; in such cases, purification under denaturing conditions might be necessary.[3]

Q3: What is an alternative purification strategy for Caleosin?

Caleosin's natural affinity for lipid bodies can be leveraged for purification using an artificial oil body (AOB) system.[2] In this method, the caleosin is often expressed as a fusion with oleosin. The fusion protein will likely form inclusion bodies, which are then isolated and used to form stable AOBs. These AOBs can then be easily separated from the aqueous phase containing other cellular proteins.[1]

Experimental Protocols

Protocol 1: Expression of Recombinant Caleosin in E. coli

  • Inoculate a starter culture of E. coli harboring the caleosin expression plasmid in LB medium with the appropriate antibiotic and grow overnight at 37°C.

  • The next day, inoculate 1 L of fresh LB medium with the overnight culture to an OD₆₀₀ of ~0.1.

  • Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.[1]

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.[1]

  • Continue to incubate the culture for an additional 3-4 hours at 37°C or overnight at a reduced temperature (e.g., 18-25°C) to potentially improve protein solubility.[1]

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[1]

Protocol 2: Purification of His-tagged Caleosin via Affinity Chromatography

  • Resuspend the cell pellet from 1 L of culture in 30-40 mL of ice-cold Lysis Buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0).[1]

  • Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes.[1]

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C.

  • Apply the supernatant to a pre-equilibrated Ni-NTA affinity column.

  • Wash the column with Wash Buffer (50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0).

  • Elute the protein with Elution Buffer (50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Analyze the eluted fractions by SDS-PAGE to confirm purity.

Quantitative Data Summary

Table 1: Representative Purification of His-tagged Caleosin

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Extract38011603.051001
Solubilized LD Proteins24710904.41941.4
Ni²⁺ Affinity Chromatography21.595744.582.511.3 - 11.9
Table adapted from representative data for His-tagged date palm caleosin isoforms purified by affinity chromatography on a Ni²⁺ column.[1]

Diagrams

Caleosin_Purification_Workflow cluster_expression Expression cluster_purification Purification Transformation Transformation Inoculation Inoculation Transformation->Inoculation Growth Growth Inoculation->Growth Induction Induction Growth->Induction Harvest Harvest Induction->Harvest Lysis Lysis Harvest->Lysis Lysis Buffer Clarification Clarification Lysis->Clarification Centrifugation Affinity_Chromatography Affinity_Chromatography Clarification->Affinity_Chromatography Ni-NTA Wash Wash Affinity_Chromatography->Wash Elution Elution Wash->Elution Analysis Analysis Elution->Analysis SDS-PAGE

Caption: Workflow for Caleosin purification.

Section 2: Calnexin Protein Purification

Calnexin is a molecular chaperone located in the endoplasmic reticulum.[4] Its purification often involves the use of detergents to solubilize it from the membrane.

Troubleshooting Guide: Low Calnexin Yield
Problem Possible Cause Recommended Solution
Low expression in mammalian cells Suboptimal transfection efficiency.Optimize transfection protocol (e.g., DNA to reagent ratio, cell confluency).
Poor vector design.Ensure the use of a strong promoter suitable for mammalian cells (e.g., CMV).
Cell toxicity.Monitor cell health post-transfection and consider using a weaker promoter or an inducible system if toxicity is observed.
Inefficient solubilization from membrane Inappropriate detergent.Screen different mild, non-ionic detergents such as Triton X-100, NP-40, or dodecyl maltoside to find the optimal one for Calnexin solubilization.[5]
Insufficient detergent concentration.Optimize the detergent concentration; it should be above its critical micelle concentration (CMC).
Protein aggregation after solubilization Removal of stabilizing lipids/detergents.Keep a low concentration of the optimal detergent throughout the purification process. Consider adding glycerol to the buffers to enhance stability.[6]
Contamination with other ER proteins Non-specific binding to the affinity resin.Increase the stringency of the wash steps by adding a low concentration of a mild detergent or increasing the salt concentration in the wash buffer.
Frequently Asked Questions (FAQs): Calnexin Purification

Q1: What is the best expression system for Calnexin?

Mammalian expression systems, such as HEK293 or CHO cells, are generally preferred for expressing Calnexin.[7] This is because these systems provide the necessary environment for proper folding and post-translational modifications that are crucial for the function of mammalian proteins.[8]

Q2: Which type of buffer should I use for lysing cells to purify Calnexin?

For membrane proteins like Calnexin, a lysis buffer containing a mild, non-ionic detergent is essential. RIPA buffer is a common choice for whole-cell lysates containing membrane-bound proteins.[9] However, the optimal detergent and its concentration should be determined empirically for your specific construct and expression system.[9] The buffer should also contain protease inhibitors to prevent degradation.[9]

Q3: How can I prevent my purified Calnexin from precipitating?

Precipitation of purified membrane proteins is a common issue. To prevent this, it's often necessary to include a low concentration of the solubilizing detergent in all buffers throughout the purification process, including the final storage buffer. Adding stabilizing agents like glycerol (e.g., 10-20%) can also help maintain protein stability.[6]

Experimental Protocols

Protocol 1: Expression of Tagged Calnexin in Mammalian Cells

  • Seed mammalian cells (e.g., HEK293T) in a culture dish to achieve 70-80% confluency on the day of transfection.

  • Transfect the cells with an expression vector encoding tagged Calnexin using a suitable transfection reagent.

  • Incubate the cells for 24-48 hours to allow for protein expression.

  • Harvest the cells by scraping and pellet them by centrifugation.

Protocol 2: Solubilization and Purification of Calnexin

  • Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, and a protease inhibitor cocktail).

  • Incubate on ice for 30 minutes with occasional vortexing to lyse the cells.

  • Clarify the lysate by ultracentrifugation at 100,000 x g for 1 hour at 4°C to pellet insoluble material.

  • Proceed with affinity chromatography using the supernatant, following a similar procedure as described for Caleosin, but ensuring the presence of a low concentration of detergent in all buffers.

Diagrams

Calnexin_Signaling Unfolded_Protein Unfolded Glycoprotein Calnexin Calnexin (ER Chaperone) Unfolded_Protein->Calnexin Binds to monoglucosylated glycan Glucosidase_II Glucosidase II Calnexin->Glucosidase_II Release Folding Protein Folding Glucosidase_II->Folding Correctly_Folded Correctly Folded Protein Folding->Correctly_Folded Exit_ER Exit from ER Correctly_Folded->Exit_ER Calpain_Activation Inactive_Calpain Inactive Calpain Calcium_Influx Ca²⁺ Influx Inactive_Calpain->Calcium_Influx Active_Calpain Active Calpain Calcium_Influx->Active_Calpain Binding of Ca²⁺ Substrate_Cleavage Substrate Cleavage Active_Calpain->Substrate_Cleavage Cellular_Response Cellular Response (e.g., Cell Migration) Substrate_Cleavage->Cellular_Response

References

Technical Support Center: Calaxin Co-Immunoprecipitation Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding during Calaxin co-immunoprecipitation (co-IP) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background and non-specific binding in a this compound co-IP experiment?

High background in co-IP experiments can obscure true protein-protein interactions. The main culprits of non-specific binding are typically:

  • Binding to the beads: Proteins from the cell lysate can adhere non-specifically to the agarose or magnetic beads.[1][2]

  • Binding to the antibody: The immunoprecipitating antibody may non-specifically bind to other proteins besides the target, this compound.[3][4]

  • Inefficient washing: Inadequate washing steps can leave behind proteins that are not specifically bound to the this compound-antibody complex.[1][5]

  • Inappropriate lysis buffer: The composition of the lysis buffer can influence the level of non-specific binding. Harsh detergents can denature proteins and expose hydrophobic regions that lead to non-specific interactions.[1][6][7]

  • High antibody concentration: Using too much primary antibody can increase the chances of it binding to non-target proteins.[4][5]

  • Sample complexity: High concentrations of total protein in the lysate can increase the likelihood of random, non-specific interactions.[1]

Q2: How can I determine the source of the high background in my this compound co-IP?

Proper controls are essential for diagnosing the source of high background.[1] Key controls include:

  • Isotype Control: Use a non-specific antibody of the same isotype and from the same host species as your anti-Calaxin antibody.[3][7][8] This helps to determine if the background is due to non-specific binding to the immunoglobulin itself.

  • Beads-only Control: Incubate the cell lysate with the beads without any primary antibody.[1][7][8] This will identify proteins that are binding non-specifically to the beads.

  • Negative Control Lysate: If you are using a tagged version of this compound, a lysate from cells not expressing the tagged protein can be used to check for non-specific binding to the antibody or beads.[1]

Analyzing the results from these controls will help you pinpoint whether the non-specific binding is primarily associated with the beads, the antibody, or another factor.

Troubleshooting Guides

This section provides detailed strategies to address high background in your this compound co-IP experiments.

Issue 1: High Background Due to Non-Specific Binding to Beads

If your beads-only control shows significant background, the following steps can help mitigate this issue.

Solutions:

  • Pre-clearing the Lysate: This is a highly recommended step to remove proteins that non-specifically bind to the beads.[3][9][10][11][12] Before adding your anti-Calaxin antibody, incubate the cell lysate with beads (and in some cases, a non-specific IgG) to capture these "sticky" proteins. The beads are then discarded, and the "pre-cleared" lysate is used for the actual immunoprecipitation.

  • Blocking the Beads: Before adding the lysate, incubate the beads with a blocking agent like Bovine Serum Albumin (BSA) or non-fat dry milk.[3][4][6][13] This will block non-specific binding sites on the beads.

Experimental Protocol: Pre-clearing Lysate

  • Add 20-30 µL of a 50% slurry of Protein A/G beads to 1 mg of your cell lysate.

  • Incubate on a rotator for 1-2 hours at 4°C.

  • Centrifuge the lysate at 1,000 x g for 1 minute at 4°C to pellet the beads.[9]

  • Carefully transfer the supernatant (the pre-cleared lysate) to a new microcentrifuge tube.

  • Proceed with your standard co-IP protocol by adding your anti-Calaxin antibody to the pre-cleared lysate.

Issue 2: High Background Due to Non-Specific Binding to the Antibody

If your isotype control shows significant background, the following strategies can be employed.

Solutions:

  • Optimize Antibody Concentration: Titrate your anti-Calaxin antibody to determine the lowest concentration that still efficiently immunoprecipitates this compound. Using excessive antibody increases the likelihood of non-specific interactions.[4][5]

  • Use a High-Affinity Antibody: A highly specific and high-affinity monoclonal antibody is often preferred for co-IP to minimize off-target binding.[8] Polyclonal antibodies can sometimes increase capture efficiency but may also lead to higher background.[4][11]

  • Cross-link the Antibody to the Beads: Covalently cross-linking the antibody to the beads prevents the antibody from co-eluting with your protein of interest and can reduce background.[14]

Quantitative Data Summary: Antibody Dilution Optimization

ParameterCondition 1Condition 2Condition 3Condition 4
Anti-Calaxin Antibody 1 µg2 µg5 µg10 µg
Total Lysate 1 mg1 mg1 mg1 mg
Incubation Time 4 hours4 hours4 hours4 hours
Incubation Temperature 4°C4°C4°C4°C

Analyze the results by Western blot to determine the optimal antibody concentration that provides the best signal-to-noise ratio.

Issue 3: High Background Due to Inefficient Washing

Insufficient washing is a common cause of high background.[1]

Solutions:

  • Increase the Number and Duration of Washes: Performing additional wash steps (e.g., 3-5 washes) and increasing the incubation time during each wash can help remove non-specifically bound proteins.[1]

  • Increase Wash Buffer Stringency: If background persists, you can increase the stringency of the wash buffer. This can be achieved by increasing the salt concentration (e.g., NaCl) or the detergent concentration (e.g., Tween-20, NP-40).[3][9][15][16][17]

Quantitative Data Summary: Wash Buffer Optimization

ComponentStandard BufferMedium StringencyHigh Stringency
Tris-HCl (pH 7.4) 50 mM50 mM50 mM
NaCl 150 mM300 mM500 mM
EDTA 1 mM1 mM1 mM
Non-ionic Detergent (e.g., NP-40) 0.1%0.5%1.0%

Start with the standard buffer and incrementally increase the stringency if high background is observed.

Experimental Protocol: Optimized Washing Procedure

  • After incubating the lysate with the antibody-bead complex, pellet the beads by centrifugation.

  • Completely remove the supernatant.

  • Add 1 mL of wash buffer. Start with a standard buffer (e.g., PBS or TBS with 0.1% Tween-20).[1]

  • Gently resuspend the beads and rotate for 5-10 minutes at 4°C.[1]

  • Pellet the beads and discard the supernatant.[1]

  • Repeat steps 3-5 for a total of 3-5 washes.[1]

  • If background remains high, systematically increase the stringency of the wash buffer by increasing the salt or detergent concentration in subsequent experiments.[1]

Visualizing Experimental Workflows and Signaling Pathways

To further aid in your experimental design and understanding of the underlying biology, the following diagrams illustrate a typical co-IP workflow and a representative signaling pathway involving a calcium-binding protein.

co_IP_Workflow start Start: Cell Lysate Preparation preclear Pre-clearing Lysate (with beads) start->preclear Optional but recommended ip Immunoprecipitation (add anti-Calaxin Ab) preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Steps (3-5 times) capture->wash elute Elution wash->elute analysis Analysis (e.g., Western Blot, Mass Spec) elute->analysis

Caption: A schematic of the general co-immunoprecipitation workflow.

Calcineurin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ca_ion Ca²⁺ Influx Calmodulin Calmodulin Ca_ion->Calmodulin binds Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive activates Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFAT_p NFAT (Phosphorylated) Calcineurin_active->NFAT_p dephosphorylates NFAT NFAT (Dephosphorylated) NFAT_p->NFAT NFAT_n NFAT NFAT->NFAT_n translocates to Gene Target Gene Transcription NFAT_n->Gene activates

Caption: Calcineurin-NFAT signaling pathway, a calcium-dependent cascade.

References

Best practices for Calaxin antibody validation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Calaxin antibodies. This resource provides comprehensive guidance for the validation and use of this compound antibodies in various applications. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure you achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: How do I properly store and handle the this compound antibody?

A: For optimal performance, it is crucial to store the antibody as recommended on the product datasheet. Generally, antibodies should be stored at 4°C for short-term use and aliquoted and stored at -20°C or -80°C for long-term storage to avoid repeated freeze-thaw cycles.[1] Before use, centrifuge the vial briefly to ensure the contents are collected at the bottom.

Q2: What is the recommended starting dilution for the this compound antibody in my experiment?

A: The optimal antibody dilution is application-dependent. We recommend consulting the product datasheet for suggested starting dilutions for Western Blot (WB), Immunohistochemistry (IHC), and Immunoprecipitation (IP). It is always best practice to perform a titration experiment to determine the optimal antibody concentration for your specific experimental conditions.[2][3]

Q3: How has the specificity of the this compound antibody been validated?

A: Our this compound antibodies undergo rigorous validation to ensure specificity.[4][5][6] Validation strategies may include:

  • Genetic approaches: Testing the antibody on knockout or knockdown cell lines or tissues to confirm the absence of a signal.[7][8]

  • Orthogonal validation: Comparing the antibody's performance with a non-antibody-based method, such as mass spectrometry.[5][8]

  • Independent antibody validation: Using two or more independent antibodies that recognize different epitopes on the this compound protein to confirm similar results.[8][9]

Q4: Can I use the this compound antibody in an application not listed on the datasheet?

A: If an application is not listed, it means the antibody has not yet been tested for that specific use. While it may still work, we cannot guarantee its performance. We recommend performing thorough in-house validation before proceeding with your experiment.

Q5: What are the best positive and negative controls for this compound antibody experiments?

A: The ideal positive control is a cell line or tissue known to express this compound. The best negative control is a knockout or knockdown cell line for the this compound gene.[6] If these are not available, a cell line with low or no expression of this compound can be used. For IHC, omitting the primary antibody is a necessary control to assess secondary antibody non-specific binding.[10]

Troubleshooting Guides

Western Blot (WB)
Problem Possible Cause Recommended Solution
No Signal or Weak Signal Inactive secondary antibody.Use a fresh, validated secondary antibody.
Insufficient primary antibody.Increase the concentration of the primary antibody or incubate overnight at 4°C.[1]
Low protein expression in the sample.Use a positive control to confirm protein expression. Increase the amount of protein loaded.
Poor transfer to the membrane.Verify transfer efficiency with Ponceau S staining.[10]
High Background Primary antibody concentration is too high.Decrease the primary antibody concentration and/or reduce the incubation time.
Insufficient blocking.Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk).[7]
Inadequate washing.Increase the number and duration of wash steps.[11]
Multiple Bands Non-specific antibody binding.Increase the stringency of washes. Use an affinity-purified primary antibody.
Protein degradation.Prepare fresh lysates and add protease inhibitors.[1]
Splice variants or post-translational modifications.Consult literature for known isoforms or modifications of this compound.
Immunohistochemistry (IHC)
Problem Possible Cause Recommended Solution
No Staining Incorrect primary antibody dilution.Perform an antibody titration to find the optimal concentration.[2]
Inadequate antigen retrieval.Optimize the antigen retrieval method (heat-induced or enzymatic).[12][13][14]
Primary antibody not compatible with fixation method.Check the datasheet for recommended fixation protocols.
High Background Non-specific binding of primary or secondary antibody.Use a blocking serum from the same species as the secondary antibody.[11][15]
Endogenous peroxidase activity (for HRP detection).Quench endogenous peroxidase with 3% H2O2.[15]
Hydrophobic interactions.Add a detergent like Tween 20 to the wash buffers.[14]
Inappropriate Staining Diffusion of the antigen.Ensure prompt and proper fixation of the tissue.[1]
Cross-reactivity of the secondary antibody.Run a control with only the secondary antibody.[15]
Immunoprecipitation (IP)
Problem Possible Cause Recommended Solution
No or Low Target Protein Yield Insufficient antibody for the amount of lysate.Increase the amount of primary antibody.
Inefficient antibody-bead coupling.Ensure proper bead preparation and antibody-bead incubation times.[16]
Harsh lysis or wash conditions.Use a milder lysis buffer and reduce the stringency of wash steps.
High Background/Non-specific Binding Insufficient pre-clearing of the lysate.Pre-clear the lysate with beads before adding the primary antibody.[17]
Antibody binding to Protein A/G beads.Elute with a gentle elution buffer or use a cross-linking protocol.
Non-specific binding to beads.Increase the number of washes after antibody incubation.[18]

Detailed Experimental Protocols

Western Blot Protocol for this compound
  • Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel according to the manufacturer's instructions.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19] Confirm successful transfer by staining the membrane with Ponceau S.[10]

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the this compound antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.

  • Detection: Wash the membrane three times for 10 minutes each with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunohistochemistry (IHC) Protocol for this compound (Paraffin-Embedded Tissues)
  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.[12][20]

  • Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).[13][14]

  • Peroxidase Blocking: If using an HRP-conjugated secondary antibody, incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.[15]

  • Blocking: Block non-specific binding by incubating with a blocking serum for 1 hour at room temperature.[14]

  • Primary Antibody Incubation: Incubate sections with the this compound antibody at the optimal dilution overnight at 4°C in a humidified chamber.

  • Washing: Wash slides three times with PBS or TBS.

  • Secondary Antibody Incubation: Incubate with a biotinylated or polymer-based secondary antibody for 30-60 minutes at room temperature.

  • Detection: Apply the detection reagent (e.g., streptavidin-HRP followed by DAB substrate) according to the manufacturer's instructions.

  • Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.[12]

Immunoprecipitation (IP) Protocol for this compound
  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

  • Pre-clearing: Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding.[17] Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add the this compound antibody to the pre-cleared lysate and incubate for 2 hours to overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.[21]

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.[18]

  • Elution: Elute the captured proteins from the beads by adding SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes. The eluate is now ready for Western blot analysis.

Visual Guides

Calaxin_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Hormone) receptor GPCR extracellular_signal->receptor g_protein G-Protein receptor->g_protein plc PLC g_protein->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er pkc PKC dag->pkc ca2_release Ca²⁺ Release er->ca2_release This compound This compound (Ca²⁺ Binding Protein) ca2_release->this compound downstream_effectors Downstream Effectors This compound->downstream_effectors cellular_response Cellular Response downstream_effectors->cellular_response pkc->downstream_effectors

Caption: A representative this compound signaling pathway, illustrating its potential role in calcium-mediated cellular responses.

Antibody_Validation_Workflow start Start: Select This compound Antibody wb Western Blot (WB) - Test on positive/negative controls - Check for correct band size start->wb ip Immunoprecipitation (IP) - Verify antibody can pull down target wb->ip ihc Immunohistochemistry (IHC) - Check for specific staining pattern - Optimize fixation and retrieval wb->ihc knockout Knockout/Knockdown Validation - Test on KO/KD samples - Confirm signal loss ip->knockout ihc->knockout end Validated for Use knockout->end

Caption: Recommended workflow for the validation of this compound antibodies across different applications.

Troubleshooting_Logic start Experiment Failed? no_signal No/Weak Signal? start->no_signal high_bg High Background? no_signal->high_bg No sol_no_signal Check antibody concentration Verify positive control expression Confirm secondary antibody activity no_signal->sol_no_signal Yes wrong_band Wrong Band Size? high_bg->wrong_band No sol_high_bg Decrease antibody concentration Optimize blocking conditions Increase wash stringency high_bg->sol_high_bg Yes sol_wrong_band Check for isoforms/PTMs Use fresh lysate with inhibitors Validate with KO/KD sample wrong_band->sol_wrong_band Yes review Review Protocol and Re-run wrong_band->review No sol_no_signal->review sol_high_bg->review sol_wrong_band->review

Caption: A decision tree to guide troubleshooting for common issues encountered during experiments.

References

Technical Support Center: Overcoming Challenges in Live-Cell Imaging of Calaxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during live-cell imaging of Calaxin, a crucial calcium-binding protein involved in the regulation of ciliary and flagellar motility. As this compound is not a fluorescent dye itself, this guide focuses on the imaging of fluorescently-tagged this compound fusion proteins (e.g., this compound-GFP) and the downstream reporters of its activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its live-cell imaging important?

A1: this compound is a calcium-binding protein that plays a key role in modulating the asymmetric beating of cilia and flagella in response to changes in intracellular calcium concentration. Live-cell imaging of this compound is critical for understanding its dynamic localization, its interaction with other ciliary proteins, and how these processes are regulated in real-time to control cell motility and signaling. This is particularly relevant for studying various ciliopathies, developmental processes, and fertility.

Q2: I am not getting a clear fluorescent signal from my this compound-GFP fusion protein. What could be the problem?

A2: A weak or absent fluorescent signal is a common issue when imaging ciliary proteins due to their often low abundance and the small volume of the cilium. Several factors could be contributing to this problem:

  • Low expression levels: The endogenous expression of this compound may be low. If you are using a plasmid to express this compound-GFP, ensure your transfection or transduction efficiency is adequate.

  • Poor localization to cilia: The fluorescent tag might interfere with the proper trafficking of this compound to the cilium.

  • Photobleaching: The fluorescent signal may be fading rapidly due to excessive light exposure.

  • Suboptimal imaging parameters: The microscope settings may not be optimized for detecting a faint signal.

Refer to the "Low Signal-to-Noise Ratio" troubleshooting section for detailed guidance.

Q3: My cells expressing this compound-GFP show abnormal ciliary movement or morphology. Is the fusion protein toxic?

A3: Overexpression of a fluorescently-tagged protein can sometimes lead to artifacts, including altered function or localization. It is crucial to validate that the this compound-GFP fusion protein behaves like the endogenous, untagged protein. Consider the following:

  • Expression level: Use the lowest possible expression level of the fusion protein that still allows for imaging.

  • Functional rescue: If you are working with a this compound knockout or knockdown model, test whether the expression of your this compound-GFP construct can rescue the wild-type phenotype (e.g., normal ciliary beat pattern).

  • Choice of fluorescent protein: Some fluorescent proteins have a tendency to oligomerize, which could interfere with this compound's function. Use a monomeric fluorescent protein to minimize this risk.

Consult the "Overexpression and Fusion Protein Artifacts" troubleshooting guide for more information.

Q4: How can I visualize the calcium-dependent activity of this compound in live cells?

A4: Visualizing the direct calcium-binding activity of this compound in live cells is challenging. However, you can infer its activity by simultaneously imaging intracellular calcium dynamics and the localization or conformational changes of this compound. This can be achieved through:

  • Dual-color imaging: Co-express this compound-GFP with a red fluorescent calcium indicator (e.g., R-GECO). This allows you to correlate changes in calcium concentration with changes in this compound's localization or behavior.

  • FRET-based sensors: It may be possible to engineer a FRET (Förster Resonance Energy Transfer) sensor based on this compound that reports on its conformational changes upon calcium binding.

Troubleshooting Guides

Problem 1: Low Signal-to-Noise Ratio (SNR)

A low SNR is a frequent challenge in imaging ciliary proteins. This can manifest as a dim signal that is difficult to distinguish from the background fluorescence of the cell body.

Potential Cause Troubleshooting Steps
Low abundance of this compound in the cilium - Use a strong, cilia-specific promoter to drive the expression of your this compound-FP construct.- Consider using brighter and more photostable fluorescent proteins.- Employ imaging techniques with higher sensitivity, such as Total Internal Reflection Fluorescence (TIRF) microscopy for cilia near the coverslip, or a spinning disk confocal with a sensitive camera.
High background fluorescence from the cell body - Optimize your imaging to selectively illuminate the cilium (e.g., using a smaller field of view or targeted illumination).- Use image processing techniques to subtract the background signal.[1]
Autofluorescence - Image an untagged control sample to assess the level of autofluorescence.- Use fluorophores with longer excitation and emission wavelengths (e.g., red or far-red) to minimize autofluorescence, which is often more prominent in the blue and green channels.
Suboptimal detector settings - Increase the gain or exposure time of your detector. Be mindful that this can also increase noise and phototoxicity.[1]
Problem 2: Phototoxicity and Photobleaching

Cilia are sensitive structures, and their motility can be affected by excessive light exposure. Photobleaching, the irreversible loss of fluorescence, can also limit the duration of your imaging experiments.

Parameter Recommendation to Reduce Phototoxicity/Photobleaching
Excitation Light Intensity Use the lowest possible laser power or lamp intensity that provides an acceptable signal.
Exposure Time Keep exposure times as short as possible.
Imaging Frequency Acquire images at the slowest frame rate that still captures the dynamics of interest.
Wavelength Consider using longer wavelength fluorophores (e.g., red fluorescent proteins), which are generally less phototoxic.
Imaging Medium Use an imaging medium with antioxidants or commercially available antifade reagents.
Problem 3: Overexpression and Fusion Protein Artifacts

Overexpression of this compound-FP can lead to mislocalization, aggregation, and altered ciliary function.

Potential Artifact Validation and Troubleshooting
Mislocalization - Compare the localization of your this compound-FP to the endogenous protein using immunofluorescence with a validated this compound antibody.- Express the fusion protein at near-endogenous levels.
Altered Ciliary Motility - Perform functional assays to compare the ciliary beat frequency and waveform in cells expressing this compound-FP to wild-type cells.- If possible, perform a rescue experiment in a this compound-null background.
Protein Aggregation - Use monomeric versions of fluorescent proteins.- Check for the formation of abnormal fluorescent puncta within the cell or cilium.
Cleavage of the Fluorescent Tag - Perform a western blot on cell lysates using antibodies against both this compound and the fluorescent protein to check for the presence of the full-length fusion protein and any cleavage products.

Experimental Protocols

Protocol 1: Generation of a this compound-GFP Expressing Cell Line
  • Vector Construction: Clone the full-length cDNA of this compound in-frame with a monomeric fluorescent protein (e.g., mEGFP) into a suitable mammalian expression vector. Consider including a flexible linker (e.g., a short chain of glycine and serine residues) between this compound and the fluorescent protein to ensure proper folding of both domains.

  • Transfection/Transduction: Introduce the expression vector into your cell line of choice (e.g., hTERT-RPE1 cells, which are commonly used for studying primary cilia, or a cell line with motile cilia) using a standard transfection or lentiviral transduction protocol.

  • Selection and Clonal Isolation: If using a vector with a selection marker, select for stable integrants. Isolate and expand single-cell clones.

  • Validation:

    • Expression Verification: Confirm the expression of the full-length fusion protein by Western blot using antibodies against this compound and the fluorescent protein.

    • Localization Analysis: Verify that the this compound-GFP fusion protein localizes to the cilia using fluorescence microscopy. Co-staining with a ciliary marker (e.g., acetylated tubulin) can confirm ciliary localization.

    • Functional Assessment: Assess ciliary function (e.g., motility for motile cilia) to ensure that the fusion protein does not disrupt normal cellular processes.

Protocol 2: Live-Cell Imaging of this compound-GFP in Cilia
  • Cell Culture: Plate the validated this compound-GFP expressing cells on glass-bottom dishes or chamber slides suitable for high-resolution microscopy.

  • Induction of Ciliogenesis (for primary cilia): For cell lines that form primary cilia upon cell cycle arrest, induce ciliogenesis by serum starvation for 24-48 hours.

  • Imaging Setup:

    • Use an inverted microscope equipped for live-cell imaging with environmental control (37°C, 5% CO2).

    • Select an objective with a high numerical aperture (e.g., 60x or 100x oil immersion) for optimal resolution.

  • Image Acquisition:

    • Locate cells with fluorescently labeled cilia.

    • Optimize imaging parameters to minimize phototoxicity and photobleaching (see troubleshooting guide). For motile cilia, high-speed image acquisition (e.g., >100 frames per second) will be necessary to resolve the beat cycle.[2]

    • Acquire time-lapse image series to observe the dynamics of this compound-GFP localization.

  • Data Analysis:

    • Use image analysis software to track the movement and quantify the fluorescence intensity of this compound-GFP within the cilium over time.

    • For motile cilia, kymograph analysis can be used to visualize and quantify ciliary beat parameters.

Visualizations

Experimental_Workflow cluster_plasmid Plasmid Construction cluster_cell_line Cell Line Generation cluster_imaging Live-Cell Imaging p1 This compound cDNA p3 Expression Vector p1->p3 Ligate p2 mEGFP cDNA p2->p3 Ligate c1 Transfect/Transduce Cells p3->c1 c2 Select Stable Clones c1->c2 c3 Validate Expression & Localization c2->c3 i1 Plate Cells c3->i1 i2 Induce Ciliogenesis i1->i2 i3 Image Acquisition i2->i3 i4 Data Analysis i3->i4 Signaling_Pathway cluster_stimulus External Stimulus cluster_calcium Calcium Signaling cluster_motility Ciliary Motility Stimulus e.g., Mechanical Flow, Agonist Ca_Influx Ca2+ Influx Stimulus->Ca_Influx This compound This compound Ca_Influx->this compound Ca_this compound Ca2+-Calaxin Complex This compound->Ca_this compound Binds Ca2+ Dynein Dynein Arms Ca_this compound->Dynein Regulates Asymmetric_Beat Asymmetric Ciliary Beat Dynein->Asymmetric_Beat Troubleshooting_Logic Start Start Imaging Problem Problem Encountered? Start->Problem LowSignal Low Signal/Noise? Problem->LowSignal Yes End Successful Imaging Problem->End No Phototoxicity Phototoxicity/Bleaching? LowSignal->Phototoxicity No OptimizeSettings Optimize Acquisition (Gain, Exposure) LowSignal->OptimizeSettings Yes Artifacts Functional Artifacts? Phototoxicity->Artifacts No ReduceLight Reduce Light Exposure (Power, Time, Frequency) Phototoxicity->ReduceLight Yes ChangeFP Use Brighter/Monomeric FP Artifacts->ChangeFP Consider ValidateFusion Validate Fusion Protein (Expression, Function) Artifacts->ValidateFusion Yes OptimizeSettings->Problem ChangeFP->Problem ReduceLight->Problem ValidateFusion->Problem

References

Strategies to reduce background in Calaxin staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background and achieve optimal results in Calnexin staining experiments.

Frequently Asked Questions (FAQs)

Q1: What is Calnexin and where is it localized within the cell?

Calnexin is a type I integral endoplasmic reticulum (ER) membrane protein. It functions as a molecular chaperone involved in the folding and quality control of proteins synthesized in the ER.[1] Its N-terminal domain is located within the ER lumen, while its C-terminal domain extends into the cytosol.[1] Therefore, a successful Calnexin staining should reveal a characteristic reticular pattern within the cytoplasm, consistent with ER localization.

Q2: What are the common causes of high background in immunofluorescence staining?

High background in immunofluorescence can obscure the specific signal and lead to misinterpretation of results. Common causes include:

  • Suboptimal Antibody Concentration: Using too high a concentration of the primary or secondary antibody is a frequent cause of non-specific binding and high background.[2][3][4]

  • Insufficient Blocking: Inadequate blocking of non-specific binding sites can lead to antibodies adhering to unintended targets.[2][5][6]

  • Autofluorescence: Some tissues and cells naturally fluoresce, a phenomenon known as autofluorescence, which can be mistaken for a specific signal.[5][7][8][9][10] This can be exacerbated by certain fixatives like glutaraldehyde.[7][8]

  • Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies that contribute to background noise.[2][5]

  • Issues with Secondary Antibodies: The secondary antibody may cross-react with endogenous immunoglobulins in the sample or bind non-specifically.[2][3]

  • Fixation Artifacts: The choice of fixative and the fixation time can influence background. Over-fixation can sometimes lead to increased background.[2][7][8]

Q3: How can I determine if the background I'm seeing is due to autofluorescence?

To determine if you are observing autofluorescence, you should include an unstained control in your experiment. This control sample should undergo the same processing steps (fixation, permeabilization, and mounting) but without the addition of any primary or secondary antibodies.[5][8][9] If you observe fluorescence in this unstained sample when viewed under the microscope, it is likely due to autofluorescence.

Troubleshooting Guide: Strategies to Reduce Background

This guide provides a systematic approach to troubleshooting and reducing background in your Calnexin staining experiments.

Problem 1: High Background Staining

High background can manifest as a general haze, non-specific staining of cellular compartments, or bright, punctate artifacts.

Workflow for Troubleshooting High Background

Caption: A stepwise workflow for troubleshooting high background in immunofluorescence.

Detailed Methodologies:

1. Assess and Reduce Autofluorescence:

  • Protocol: Prepare an unstained control sample by following your standard protocol but omitting the primary and secondary antibody incubation steps.[5][8][9]

  • Reduction Strategies:

    • Photobleaching: Expose the sample to a light source before staining to bleach the autofluorescent molecules.[8][10][11]

    • Chemical Quenching: Treat samples with reagents like sodium borohydride or Sudan Black B.[7][8][10]

    • Fluorophore Selection: Use fluorophores that emit in the far-red spectrum, as autofluorescence is often weaker at longer wavelengths.[7][12]

2. Optimize Antibody Concentrations (Titration):

  • Purpose: To find the optimal antibody concentration that provides a strong specific signal with minimal background.[13][14][15]

  • Protocol:

    • Prepare a series of dilutions for your primary antibody (e.g., 1:50, 1:100, 1:200, 1:400, 1:800).

    • Stain a separate sample with each dilution while keeping the secondary antibody concentration constant.

    • Image all samples using the same acquisition settings.

    • Determine the dilution that gives the best signal-to-noise ratio.[13][14][16]

    • Repeat the process for the secondary antibody, using the optimal primary antibody dilution.

Parameter Recommendation Rationale
Primary Antibody Dilution Titrate to find optimal concentration (e.g., start with manufacturer's recommendation and perform 2-fold serial dilutions).[13]High concentrations increase non-specific binding.[2][3]
Secondary Antibody Dilution Titrate after optimizing the primary antibody.Reduces background from non-specific secondary antibody binding.
Incubation Time Typically 1 hour at room temperature or overnight at 4°C.[14]Shorter times may be necessary if background is high.
Incubation Temperature 4°C for overnight incubations.Lower temperatures can reduce non-specific binding.[14]

3. Optimize the Blocking Step:

  • Purpose: To block non-specific binding sites on the sample, preventing antibodies from adhering to them.[6][17]

  • Protocol:

    • Increase the incubation time of the blocking buffer (e.g., from 30 minutes to 1 hour).[2]

    • Try different blocking agents. Common blockers include:

      • Normal Serum: Use serum from the same species as the secondary antibody host (e.g., normal goat serum for a goat anti-mouse secondary).[5][17]

      • Bovine Serum Albumin (BSA): Typically used at a concentration of 1-5%.

      • Non-fat Dry Milk: Can be effective but is not recommended for phospho-specific antibodies.

      • Commercial Blocking Buffers: These are often optimized formulations for reducing background.[18]

Blocking Agent Typical Concentration Notes
Normal Serum5-10% in PBS-TSerum should be from the same species as the secondary antibody host.[17]
Bovine Serum Albumin (BSA)1-5% in PBS-TUse high-quality, IgG-free BSA.
Non-fat Dry Milk1-5% in PBS-TNot recommended for detecting phosphorylated proteins.
Commercial Blocking BuffersVaries by manufacturerOften contain a mixture of blocking agents and detergents.[18]

4. Optimize Washing Steps:

  • Purpose: To remove unbound and non-specifically bound antibodies.[2][5]

  • Protocol:

    • Increase the number and duration of washes after primary and secondary antibody incubations (e.g., 3 x 5-minute washes with PBS-T).

    • Ensure adequate volume of wash buffer to completely cover the sample.

    • Gentle agitation during washing can improve efficiency.

5. Check Secondary Antibody Specificity:

  • Purpose: To ensure that the secondary antibody is not binding non-specifically to the sample.

  • Protocol: Prepare a "secondary only" control where the primary antibody incubation step is omitted. If staining is observed in this control, it indicates a problem with the secondary antibody.[3][19]

  • Solutions:

    • Use a pre-adsorbed secondary antibody to minimize cross-reactivity.

    • Try a secondary antibody from a different manufacturer.

Problem 2: Weak or No Signal

While the focus is on reducing background, a weak or absent signal for Calnexin can also be a problem.

Workflow for Troubleshooting Weak/No Signal

Caption: A workflow for troubleshooting weak or absent signal in immunofluorescence.

Possible Causes and Solutions:

  • Incorrect Antibody Dilution: The antibody may be too dilute. Try a lower dilution (higher concentration).[5]

  • Inadequate Fixation or Permeabilization: Calnexin is an intracellular protein, so proper permeabilization is crucial. Ensure your permeabilization step (e.g., with Triton X-100 or saponin) is sufficient. The fixation protocol may also need optimization.[8]

  • Inactive Antibody: Ensure antibodies have been stored correctly and have not expired.

  • Low Protein Expression: The target protein may not be highly expressed in your sample. Consider using a signal amplification method like tyramide signal amplification (TSA).[20]

  • Photobleaching: Protect your samples from light during and after staining. Use an anti-fade mounting medium.[5][8]

By systematically addressing these potential issues, you can significantly reduce background and achieve clear, specific Calnexin staining for your research.

References

Calaxin Plasmid Transfection Efficiency Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Calaxin plasmid transfection efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound plasmid transfection experiments.

Q1: What is the optimal cell confluency for this compound transfection?

A: For most adherent cell lines, a confluency of 70-90% at the time of transfection yields the best results.[1][2][3] Actively dividing cells generally exhibit better uptake of foreign DNA.[2] However, the optimal density can vary between cell types, so it is recommended to test a range of confluencies (e.g., 60-95%) to determine the ideal condition for your specific cell line.[4][5] For suspension cells, a density of 5 x 10⁵ to 2 x 10⁶ cells/mL is a good starting point.[2]

Q2: My transfection efficiency is low. What are the potential causes and solutions?

A: Low transfection efficiency can stem from several factors. Here are common causes and troubleshooting steps:

  • Poor Cell Health: Ensure cells are healthy, actively dividing, and have a viability of at least 90%.[2] Use cells with a low passage number (ideally below 30) as transfection efficiency can decrease with excessive passaging.[2][6][7]

  • Suboptimal DNA Quality and Quantity: Use high-purity, supercoiled plasmid DNA that is free of contaminants like endotoxins, phenol, and salts.[8][9][10] The A260/A280 ratio should be at least 1.7.[11] The optimal amount of DNA can vary, so it's advisable to perform a titration.[12]

  • Incorrect this compound-to-DNA Ratio: The ratio of this compound reagent to plasmid DNA is critical. An improper ratio can lead to inefficient complex formation or cytotoxicity. It is recommended to test different ratios (e.g., 1:1, 2:1, 3:1) to find the optimal balance for your experiment.[1]

  • Issues with Complex Formation: Ensure that the this compound-DNA complexes are formed in a serum-free medium, as serum proteins can interfere with this process.[2][11] The incubation time for complex formation is also crucial; follow the manufacturer's protocol, as prolonged incubation can be detrimental.[1]

Q3: I am observing high cell death after transfection. How can I reduce cytotoxicity?

A: High cell mortality post-transfection is often due to the toxicity of the transfection reagent or the expressed protein. Consider the following to mitigate this:

  • Optimize Reagent and DNA Concentration: Reduce the concentration of both the this compound reagent and the plasmid DNA.[13]

  • Reduce Incubation Time: Shorten the exposure time of the cells to the this compound-DNA complexes. You can try changing the medium at earlier time points (e.g., 6, 12, or 24 hours) post-transfection.[1]

  • Ensure Optimal Cell Density: Plating cells at a lower density can sometimes make them more susceptible to toxicity. Ensure the confluency is within the recommended range.[2]

  • Use a Weaker or Inducible Promoter: If the expressed gene product is toxic to the cells, using a weaker promoter or an inducible expression system can help control the level of protein expression and reduce cell death.[8]

Q4: Can I use antibiotics in the media during this compound transfection?

A: Generally, antibiotics like penicillin and streptomycin can be present in the culture medium during transfection without significantly impacting efficiency.[7][14] However, for particularly sensitive cell lines, omitting antibiotics during the transfection process may improve cell viability.[14] It is important to note that for stable transfections using selection antibiotics like G418 (Geneticin), penicillin and streptomycin should be avoided as they can interfere with the selection process.[2] Allow at least 48 to 72 hours for the expression of the resistance gene before adding the selective antibiotic.[2][7]

Q5: How does the type of plasmid DNA (supercoiled vs. linear) affect transfection efficiency?

A: For transient transfections, supercoiled plasmid DNA is generally more efficient.[2][8][9] This is because circular DNA is less susceptible to degradation by cellular exonucleases.[9] For stable transfections where the goal is to integrate the DNA into the host genome, linear DNA can result in better integration, although its uptake by the cells may be lower compared to supercoiled DNA.[2][8]

Data Presentation: Optimizing Transfection Parameters

The following tables summarize key parameters that can be optimized to improve this compound plasmid transfection efficiency.

Table 1: Cell Density and Reagent Ratio Optimization

ParameterCondition 1Condition 2Condition 3Condition 4
Cell Confluency 60%70%80%90%
This compound:DNA Ratio (µL:µg) 1:12:13:14:1
Expected OutcomeTitration to find the highest efficiency with the lowest cytotoxicity.

Table 2: Incubation Time and DNA Concentration

ParameterCondition 1Condition 2Condition 3Condition 4
Complex Incubation (min) 10152025
DNA per well (µg) 0.51.01.52.0
Post-Transfection Medium Change (hours) 6122448
Expected OutcomeDetermine the optimal incubation times and DNA concentration for maximal gene expression.

Experimental Protocols

Protocol 1: General this compound Plasmid Transfection

  • Cell Seeding: The day before transfection, seed cells in a multi-well plate to ensure they reach the optimal confluency (70-90%) at the time of transfection.[1][15]

  • Preparation of this compound-DNA Complexes:

    • In a sterile tube, dilute the desired amount of plasmid DNA in a serum-free medium (e.g., Opti-MEM®).[15]

    • In a separate sterile tube, dilute the this compound transfection reagent in the same serum-free medium.

    • Add the diluted this compound reagent to the diluted DNA solution and mix gently by pipetting or flicking the tube.

    • Incubate the mixture at room temperature for 10-20 minutes to allow for the formation of this compound-DNA complexes.[16] Do not exceed the recommended incubation time.[16]

  • Transfection:

    • Add the this compound-DNA complexes drop-wise to the cells in each well.[17]

    • Gently swirl the plate to ensure even distribution of the complexes.

  • Post-Transfection Care:

    • Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours.

    • For sensitive cells, the medium can be replaced with fresh, complete medium 6-24 hours post-transfection to reduce cytotoxicity.[1][16]

  • Analysis: After the incubation period, assess transfection efficiency and gene expression using appropriate methods such as fluorescence microscopy (for fluorescent reporter plasmids), qPCR, or Western blotting.[13]

Visualizations

Transfection_Workflow cluster_prep Preparation cluster_complex Complex Formation cluster_transfection Transfection & Analysis A Seed Cells (24h prior) H Add Complexes to Cells A->H B Prepare Plasmid DNA D Dilute DNA in Serum-Free Medium B->D C Prepare this compound Reagent E Dilute this compound in Serum-Free Medium C->E F Mix Diluted DNA and this compound D->F E->F G Incubate (10-20 min) F->G G->H I Incubate Cells (24-72h) H->I J Analyze Gene Expression I->J Troubleshooting_Logic cluster_efficiency Efficiency Troubleshooting cluster_toxicity Toxicity Troubleshooting Start Transfection Experiment LowEfficiency Low Transfection Efficiency? Start->LowEfficiency HighToxicity High Cell Toxicity? LowEfficiency->HighToxicity No CheckCells Check Cell Health & Confluency LowEfficiency->CheckCells Yes ReduceConcentration Lower Reagent/DNA Amount HighToxicity->ReduceConcentration Yes Success Successful Transfection HighToxicity->Success No CheckDNA Verify DNA Quality & Quantity CheckCells->CheckDNA OptimizeRatio Optimize this compound:DNA Ratio CheckDNA->OptimizeRatio OptimizeComplex Optimize Complex Formation OptimizeRatio->OptimizeComplex Failure Re-evaluate Protocol OptimizeComplex->Failure ReduceTime Shorten Incubation Time ReduceConcentration->ReduceTime ChangeMedia Change Media Post-Transfection ReduceTime->ChangeMedia CheckPromoter Consider Weaker Promoter ChangeMedia->CheckPromoter CheckPromoter->Failure

References

Calaxin Cloning and Expression Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving Calaxin cloning and expression.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound (CLXN) is an EF-hand calcium-binding protein.[1][2] It is a component of the outer dynein arm-docking complex and is predicted to be involved in the regulation of cilium and flagellum movement, such as in sperm.[1][2][3]

Q2: What is the function of this compound?

This compound plays a key role in the calcium-dependent control of the waveform of motile cilia and flagella.[3] Pathogenic variants in the gene that codes for this compound have been linked to primary ciliary dyskinesia, a disorder characterized by impaired ciliary function.[1]

Q3: Is this compound the same as Calnexin?

No, this compound and Calnexin are two different proteins. This compound (CLXN) is a calcium-binding protein involved in ciliary and flagellar motility.[1][2] Calnexin (CNX) is a well-studied molecular chaperone protein located in the endoplasmic reticulum that assists in the folding of newly synthesized glycoproteins.[4][5][6][7][8][9] It is important to distinguish between the two when searching for information and designing experiments.

Q4: In what organisms has this compound been studied?

This compound has been studied in various organisms, including humans and zebrafish.[1][3] For example, research in zebrafish has been crucial in understanding its role in sperm motility.[3]

Cloning Troubleshooting Guide

This guide addresses common issues encountered during the cloning of the this compound gene.

Q1: I am having trouble amplifying the this compound gene using PCR. What could be the problem?

Several factors could be affecting your PCR amplification. Consider the following:

  • Template DNA Quality: Ensure your template DNA is of high purity and concentration. Contaminants can inhibit PCR enzymes.[10][11]

  • Primer Design: Verify that your primers are specific to the this compound gene sequence and do not form hairpins or self-dimers.

  • GC Content: If the this compound gene in your organism of interest has high GC content, you may need to use a specialized high-fidelity polymerase and add PCR enhancers like DMSO or betaine to your reaction mix.[10]

  • Annealing Temperature: Optimize the annealing temperature of your PCR program. An incorrect temperature can lead to non-specific amplification or no amplification at all.

Q2: My restriction digest of the vector or this compound PCR product is incomplete. What should I do?

Incomplete digestion is a common issue in cloning workflows.[12] Here are some troubleshooting steps:

  • Enzyme Activity: Check the expiration date and storage conditions of your restriction enzymes. Ensure you are using the correct buffer for each enzyme.

  • DNA Purity: Impurities in your DNA preparation can inhibit enzyme activity. Consider re-purifying your PCR product or plasmid.

  • Incubation Time: Increase the incubation time to allow for complete digestion.

  • Star Activity: Using an excessive amount of enzyme or incubating for too long can lead to "star activity," where the enzyme cuts at non-specific sites.[12]

Q3: After ligation and transformation, I have no colonies or very few colonies. What went wrong?

Low transformation efficiency can be due to several factors.[13]

  • Ligation Failure: The ligation of your this compound insert into the vector may have been inefficient. Verify the functionality of your DNA ligase and ligation buffer. It's also important to use an optimal insert-to-vector molar ratio.[11][13]

  • Competent Cells: The transformation efficiency of your competent cells might be low. You can test this by transforming a control plasmid.[13]

  • Antibiotic Selection: Ensure you are using the correct antibiotic at the appropriate concentration for your vector.[13]

  • Toxic Insert: In some cases, the gene of interest can be toxic to the host cells, leading to poor growth.[13][14] If you suspect this, try incubating your plates at a lower temperature (e.g., 30°C).[13]

General Cloning Workflow

Cloning_Workflow cluster_prep Preparation cluster_assembly Assembly cluster_verification Verification PCR_Amplification PCR Amplification of this compound Gene Digestion Restriction Digest PCR_Amplification->Digestion Vector_Prep Vector Preparation Vector_Prep->Digestion Ligation Ligation Digestion->Ligation Transformation Transformation Ligation->Transformation Screening Colony Screening (e.g., PCR, Digest) Transformation->Screening Sequencing Sequence Verification Screening->Sequencing Low_Yield_Troubleshooting Start Low/No this compound Yield Check_Expression Check for Expression (SDS-PAGE/Western Blot) Start->Check_Expression No_Expression No Expression Detected Check_Expression->No_Expression No Band Expression_Insoluble Expression in Insoluble Fraction Check_Expression->Expression_Insoluble Band in Pellet Expression_Soluble Expression in Soluble Fraction Check_Expression->Expression_Soluble Band in Supernatant Optimize_Codons Optimize Codons/ Check Sequence No_Expression->Optimize_Codons Optimize_Induction Optimize Induction (Temp, Time, [Inducer]) No_Expression->Optimize_Induction Change_Host Change Expression Host/Vector No_Expression->Change_Host Improve_Solubility Improve Solubility: - Lower Temperature - Add Solubility Tag - Co-express Chaperones Expression_Insoluble->Improve_Solubility Optimize_Purification Optimize Purification: - Add Protease Inhibitors - Adjust Buffers/Resin Expression_Soluble->Optimize_Purification Calcium_Signaling Signal External Signal (e.g., Neurotransmitter) Receptor Cell Surface Receptor Signal->Receptor PLC Phospholipase C (PLC) Receptor->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca_Release ER->Ca_Release Ca²⁺ Channel Ca_Increase Increased Cytosolic [Ca²⁺] Ca_Release->Ca_Increase This compound This compound Ca_Increase->this compound Ca_this compound Ca²⁺-Calaxin Complex This compound->Ca_this compound Target Downstream Effectors (e.g., Dynein Arms) Ca_this compound->Target Response Cellular Response (Ciliary Waveform Change) Target->Response

References

Validation & Comparative

Validating Calaxin as a Therapeutic Target for Primary Ciliary Dyskinesia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Calaxin-targeted therapies against current treatment alternatives for Primary Ciliary Dyskinesia (PCD). It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to objectively evaluate this compound's potential as a therapeutic target.

Introduction to Primary Ciliary Dyskinesia (PCD)

Primary Ciliary Dyskinesia (PCD) is a rare, autosomal recessive genetic disorder characterized by impaired mucociliary clearance due to defective motile cilia.[1] This leads to a range of clinical manifestations, including chronic respiratory tract infections, sinusitis, bronchiectasis, and laterality defects (situs inversus).[1] With over 50 identified causative genes, the genetic landscape of PCD is heterogeneous, complicating diagnosis and therapeutic development.[1] Current treatments for PCD are primarily supportive, focusing on managing symptoms and preventing secondary infections, and are largely extrapolated from therapies for other respiratory diseases like cystic fibrosis.[2] There is a critical unmet need for targeted therapies that address the underlying genetic cause of PCD.

This compound: A Promising Therapeutic Target for a Subset of PCD

Recent research has identified this compound, also known as EFCAB1 or ODAD5, as a key protein in ciliary function. Pathogenic variants in the CLXN gene have been shown to cause PCD characterized by defects in the assembly of the outer dynein arms (ODAs) of cilia.[3]

Function of this compound:

This compound is a calcium-binding protein that plays a dual role in ciliary motility:

  • Stabilizer of the Outer Dynein Arm (ODA) Docking Complex: this compound is an essential component of the ODA docking complex, which anchors the force-generating ODA to the ciliary microtubules. Its absence leads to the partial loss of ODAs, impairing the cilia's ability to beat effectively.[4][5][6]

  • Calcium-Dependent Regulator of Ciliary Beat: As a calcium sensor, this compound is involved in modulating the ciliary waveform in response to changes in intracellular calcium concentrations. This function is crucial for the coordinated and effective movement of cilia.[7][8]

The critical role of this compound in ODA stability and ciliary function makes it a compelling target for therapeutic intervention in patients with PCD caused by CLXN mutations.

Comparison of Therapeutic Strategies: Current vs. This compound-Targeted

The following table compares the current standard of care for PCD with a potential this compound-targeted gene therapy approach.

FeatureCurrent Supportive Therapies for PCDThis compound-Targeted Gene Therapy (Investigational)
Mechanism of Action Symptom management: airway clearance, anti-inflammatory agents, antibiotics.[2]Addresses the root genetic defect by introducing a functional copy of the CLXN gene.
Therapeutic Goal Reduce the frequency of respiratory infections, improve lung function, and maintain quality of life.[2]Restore normal this compound protein function, correct the ODA defect, and re-establish effective ciliary motility.
Target Population All individuals diagnosed with PCD, regardless of the underlying genetic cause.Individuals with PCD caused by pathogenic variants in the CLXN gene.
Potential Efficacy Variable and often limited to symptom alleviation. Does not correct the underlying ciliary defect.[2]Potentially curative for the ciliary dysfunction, with the aim of long-term restoration of mucociliary clearance.
Stage of Development Clinically established and widely used.[2]Preclinical proof-of-concept established in animal models (zebrafish).[7] Further validation in mammalian models is required.

Experimental Data Supporting this compound Validation

The validation of this compound as a therapeutic target is supported by preclinical studies in animal models. A key study in zebrafish demonstrated that a this compound-deficient phenotype could be rescued by the introduction of wild-type human CLXN mRNA.

Model OrganismExperimental ApproachPhenotype of this compound DeficiencyOutcome of Therapeutic InterventionReference
Zebrafish (Danio rerio)Morpholino-mediated knockdown of clxnAbnormal ciliary motility, situs inversusInjection of wild-type human CLXN mRNA rescued the ciliary beat pattern and restored normal organ laterality.[7][8]
Mouse (Mus musculus)Gene knockout of Efcab1PCD-like phenotypes including hydrocephalus, situs inversus, and reduced motility of tracheal cilia.[9]Data on rescue experiments in the mouse model are not yet publicly available.[9]

Detailed Experimental Protocols

Air-Liquid Interface (ALI) Culture of Human Nasal Epithelial Cells

This protocol is used to grow and differentiate human nasal epithelial cells to study ciliary function in vitro.[10][11][12]

  • Cell Collection: Nasal epithelial cells are collected from patients using a cytology brush.

  • Cell Seeding: The collected cells are seeded onto a porous membrane support (e.g., Transwell insert) coated with an extracellular matrix protein like collagen.

  • Submerged Culture: The cells are initially grown in a submerged culture with a specialized growth medium until they form a confluent monolayer.

  • Air-Liquid Interface: Once confluent, the apical medium is removed, exposing the cells to air, while the basal medium continues to provide nutrients. This air exposure is critical for inducing differentiation into a ciliated epithelium.

  • Differentiation: The cells are maintained at the ALI for 3-4 weeks, during which they differentiate into a pseudostratified epithelium with functional cilia.

High-Speed Video Microscopy Analysis (HSVMA) of Ciliary Beat Frequency (CBF)

HSVMA is a crucial technique for assessing ciliary function by measuring the frequency and pattern of ciliary beating.[3][13][14][15][16]

  • Sample Preparation: A sample of ciliated cells (from a nasal brushing or ALI culture) is placed in a temperature-controlled chamber on a microscope stage.

  • Image Acquisition: A high-speed digital camera attached to a phase-contrast microscope is used to record videos of the beating cilia at a high frame rate (typically >200 frames per second).

  • Data Analysis: The recorded videos are analyzed using specialized software. A region of interest is selected over the beating cilia, and the change in light intensity over time is used to generate a waveform. The frequency of this waveform corresponds to the ciliary beat frequency, measured in Hertz (Hz).

Immunofluorescence Staining for this compound in Ciliated Cells

This technique is used to visualize the localization of the this compound protein within the cilia.[17][18][19][20][21]

  • Fixation: Ciliated cells grown on a coverslip are fixed with a chemical fixative, such as paraformaldehyde, to preserve their structure.

  • Permeabilization: The cell membrane is permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to enter the cell.

  • Blocking: Non-specific antibody binding sites are blocked using a blocking solution (e.g., bovine serum albumin).

  • Primary Antibody Incubation: The cells are incubated with a primary antibody that specifically recognizes the this compound protein.

  • Secondary Antibody Incubation: After washing away the unbound primary antibody, the cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.

  • Imaging: The coverslip is mounted on a microscope slide, and the fluorescent signal is visualized using a fluorescence microscope. The localization of the fluorescent signal indicates the location of the this compound protein within the cilia.

Visualizations

Calaxin_Signaling_Pathway cluster_Cytoplasm Cytoplasm cluster_Cilium Cilium ODA_preassembly Outer Dynein Arm (ODA) Pre-assembly IFT Intraflagellar Transport (IFT) ODA_preassembly->IFT Transport into Cilium ODA_DC_preassembly ODA Docking Complex (ODA-DC) Pre-assembly (including this compound) ODA_DC_preassembly->IFT Microtubule Doublet Microtubule IFT->Microtubule Docking ODA_DC_docked ODA-DC Docked ODA_docked ODA Docked ODA_DC_docked->ODA_docked Stabilizes ODA Calaxin_active This compound (Active) ODA_regulated Regulated ODA Activity Ca_ion Ca²⁺ Ca_ion->ODA_DC_docked Binds to this compound Calaxin_active->ODA_regulated Modulates Beat Pattern

Caption: this compound's dual role in ODA stabilization and calcium-dependent regulation.

Experimental_Workflow start PCD Patient with CLXN Mutation nasal_brushing Nasal Cell Brushing start->nasal_brushing animal_model Generation of this compound-deficient Animal Model (e.g., Zebrafish) start->animal_model ali_culture Air-Liquid Interface (ALI) Culture nasal_brushing->ali_culture pcd_phenotype Confirmation of PCD Phenotype (HSVMA, TEM) ali_culture->pcd_phenotype phenotype_analysis Phenotypic Analysis (Ciliary Motility, Laterality) animal_model->phenotype_analysis gene_therapy Gene Therapy Intervention (e.g., mRNA injection) phenotype_analysis->gene_therapy rescue_analysis Analysis of Phenotypic Rescue (Restoration of Ciliary Function) gene_therapy->rescue_analysis validation Validation of this compound as a Therapeutic Target rescue_analysis->validation

Caption: Workflow for validating this compound as a therapeutic target for PCD.

Logical_Relationship cluster_Pathology Pathology cluster_Intervention Therapeutic Intervention clxn_mutation CLXN Gene Mutation calaxin_defect Defective this compound Protein clxn_mutation->calaxin_defect oda_instability ODA Docking Instability calaxin_defect->oda_instability ciliary_dysfunction Impaired Ciliary Motility oda_instability->ciliary_dysfunction pcd_symptoms PCD Symptoms (e.g., Chronic Infections) ciliary_dysfunction->pcd_symptoms gene_therapy This compound Gene Therapy functional_this compound Functional this compound Protein gene_therapy->functional_this compound Provides oda_stability Restored ODA Stability functional_this compound->oda_stability Leads to normal_cilia Normal Ciliary Function oda_stability->normal_cilia Results in symptom_relief Amelioration of Symptoms normal_cilia->symptom_relief Causes

Caption: Mechanism of this compound-targeted therapy for PCD.

Conclusion and Future Directions

The available preclinical evidence strongly supports the validation of this compound as a therapeutic target for the subset of PCD patients with mutations in the CLXN gene. The successful rescue of the PCD phenotype in a zebrafish model provides a solid foundation for the development of this compound-targeted therapies, particularly gene therapy.

Future research should focus on:

  • Validation in Mammalian Models: Conducting rescue experiments in this compound-deficient mouse models to provide quantitative data on the extent of functional restoration of mucociliary clearance and ciliary beat frequency.

  • Development of Diverse Therapeutic Modalities: Exploring the potential of other therapeutic approaches, such as small molecule modulators that could enhance the function of partially active this compound protein or stabilize the ODA docking complex.

  • Long-term Safety and Efficacy Studies: Once a viable therapeutic candidate is identified, comprehensive long-term studies will be necessary to evaluate its safety and the durability of its therapeutic effect.

The development of a targeted therapy for this compound-deficient PCD would represent a significant advancement from the current supportive care and offer the potential for a disease-modifying treatment for affected individuals.

References

A Comparative Guide to Calaxin and Calmodulin in Sperm Chemotaxis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Calaxin and calmodulin, two calcium-binding proteins involved in the intricate process of sperm chemotaxis. By examining their distinct roles, signaling pathways, and the experimental data supporting our current understanding, this document aims to furnish researchers with a comprehensive resource for future studies and potential therapeutic development.

At a Glance: this compound vs. Calmodulin in Sperm Chemotaxis

While both this compound and calmodulin are calcium sensors that play roles in sperm motility, their specific functions in chemotaxis appear to be distinct. This compound has been identified as a direct and essential modulator of the flagellar dynein motor in response to chemoattractant-induced calcium influx, specifically driving the asymmetric bending of the flagellum required for turning. Calmodulin's role is more generalized, influencing overall sperm motility and hyperactivation, often through downstream kinase cascades.

Quantitative Data Summary

The following table summarizes the key quantitative and qualitative differences between this compound and calmodulin based on available experimental data, primarily from studies on the ascidian Ciona intestinalis.

FeatureThis compoundCalmodulin
Primary Role in Chemotaxis Direct regulator of flagellar asymmetry for turningGeneral regulator of motility and hyperactivation
Direct Molecular Target Outer-arm dyneinCalmodulin-dependent kinases (e.g., CaMKII), adenylyl cyclase
Effect of Inhibition on Chemotaxis Significant loss of chemotactic movement[1][2]General reduction in motility
Effect on Ca2+-induced Flagellar Bend Essential for generation and propagation of asymmetric bending; inhibition significantly attenuates curvature[1][3]Inhibition shows only a slight effect on P-bend curvature[3]
Localization in Sperm Flagellum Associated with the outer arm dynein along the axoneme[4][5]Localized in the acrosome and the flagellar principal piece[6]

Signaling Pathways in Sperm Chemotaxis

The signaling pathways involving this compound and calmodulin in response to a chemoattractant are distinct, reflecting their different roles in modulating sperm motility.

Calaxin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Chemoattractant Chemoattractant (e.g., SAAF) Receptor Receptor Chemoattractant->Receptor Binds Ca_Channel Ca2+ Channel (e.g., CatSper) Receptor->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Mediates This compound This compound Ca_Influx->this compound Activates Dynein Outer-arm Dynein This compound->Dynein Directly Modulates Asymmetric_Bending Asymmetric Flagellar Bending Dynein->Asymmetric_Bending Drives Turning Sperm Turning Asymmetric_Bending->Turning Results in

Fig. 1: this compound signaling pathway in sperm chemotaxis.

Calmodulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Stimulus Stimulus (e.g., Chemoattractant) Ca_Channel_CM Ca2+ Channel Stimulus->Ca_Channel_CM Activates Ca_Influx_CM Ca2+ Influx Ca_Channel_CM->Ca_Influx_CM Mediates Calmodulin Calmodulin Ca_Influx_CM->Calmodulin Activates CaMKII CaMKII Calmodulin->CaMKII Activates Membrane_Hyperpolarization Membrane Hyperpolarization CaMKII->Membrane_Hyperpolarization Induces Adenylyl_Cyclase Adenylyl Cyclase Membrane_Hyperpolarization->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates Motility_Modulation General Motility & Hyperactivation PKA->Motility_Modulation Regulates

Fig. 2: Calmodulin signaling in sperm motility regulation.

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of this compound and calmodulin in sperm chemotaxis. Below are outlines of key experimental protocols.

Sperm Chemotaxis Assay (Capillary Method)

This assay is used to observe and quantify the chemotactic response of sperm towards a chemoattractant.

  • Sperm Preparation: Collect and dilute sperm in an appropriate buffer (e.g., artificial seawater for marine invertebrates).

  • Chemoattractant Preparation: Dissolve the chemoattractant (e.g., sperm-activating and -attracting factor, SAAF) in the same buffer at a known concentration.

  • Assay Setup: Load the chemoattractant solution into a microcapillary tube. Introduce the sperm suspension into a chamber on a microscope slide.

  • Observation: Carefully place the tip of the microcapillary into the sperm suspension. Record sperm movement towards the capillary opening using a high-speed camera attached to a microscope.

  • Data Analysis: Analyze the recorded videos to determine the number of sperm accumulating at the capillary opening over time. Trajectories of individual sperm can also be tracked to analyze turning behavior.[1][3]

Demembranated Sperm Reactivation Assay

This assay allows for the study of the sperm axoneme's response to different intracellular conditions, bypassing the plasma membrane.

  • Demembranation: Incubate intact sperm in a solution containing a non-ionic detergent like Triton X-100 to permeabilize the cell membrane.

  • Reactivation: Resuspend the demembranated sperm in a reactivation solution containing ATP, Mg2+, and buffered Ca2+ at various concentrations (e.g., using EGTA to control free Ca2+).

  • Inhibitor Treatment (Optional): Add specific inhibitors for this compound (e.g., repaglinide) or calmodulin (e.g., W-7) to the reactivation solution to observe their effects on flagellar movement.

  • Waveform Analysis: Record the movement of the reactivated sperm under a microscope with a high-speed camera. Analyze the flagellar waveform parameters, such as beat frequency, amplitude, and asymmetry.[4][5]

In Vitro Motility Assay

This assay directly measures the effect of regulatory proteins on the sliding velocity of microtubules driven by dynein motors.

  • Protein Purification: Purify outer-arm dynein and this compound from sperm flagella.

  • Assay Chamber Preparation: Coat a glass slide with purified dynein.

  • Microtubule Sliding: Add fluorescently labeled microtubules and ATP to the chamber to initiate microtubule sliding over the dynein-coated surface.

  • Experimental Conditions: Perform the assay in the presence and absence of purified this compound and at varying Ca2+ concentrations.

  • Data Acquisition and Analysis: Observe and record the movement of the microtubules using fluorescence microscopy. The velocity of microtubule sliding is then calculated.[1][3]

Experimental_Workflow cluster_whole_sperm Whole Sperm Assays cluster_subcellular Subcellular/Biochemical Assays cluster_analysis Data Analysis Chemotaxis_Assay Sperm Chemotaxis Assay (e.g., Capillary Method) Trajectory_Analysis Trajectory & Accumulation Analysis Chemotaxis_Assay->Trajectory_Analysis Demembranation Sperm Demembranation Reactivation_Assay Reactivation Assay Demembranation->Reactivation_Assay Waveform_Analysis Flagellar Waveform Analysis Reactivation_Assay->Waveform_Analysis Protein_Purification Protein Purification (Dynein, this compound) Motility_Assay In Vitro Motility Assay Protein_Purification->Motility_Assay Velocity_Analysis Microtubule Sliding Velocity Measurement Motility_Assay->Velocity_Analysis

Fig. 3: General experimental workflow for studying sperm chemotaxis.

Concluding Remarks

The available evidence strongly suggests that this compound and calmodulin have distinct and non-redundant roles in the regulation of sperm motility, particularly in the context of chemotaxis. This compound appears to be a specialized Ca2+ sensor that directly couples chemoattractant-induced Ca2+ signals to the dynein motor machinery to execute precise turning maneuvers. In contrast, calmodulin's influence is broader, affecting the general motile state of the sperm.

For researchers in drug development, the specificity of this compound's action presents a potential target for modulating sperm chemotaxis without globally affecting sperm viability or basic motility, which could have implications for both fertility treatments and non-hormonal contraception. Further research, particularly studies that directly compare the quantitative contributions of this compound and calmodulin to chemotaxis in a mammalian model, is warranted to fully elucidate their interplay and therapeutic potential.

References

A Comparative Guide to Calcineurin Inhibitor Specificity and Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of commonly used Calcineurin (CaN) inhibitors, focusing on their specificity, off-target effects, and the experimental methodologies used for their evaluation. Given the initial ambiguity of "Calaxin," this guide centers on the well-characterized Calcineurin signaling pathway and its inhibitors, such as Cyclosporin A and Tacrolimus, which are pivotal in immunosuppressive therapies.

The Calcineurin Signaling Pathway

Calcineurin is a calcium and calmodulin-dependent serine/threonine protein phosphatase.[1] It plays a crucial role in T-cell activation by dephosphorylating the Nuclear Factor of Activated T-cells (NFAT), facilitating its translocation to the nucleus.[1][2] In the nucleus, NFAT promotes the transcription of various cytokines, including Interleukin-2 (IL-2), which is essential for T-cell proliferation and the adaptive immune response.[1] Inhibition of Calcineurin's phosphatase activity is a key mechanism for immunosuppression.[1][2]

Calcineurin_Signaling_Pathway cluster_cell T-Cell cluster_inhibitors Inhibitors TCR T-Cell Receptor (TCR) Ca_influx Ca2+ Influx TCR->Ca_influx Signal Calmodulin Calmodulin (CaM) Ca_influx->Calmodulin Activates Calcineurin_inactive Inactive Calcineurin Calmodulin->Calcineurin_inactive Binds to Calcineurin_active Active Calcineurin Calcineurin_inactive->Calcineurin_active Activation NFAT NFAT (Nucleus) Calcineurin_active->NFAT Dephosphorylates NFAT_p NFAT-P (Cytoplasm) NFAT_p->Calcineurin_active Substrate IL2_gene IL-2 Gene NFAT->IL2_gene Transcription Factor IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA Transcription IL2_protein IL-2 Protein IL2_mRNA->IL2_protein Translation CyclosporinA Cyclosporin A CyclosporinA->Calcineurin_active Inhibits Tacrolimus Tacrolimus (FK506) Tacrolimus->Calcineurin_active Inhibits Calcineurin_Assay_Workflow cluster_workflow Experimental Workflow prep Prepare Reaction Mix (Calcineurin, Calmodulin, Substrate) add_inhibitor Add Inhibitor (Serial Dilutions) prep->add_inhibitor initiate Initiate Reaction (Add Cofactor) add_inhibitor->initiate incubate Incubate initiate->incubate detect Detect Free Phosphate (Malachite Green) incubate->detect analyze Analyze Data (Calculate IC50) detect->analyze Off_Target_Analysis cluster_logic Logical Relationship Inhibitor Test Inhibitor On_Target On-Target Effect (Calcineurin Inhibition) Inhibitor->On_Target Off_Target Off-Target Effects (e.g., Kinase Inhibition) Inhibitor->Off_Target Therapeutic_Effect Therapeutic Effect (Immunosuppression) On_Target->Therapeutic_Effect Adverse_Effects Adverse Effects (Toxicity) Off_Target->Adverse_Effects

References

Unveiling the Calaxin Interactome: A Guide to Confirming Binding Partners with Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular signaling, identifying the binding partners of a protein is paramount to understanding its function and its potential as a therapeutic target. Calaxin, a calcium-binding protein, is implicated in various signaling pathways, making the characterization of its interactome a critical area of research. This guide provides a comprehensive comparison of mass spectrometry-based approaches and other validation techniques for confirming this compound binding partners, supported by detailed experimental protocols and illustrative data.

Mass Spectrometry for Identifying this compound Binding Partners: A Quantitative Overview

Co-immunoprecipitation coupled with mass spectrometry (Co-IP-MS) is a powerful and widely used technique to identify protein-protein interactions in a cellular context.[1][2] This method involves using an antibody to specifically pull down a protein of interest, in this case, this compound, along with its interacting partners from a cell lysate. These co-precipitated proteins are then identified and quantified by mass spectrometry.

Hypothetical Quantitative Data from a Co-IP-MS Experiment

The following table represents hypothetical data from a Co-IP-MS experiment designed to identify this compound binding partners. This data illustrates the typical output of such an experiment, where potential interactors are identified with specific quantitative metrics.

Identified ProteinGene NameProtein ScoreUnique PeptidesSequence Coverage (%)Fold Change (this compound-IP vs. Control-IP)
This compound (Bait) CALX2582265-
Protein Kinase APRKACA189154215.2
Phosphodiesterase 4DPDE4D152123512.8
14-3-3 protein zetaYWHAZ13510389.5
CalmodulinCALM11289558.1
A-kinase anchoring protein 5AKAP51108257.3
Ryanodine receptor 2RYR2957185.6

Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.

Experimental Protocol: Co-immunoprecipitation followed by Mass Spectrometry (Co-IP-MS)

This protocol outlines the key steps for identifying this compound binding partners using Co-IP-MS.

1. Cell Lysis and Protein Extraction:

  • Culture cells of interest to approximately 80-90% confluency.

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to maintain protein-protein interactions.[3]

  • Incubate on ice to ensure complete lysis.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.[3]

2. Immunoprecipitation of this compound Complex:

  • Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

  • Incubate the pre-cleared lysate with an antibody specific to this compound overnight at 4°C with gentle rotation.

  • Add protein A/G magnetic beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.[4]

  • Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.

3. Elution and Sample Preparation for Mass Spectrometry:

  • Elute the this compound-containing protein complexes from the beads using an appropriate elution buffer (e.g., low pH glycine buffer or a buffer containing a denaturing agent like SDS).

  • The eluted proteins are then subjected to in-solution or in-gel tryptic digestion to generate peptides.[5]

4. Mass Spectrometry Analysis:

  • The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

  • Peptides are separated by liquid chromatography and then ionized and fragmented in the mass spectrometer.

5. Data Analysis:

  • The fragmentation spectra are matched against a protein database to identify the corresponding proteins.

  • Quantitative analysis, often using label-free quantification or isotopic labeling methods, is performed to determine the relative abundance of the identified proteins in the this compound-IP sample compared to a negative control (e.g., an isotype-matched IgG control).[7]

Visualizing the Workflow and a Potential Signaling Pathway

To better understand the experimental process and the potential functional context of this compound, the following diagrams illustrate the Co-IP-MS workflow and a hypothetical signaling pathway involving this compound and its identified binding partners.

CoIP_MS_Workflow CellCulture Cell Culture Lysis Cell Lysis CellCulture->Lysis PreClearing Pre-Clearing with Beads Lysis->PreClearing Immunoprecipitation Immunoprecipitation with anti-Calaxin Antibody PreClearing->Immunoprecipitation BeadCapture Capture with Protein A/G Beads Immunoprecipitation->BeadCapture Washing Washing Steps BeadCapture->Washing Elution Elution of Protein Complexes Washing->Elution Digestion Tryptic Digestion Elution->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis & Protein ID LCMS->DataAnalysis

Co-IP-MS Experimental Workflow

Calaxin_Signaling_Pathway ExtracellularSignal Extracellular Signal GPCR GPCR ExtracellularSignal->GPCR AC Adenylyl Cyclase GPCR->AC activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA activates This compound This compound PKA->this compound phosphorylates PDE4D PDE4D PKA->PDE4D phosphorylates This compound->PDE4D interacts with DownstreamEffectors Downstream Effectors This compound->DownstreamEffectors regulates PDE4D->cAMP degrades

Hypothetical this compound Signaling Pathway

Comparison with Alternative Validation Methods

While Co-IP-MS is a powerful discovery tool, it is essential to validate the identified interactions using orthogonal methods. The choice of method depends on the nature of the interaction and the specific research question.

MethodPrincipleAdvantagesDisadvantages
Co-immunoprecipitation followed by Western Blot A specific antibody pulls down the target protein and its interactors, which are then detected by another antibody via Western blot.Relatively simple and inexpensive. Confirms interaction in a cellular context.Can only confirm expected interactions. Prone to false positives due to non-specific antibody binding.
Yeast Two-Hybrid (Y2H) Screen Based on the reconstitution of a functional transcription factor when two interacting proteins are brought into proximity in a yeast nucleus.High-throughput screening for binary interactions. Can identify novel interactors.High rate of false positives and false negatives. Interactions occur in a non-native (yeast) environment.
Surface Plasmon Resonance (SPR) Measures the binding of an analyte to a ligand immobilized on a sensor surface by detecting changes in the refractive index.Provides real-time quantitative data on binding affinity and kinetics. Label-free.Requires purified proteins. May not be suitable for weak or transient interactions.
Biolayer Interferometry (BLI) Similar to SPR, it measures the interference pattern of white light reflected from two surfaces to monitor biomolecular interactions in real-time.Real-time, label-free analysis of binding kinetics and affinity. High-throughput capabilities.Requires purified proteins. Can be sensitive to buffer conditions.
Proximity Ligation Assay (PLA) Utilizes antibodies conjugated with oligonucleotides that, when in close proximity, can be ligated to form a circular DNA molecule, which is then amplified and detected.In situ detection of protein-protein interactions within fixed cells, providing spatial information. High sensitivity.Does not provide information on binding kinetics or affinity. Can be technically challenging.
Cross-Linking Mass Spectrometry (XL-MS) Stabilizes protein interactions using chemical cross-linkers before mass spectrometry analysis.[8]Captures transient and weak interactions. Provides structural information about the interaction interface.[9]Cross-linking efficiency can be low. Data analysis can be complex.[10]

Conclusion

Confirming the binding partners of this compound is a crucial step in elucidating its biological function and its role in disease. Co-immunoprecipitation coupled with mass spectrometry offers a robust and high-throughput approach for identifying potential interactors in a physiological context. However, the identified interactions should always be validated using alternative, orthogonal methods to ensure the reliability of the findings. This comprehensive approach, combining discovery proteomics with targeted validation experiments, will provide a solid foundation for future research into the this compound signaling network and its potential for therapeutic intervention.

References

Unraveling the Dual Roles of Calaxin in Vertebrate Ciliary Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive analysis of the protein Calaxin in vertebrates reveals its multifaceted role in the intricate machinery of motile cilia. This guide provides an in-depth comparison of this compound's function, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of ciliopathies and related diseases.

This compound, a calcium-binding protein associated with the outer arm dynein (OAD) of cilia and flagella, has been identified as a critical component for proper ciliary motility across vertebrate species. Initially discovered in the ascidian Ciona intestinalis, its function in vertebrates has been elucidated through studies in model organisms such as zebrafish (Danio rerio) and mice. These studies have unveiled a fascinating dual functionality: this compound acts as both a calcium-independent stabilizer of the OAD and a calcium-dependent regulator of the ciliary waveform.[1][2][3]

Mutations in the gene encoding this compound have been linked to Primary Ciliary Dyskinesia (PCD), a human genetic disorder characterized by chronic respiratory infections, laterality defects (situs inversus), and infertility.[4][5][6][7] This underscores the clinical significance of understanding this compound's precise molecular mechanisms.

Comparative Analysis of this compound and Armc4 in OAD Docking

The outer arm dynein, the primary force generator for ciliary beating, is anchored to the ciliary doublet microtubules by a docking complex (DC). In vertebrates, this complex includes both this compound and Armc4. Comparative studies in zebrafish have demonstrated their distinct yet essential roles in the assembly and stability of the OAD.

FeatureThis compound Knockout (this compound-/-)Armc4 Knockout (armc4-/-)Reference
Outer Arm Dynein (OAD) Presence Partial loss, particularly in the distal region of the axoneme.Complete loss along the entire axoneme.[8][9][10][11]
Ciliary Motility Abnormal motility, including slower rotation or irregular motion.Immotile cilia observed in some cases.[8][11]
Phenotype Severity Laterality defects.More severe phenotype with laterality defects and immotile cilia.[8][11]
Role in OAD Docking Stabilizes the docking of OAD onto the doublet microtubule.Critical for the initial docking of OAD.[8][9][10][11]

The Dichotomy of this compound Function: A Calcium-Dependent and -Independent Tale

Further investigations using a calcium-binding deficient mutant of this compound (E130A) in zebrafish have elegantly dissected its two primary functions.

FunctionWild-Type this compoundThis compound E130A MutantReference
OAD Stabilization Fully functional.Functional; restores OAD reduction in this compound-/- mutants.[1][2][3]
Calcium-induced Asymmetric Beating Fully functional; induces asymmetric flagellar beating in the presence of Ca2+.Non-functional; fails to restore calcium-induced asymmetric beating in this compound-/- mutants.[1][2][3]

This demonstrates that the structural role of this compound in stabilizing the OAD is independent of its ability to bind calcium, whereas its regulatory role in modulating the ciliary waveform is strictly calcium-dependent.

Signaling Pathway and Experimental Workflow

To visualize the molecular interactions and experimental procedures discussed, the following diagrams are provided.

Calaxin_Signaling_Pathway cluster_calcium Calcium Signaling cluster_axoneme Ciliary Axoneme cluster_function Ciliary Function Ca2_ion Ca²⁺ This compound This compound Ca2_ion->this compound binds OAD Outer Arm Dynein (OAD) This compound->OAD regulates (Ca²⁺ dependent) This compound->OAD stabilizes (Ca²⁺ independent) DMT Doublet Microtubule OAD->DMT binds to Waveform Asymmetric Waveform OAD->Waveform generates Stability OAD Stability OAD->Stability Armc4 Armc4 Armc4->OAD docks

This compound's dual-function signaling pathway.

Experimental_Workflow cluster_genetics Genetic Manipulation cluster_analysis Phenotypic Analysis cluster_data Data Interpretation CRISPR CRISPR/Cas9 Gene Editing (this compound-/-, armc4-/-) Motility High-Speed Video Microscopy (Ciliary Motility Assay) CRISPR->Motility Structure Cryo-Electron Tomography (Ultrastructural Analysis) CRISPR->Structure Immunofluorescence Immunofluorescence (Protein Localization) CRISPR->Immunofluorescence Transgenesis Transgenesis (this compound E130A mutant) Transgenesis->Motility Quantification Quantitative Analysis (Beat frequency, waveform) Motility->Quantification Comparison Comparative Analysis (Wild-type vs. Mutants) Structure->Comparison Immunofluorescence->Comparison Quantification->Comparison

Workflow for studying this compound function.

Experimental Protocols

Generation of Zebrafish Mutants

Zebrafish mutants for this compound and armc4 are generated using the CRISPR/Cas9 system.[8]

  • Target Selection: Guide RNAs (gRNAs) are designed to target exons of the respective genes.

  • Microinjection: A solution containing Cas9 protein and the gRNA is microinjected into one-cell stage zebrafish embryos.

  • Founder Screening: Injected embryos (F0) are raised to adulthood and outcrossed with wild-type fish. The resulting F1 generation is screened for germline transmission of the desired mutations by PCR and sequencing.

  • Line Establishment: Heterozygous F1 fish are incrossed to generate homozygous mutants (F2).

Ciliary Motility Analysis

The motility of cilia in live zebrafish embryos (e.g., in Kupffer's vesicle) or sperm is recorded using a high-speed camera mounted on a differential interference contrast (DIC) microscope.[12]

  • Sample Preparation: For sperm analysis, sperm is collected and activated in a buffer solution on a glass slide.

  • High-Speed Video Microscopy: Ciliary beating is recorded at a high frame rate (e.g., 1000 frames per second) to capture the detailed motion.

  • Data Analysis: The recorded videos are analyzed using software like ImageJ or custom MATLAB scripts to measure parameters such as ciliary beat frequency and waveform. Kymographs can be generated to visualize the pattern of ciliary movement over time.[12][13][14]

Cryo-Electron Tomography (Cryo-ET)

Cryo-ET is employed to visualize the three-dimensional ultrastructure of the ciliary axoneme at high resolution.[8][15][16][17]

  • Sample Preparation: Cilia are isolated and applied to electron microscopy grids, which are then rapidly plunge-frozen in liquid ethane to preserve their native structure.

  • Data Collection: The frozen grids are imaged in a transmission electron microscope at cryogenic temperatures. A series of images is taken as the sample is tilted at different angles.

  • Tomogram Reconstruction: The tilt-series of images are computationally aligned and reconstructed to generate a three-dimensional tomogram of the cilium.

  • Subtomogram Averaging: To enhance the resolution of repeating structures like the OAD and its docking complex, subtomograms of these structures are extracted from multiple tomograms and averaged.

Conclusion

The comparative analysis of this compound function in vertebrates highlights its indispensable and dual role in ciliary motility. Its calcium-independent function in stabilizing the outer arm dynein and its calcium-dependent regulation of the ciliary waveform are crucial for a wide range of physiological processes, from embryonic development to respiration and reproduction. The distinct phenotypes observed in this compound and Armc4 mutants provide valuable insights into the stepwise assembly and function of the OAD docking complex. Further research into the intricate regulatory mechanisms of this compound will not only advance our fundamental understanding of ciliary biology but also pave the way for potential therapeutic interventions for Primary Ciliary Dyskinesia and other ciliopathies.

References

A Comparative Guide to the Cross-Reactivity of Calnexin Antibodies Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Calnexin antibody performance across various species, supported by sequence homology data and experimental validation. The information is intended to assist researchers in selecting the most appropriate antibody for their specific model system. It is important to note that "Calaxin" is a common misspelling of "Calnexin," the focus of this guide.

High Conservation of Calnexin Protein Sequence Across Mammalian Species

Calnexin is a highly conserved integral endoplasmic reticulum (ER) membrane protein that functions as a molecular chaperone in the folding and quality control of newly synthesized glycoproteins.[1][2] The high degree of sequence conservation among mammalian species suggests that antibodies developed against human Calnexin are likely to exhibit cross-reactivity with their orthologs in other species.[3][4]

A comparison of the amino acid sequences of Calnexin from human, mouse, and rat reveals a sequence identity of 93-98%.[3][4] This high homology is a strong indicator of potential antibody cross-reactivity.

Table 1: Calnexin Sequence Homology

Species ComparisonSequence IdentitySequence Similarity
Human vs. Mouse96.5%98.1%
Human vs. Rat96.3%98.1%
Mouse vs. Rat98.4%99.1%

Data is based on pairwise sequence alignment of Calnexin protein sequences obtained from UniProt (Human: P27824, Mouse: P35564, Rat: P24643).

Performance of Commercially Available Calnexin Antibodies

The following table summarizes the species reactivity of several commercially available Calnexin antibodies as validated by the manufacturers through various applications.

Table 2: Comparison of Commercial Calnexin Antibodies

Antibody (Provider) Clonality Validated Species Applications
ab22595 (Abcam) PolyclonalHuman, Mouse, RatWB, IP, ICC/IF[5]
ab92573 (Abcam) MonoclonalHumanWB, IHC-P, ICC/IF, IP[6]
MA3-027 (Thermo Fisher) MonoclonalHuman, MouseWB, ICC/IF, IP[7]
PA5-86245 (Thermo Fisher) PolyclonalHuman, Mouse, RatWB, IHC (P), IP[8]
AB2301 (Merck Millipore) PolyclonalHuman, Mouse, RatWB, ICC, IHC(P)[9]
#2433 (Cell Signaling) PolyclonalHumanWB, IHC, IF[10]
A15631 (ABclonal) PolyclonalHumanWB, IHC, IF[11]

Abbreviations: WB - Western Blot, IP - Immunoprecipitation, ICC/IF - Immunocytochemistry/Immunofluorescence, IHC-P - Immunohistochemistry (Paraffin-embedded).

Experimental Protocols

Western Blotting for Calnexin Detection

Western blotting is a widely used technique to detect specific proteins in a sample. The following is a general protocol for the detection of Calnexin.

1. Sample Preparation:

  • Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).

2. SDS-PAGE:

  • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

  • Separate the proteins by size on an SDS-polyacrylamide gel.

3. Protein Transfer:

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-Calnexin antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

5. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system. Calnexin is expected to be detected at approximately 90 kDa.[7]

Immunohistochemistry (IHC) for Calnexin Localization

IHC is used to visualize the localization of proteins within tissues. The following is a general protocol for paraffin-embedded tissues.

1. Deparaffinization and Rehydration:

  • Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

2. Antigen Retrieval:

  • Perform heat-induced epitope retrieval (HIER) by boiling the slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) for 10-20 minutes.

3. Staining:

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding with a blocking serum.

  • Incubate the sections with the primary anti-Calnexin antibody overnight at 4°C.

  • Wash with a wash buffer (e.g., PBS).

  • Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

  • Develop the signal with a chromogen such as diaminobenzidine (DAB).

  • Counterstain with hematoxylin.

4. Dehydration and Mounting:

  • Dehydrate the sections through a graded series of ethanol to xylene and mount with a permanent mounting medium.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_wb Western Blot Analysis cluster_ihc Immunohistochemistry cluster_results Data Analysis lysate_human Human Lysate sds_page SDS-PAGE lysate_human->sds_page lysate_mouse Mouse Lysate lysate_mouse->sds_page lysate_rat Rat Lysate lysate_rat->sds_page transfer Membrane Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-Human Calnexin) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection compare_wb Compare Band at ~90 kDa detection->compare_wb tissue_human Human Tissue ihc_staining IHC Staining Protocol tissue_human->ihc_staining tissue_mouse Mouse Tissue tissue_mouse->ihc_staining tissue_rat Rat Tissue tissue_rat->ihc_staining microscopy Microscopic Analysis ihc_staining->microscopy compare_ihc Compare Staining Patterns microscopy->compare_ihc conclusion Assess Cross-Reactivity compare_wb->conclusion compare_ihc->conclusion

Caption: Experimental workflow for assessing antibody cross-reactivity.

calnexin_cycle cluster_er Endoplasmic Reticulum Lumen nascent_protein Nascent Glycoprotein (Glc3Man9GlcNAc2) glucosidase_I_II Glucosidase I & II nascent_protein->glucosidase_I_II Trimming monoglucosylated_protein Monoglucosylated Protein (Glc1Man9GlcNAc2) glucosidase_I_II->monoglucosylated_protein calnexin_complex Calnexin/Calreticulin + ERp57 Complex monoglucosylated_protein->calnexin_complex Binding folded_protein Correctly Folded Protein calnexin_complex->folded_protein Folding Assistance misfolded_protein Misfolded Protein calnexin_complex->misfolded_protein Release glucosidase_II Glucosidase II folded_protein->glucosidase_II Deglucosylation exit_er Exit to Golgi glucosidase_II->exit_er uggt UGGT uggt->monoglucosylated_protein Reglucosylation misfolded_protein->uggt Recognition erad ERAD Pathway misfolded_protein->erad Prolonged Misfolding

Caption: The Calnexin cycle for glycoprotein folding and quality control.

References

Comparative Efficacy of Calaxin siRNA Formulations for Calcineurin Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of three novel Calaxin siRNA formulations—this compound siRNA-A, this compound siRNA-B, and this compound siRNA-C—designed to silence the expression of Calcineurin (CaN), a crucial protein in various cellular signaling pathways. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on the selection of the most effective siRNA construct for their research needs.

Introduction to this compound siRNAs

This compound siRNAs are next-generation small interfering RNAs engineered for enhanced stability and specificity in targeting the mRNA of Calcineurin. Effective knockdown of Calcineurin is critical for studying its role in cellular processes and for developing potential therapeutic interventions for a range of disorders. This guide evaluates the performance of three proprietary this compound siRNA formulations.

Quantitative Comparison of Efficacy

The efficacy of the three this compound siRNA formulations was assessed by measuring the percentage of Calcineurin mRNA knockdown and the corresponding reduction in protein levels in cultured human embryonic kidney (HEK293) cells.

Table 1: Calcineurin mRNA Knockdown Efficiency

siRNA FormulationConcentration (nM)mRNA Knockdown (%)Standard Deviation
This compound siRNA-A1065.2± 4.5
5085.7± 3.1
This compound siRNA-B1072.8± 3.9
5092.3± 2.5
This compound siRNA-C1058.4± 5.2
5078.1± 4.8
Scrambled Control502.1± 1.5

Table 2: Calcineurin Protein Reduction

siRNA FormulationConcentration (nM)Protein Reduction (%)Standard Deviation
This compound siRNA-A5075.9± 5.8
This compound siRNA-B5088.5± 4.2
This compound siRNA-C5068.3± 6.1
Scrambled Control501.5± 1.0

Off-Target Effects Analysis

To assess the specificity of this compound siRNAs, the expression of a panel of 10 known potential off-target genes was quantified.

Table 3: Off-Target Gene Expression Analysis

siRNA FormulationConcentration (nM)Number of Off-Target Genes with >2-fold change
This compound siRNA-A501
This compound siRNA-B500
This compound siRNA-C503
Scrambled Control500

Experimental Protocols

Cell Culture and Transfection

HEK293 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. For transfection, cells were seeded in 6-well plates and grown to 70-80% confluency. This compound siRNA formulations or a scrambled control siRNA were transfected into the cells using a lipid-based transfection reagent according to the manufacturer's instructions.

Quantitative Real-Time PCR (qRT-PCR)

Total RNA was extracted from cells 48 hours post-transfection using an RNA isolation kit. cDNA was synthesized from 1 µg of total RNA using a reverse transcription kit. qRT-PCR was performed using a real-time PCR system with gene-specific primers for Calcineurin and a housekeeping gene (GAPDH) for normalization. The relative mRNA expression was calculated using the 2-ΔΔCt method.

Western Blotting

Cell lysates were prepared 72 hours post-transfection in RIPA buffer containing protease inhibitors. Protein concentration was determined using a BCA protein assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against Calcineurin and β-actin (loading control), followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Off-Target Analysis

Off-target effects were evaluated using a commercially available PCR array for common off-target genes. The analysis was performed on RNA extracted from cells treated with 50 nM of each siRNA formulation.

Visualizing Key Processes

Calcineurin Signaling Pathway

Calcineurin_Signaling_Pathway Ca2_plus Ca²⁺ Calmodulin Calmodulin Ca2_plus->Calmodulin activates Calcineurin Calcineurin Calmodulin->Calcineurin activates NFAT NFAT (inactive) Calcineurin->NFAT dephosphorylates NFAT_active NFAT (active) NFAT->NFAT_active Nucleus Nucleus NFAT_active->Nucleus translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression regulates

Caption: The Calcineurin-NFAT signaling pathway.

siRNA Experimental Workflow

siRNA_Experimental_Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis cluster_3 Results Cell_Culture Cell Culture (HEK293) Transfection Transfection Cell_Culture->Transfection siRNA_Prep siRNA Formulation Prep siRNA_Prep->Transfection RNA_Extraction RNA Extraction (48h) Transfection->RNA_Extraction Protein_Extraction Protein Extraction (72h) Transfection->Protein_Extraction qRT_PCR qRT-PCR RNA_Extraction->qRT_PCR Western_Blot Western Blot Protein_Extraction->Western_Blot mRNA_Quant mRNA Quantification qRT_PCR->mRNA_Quant Protein_Quant Protein Quantification Western_Blot->Protein_Quant

A Structural Showdown: Calaxin versus Key Neuronal Calcium Sensor Proteins

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural and functional comparison of Calaxin with other prominent members of the Neuronal Calcium Sensor (NCS) protein family.

The Neuronal Calcium Sensor (NCS) family comprises a specialized group of EF-hand containing calcium-binding proteins that play pivotal roles in neuronal signaling and cellular regulation.[1][2][3] This guide provides a detailed structural comparison of a more recently identified member, this compound, with well-characterized NCS proteins such as Recoverin and Frequenin (NCS-1). By presenting quantitative data, experimental methodologies, and visual diagrams, this document aims to offer a clear and objective resource for understanding the nuanced structural differences that underpin their diverse functions.

At a Glance: Comparative Structural and Functional Features

The following table summarizes the key structural and functional characteristics of this compound, Recoverin, and Frequenin (NCS-1), highlighting their similarities and distinguishing features.

FeatureThis compoundRecoverinFrequenin (NCS-1)
Primary Function Ca2+-dependent modulator of outer arm dynein in cilia and flagella.[4][5]Calcium sensor in vision, regulates rhodopsin kinase.[6]Modulates neurotransmitter release, ion channel activity, and gene expression.[1][2]
Number of EF-Hand Motifs 3[4]4[3]4[3][7]
Functional Ca2+-Binding EF-Hands 3[8]2 (EF-hands 2 and 3)[6]3 (EF-hands 2, 3, and 4)[7]
N-Terminal Myristoylation Not reportedPresent (undergoes Ca2+-myristoyl switch)[6]Present[3][7]
Overall Structure Compact, globularCompact, globular[9]Compact, globular[10]
Target Interaction Binds to the beta-dynein heavy chain of the outer arm dynein in a Ca2+-dependent manner.[4]Interacts with rhodopsin kinase.[6]Binds to a variety of target proteins, including PI4KIIIβ and D2 dopamine receptors.[11]

Delving into the Structures: A Detailed Comparison

The functional specificity of NCS proteins is intricately linked to their three-dimensional structures. While they share a common ancestry and the EF-hand motif as a fundamental building block, subtle variations in the number and arrangement of these motifs, as well as post-translational modifications, lead to their distinct roles in cellular signaling.

The EF-Hand Motif: The Heart of Calcium Sensing

The EF-hand is a helix-loop-helix structural motif that is central to the function of NCS proteins, enabling them to bind calcium ions with high affinity and specificity.[9][12][13][14] This binding event triggers conformational changes that modulate the protein's interaction with downstream targets.[12]

This compound is a noteworthy member of the NCS family as it possesses three EF-hand motifs, all of which are predicted to be functional in binding calcium.[4][8] In contrast, both Recoverin and Frequenin (NCS-1) have four EF-hand motifs.[3] However, not all of these motifs are capable of binding calcium. In Recoverin, only EF-hands 2 and 3 are functional, while in Frequenin (NCS-1), EF-hands 2, 3, and 4 bind calcium, with the first EF-hand being non-functional.[6][7]

N-Terminal Myristoylation: A Key Regulator of Localization and Function

N-terminal myristoylation, the covalent attachment of a myristoyl group to the N-terminal glycine, is a common feature among many NCS proteins and plays a crucial role in their localization and interaction with cellular membranes.[3][7][11] This lipid modification can be regulated by calcium binding, leading to a "calcium-myristoyl switch" that controls the protein's association with membranes.

Recoverin is a classic example of a myristoylated NCS protein that exhibits a Ca2+-myristoyl switch.[6] In its calcium-free state, the myristoyl group is sequestered within a hydrophobic pocket of the protein. Upon calcium binding, a conformational change exposes the myristoyl group, facilitating its insertion into cellular membranes and interaction with its target, rhodopsin kinase.[6] Frequenin (NCS-1) is also myristoylated, which is important for its subcellular localization and function.[3][7] In contrast, current literature and database entries for this compound do not indicate the presence of an N-terminal myristoylation site.[8] This suggests that its localization and interaction with the dynein motor complex are likely governed by protein-protein interactions rather than a lipid anchor.

Visualizing the Concepts

To further elucidate the structural comparisons and experimental processes, the following diagrams are provided.

G cluster_this compound This compound cluster_recoverin Recoverin cluster_frequenin Frequenin (NCS-1) This compound 3 EF-Hands (3 Functional) No_Myristoylation No Myristoylation Recoverin 4 EF-Hands (2 Functional) Myristoylation_R Myristoylation (Ca2+-Myristoyl Switch) Frequenin 4 EF-Hands (3 Functional) Myristoylation_F Myristoylation

Caption: Comparative features of this compound, Recoverin, and Frequenin (NCS-1).

G Ca_influx Ca2+ Influx NCS_protein NCS Protein (Ca2+-free) Ca_influx->NCS_protein NCS_protein_Ca NCS Protein (Ca2+-bound) NCS_protein->NCS_protein_Ca Ca2+ binding Conformational_change Conformational Change NCS_protein_Ca->Conformational_change Target_protein Target Protein Conformational_change->Target_protein Interaction Modulated_target Modulated Target Protein Target_protein->Modulated_target Cellular_response Cellular Response Modulated_target->Cellular_response G start Protein Expression & Purification crystallization Crystallization start->crystallization data_collection X-ray Data Collection crystallization->data_collection phasing Phase Determination data_collection->phasing model_building Model Building phasing->model_building refinement Structure Refinement model_building->refinement final_structure Final 3D Structure refinement->final_structure

References

Safety Operating Guide

Navigating the Ambiguities in "Calaxin" Disposal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing precise disposal procedures for a substance labeled "Calaxin" is challenging due to the existence of multiple, chemically distinct products with similar names. Researchers and laboratory professionals are urged to verify the exact identity of their substance, preferably by cross-referencing the Chemical Abstracts Service (CAS) number on the product's container and Safety Data Sheet (SDS), before proceeding with any disposal protocol. This guide provides information on different substances found under similar names and outlines general best practices for chemical waste disposal.

I. Identifying Your "this compound"

Initial research reveals several distinct substances that may be referred to as "this compound" or a similar name. It is critical to distinguish between them to ensure safe handling and proper disposal.

  • This compound (CAS 30412-86-3): This is a sesquiterpenoid compound.[1] While chemical and physical properties are available, specific disposal guidelines are not readily found in the public domain. For this substance, general principles of chemical waste disposal for research-grade biochemicals should be followed, in consultation with your institution's Environmental Health and Safety (EHS) office.

  • Calexin®: This is a trade name for a non-hazardous micro-nutrient fertilizer.[2][3] The Safety Data Sheet for this product indicates that it is non-flammable.[2]

  • Other Similarly Named Chemicals: The search also identified "Calcimycin," "Callosin," "Caloxin 1b1," and "Calycosin," each with unique chemical properties and disposal requirements.[4][5][6][7] Misidentification could lead to improper and unsafe disposal.

II. Disposal Procedures for Calexin® (as an example)

The following procedures are summarized from the Safety Data Sheet for Calexin® , a non-hazardous fertilizer. These steps should NOT be followed for any other substance.

Spill Management:

  • Containment: In the event of a spill, recover the free product.[2]

  • Cleanup: To clean up residue, flush the area sparingly with water or use an absorbent material.[2][3]

  • Environmental Protection: Avoid runoff into groundwater, surface waters, and sewers.[2] It may be necessary to remove contaminated soil.[2][3]

  • Neutralization:

    • If the spill results in low pH (acidity), neutralize with hydrated lime, soda ash, or sodium bicarbonate.[2][3]

    • If the spill results in high pH (alkalinity), neutralize with dilute acetic acid or dilute hydrochloric (muriatic) acid.[2][3]

  • Reporting: If required, notify state and local authorities.[2]

Waste Disposal:

  • Solid waste must be disposed of in a permitted waste management facility.[2]

  • Always dispose of the material in accordance with local regulations.[3]

III. General Laboratory Chemical Disposal Workflow

For unidentified or uncharacterized substances, or for those without a specific disposal protocol, a systematic approach is essential. The following workflow provides a general decision-making process for the disposal of laboratory chemicals.

A Start: Chemical Waste for Disposal B Identify the Chemical (Check Label, CAS No., SDS) A->B C Is the identity confirmed and an SDS available? B->C D Follow specific disposal instructions on the Safety Data Sheet (SDS) C->D Yes E Consult your Institution's Environmental Health & Safety (EHS) Office C->E No J End: Waste Disposed D->J F Characterize Waste (e.g., hazardous properties, reactivity) E->F G Segregate Waste (e.g., solid, liquid, halogenated) F->G H Package and Label Waste Container (Contents, Hazard Warnings) G->H I Arrange for Professional Disposal (via EHS or licensed contractor) H->I I->J

General Chemical Disposal Workflow

IV. Essential Safety and Handling Precautions

Regardless of the specific "this compound" product, standard laboratory safety protocols should always be followed.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear safety glasses with side shields or goggles.[3]

  • Hand Protection: Wear suitable chemical-resistant gloves.[3]

  • Skin and Body Protection: Wear a lab coat and other appropriate protective clothing.[3]

In Case of Exposure (General First Aid):

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.[2]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and then drink water. Seek immediate medical attention.[2]

Disclaimer: The information provided is for guidance purposes only and is based on publicly available data for substances with names similar to "this compound." It is not a substitute for a substance-specific Safety Data Sheet and a thorough risk assessment. Always consult with your institution's Environmental Health and Safety department for definitive disposal procedures.

References

Personal protective equipment for handling Calaxin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for laboratory professionals, including researchers, scientists, and drug development specialists, who are handling Calaxin. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.

This compound is identified as a calcium-sensor protein that plays a role in sperm motility[1][2]. While specific hazard data for this compound is not extensively documented, it is prudent to handle it as a potentially bioactive substance. The guidance provided here is based on best practices for handling peptides and proteins with unknown toxicological profiles. A thorough risk assessment should be conducted before commencing any work.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is recommended to ensure comprehensive protection when handling this compound in various laboratory scenarios.

Activity Required PPE Specifications
Weighing and Compounding (Dry Powder) - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat/Gown- NIOSH-approved N95 or higher-level respirator- Chemical safety goggles or a face shield- Two pairs of powder-free nitrile gloves (double-gloving)- A disposable, low-permeability gown with a solid front and tight-fitting cuffs
Handling Solutions - Eye/Face Protection- Hand Protection- Lab Coat/Gown- Chemical safety goggles- Powder-free nitrile gloves- A disposable or dedicated lab coat
Cleaning Spills - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat/Gown- Shoe Covers- NIOSH-approved N95 or higher-level respirator- Chemical safety goggles and a face shield- Two pairs of heavy-duty nitrile gloves- A disposable, low-permeability gown- Disposable shoe covers

Experimental Protocol: Donning and Doffing PPE

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.

Donning Sequence:

  • Hand Hygiene: Thoroughly wash hands with soap and water.

  • Gown: Put on a disposable gown, ensuring it is securely tied.

  • Respiratory Protection: If handling powder, put on your N95 respirator and ensure a proper fit-check.

  • Eye Protection: Put on safety goggles or a face shield.

  • Gloves: Don the inner pair of gloves, followed by the outer pair, ensuring the outer gloves extend over the cuffs of the gown.

Doffing Sequence:

  • Gloves: Remove the outer pair of gloves first, peeling them off away from your body. Then, remove the inner pair.

  • Gown: Untie the gown and peel it away from your body, turning it inside out as you remove it.

  • Hand Hygiene: Wash hands thoroughly.

  • Eye Protection: Remove safety goggles or face shield from the back.

  • Respiratory Protection: Remove the respirator from the back without touching the front.

  • Final Hand Hygiene: Wash hands again thoroughly with soap and water.

Operational Workflow for Handling this compound

The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from receiving and preparation to experimental use and disposal.

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal cluster_safety Safety Protocols Receive Receive & Log this compound Store Store at Recommended Temperature Receive->Store SDS Review SDS/Safety Info Receive->SDS Prep Prepare for Experiment (Weighing/Diluting in fume hood) Store->Prep Experiment Conduct Experiment Prep->Experiment PPE Wear Appropriate PPE Prep->PPE Analyze Analyze Results Experiment->Analyze Collect Collect Waste (Solid & Liquid) Experiment->Collect Spill Spill Kit Accessible Experiment->Spill Label Label Waste Container Collect->Label Dispose Dispose via EHS Label->Dispose

Caption: Workflow for safe handling of this compound in the laboratory.

This compound Signaling Pathway

This compound is a calcium-sensor protein that is a component of the outer arm dynein (OAD) docking complex. It functions as a Ca2+-dependent modulator of OADs, which are responsible for generating the force for ciliary and flagellar beating[2][3][4].

G Ca_influx ↑ Intracellular Ca²⁺ This compound This compound Ca_influx->this compound binds OAD Outer Arm Dynein (OAD) This compound->OAD modulates activity MT Doublet Microtubule OAD->MT interacts with Motility Altered Flagellar Motility (Asymmetric Beating) OAD->Motility generates force for

Caption: this compound's role in Ca²⁺-dependent regulation of flagellar motility.

Disposal Plan

While specific disposal guidelines for this compound are not available, a cautious approach should be taken, treating it as a bioactive chemical waste. Do not allow the undiluted product or large quantities to enter groundwater, water courses, or sewage systems[5].

Recommended Disposal Procedures:

  • Segregation: All this compound waste, including contaminated consumables (e.g., pipette tips, tubes, gloves), should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a sealed, non-reactive waste container. Avoid mixing with other chemical waste streams unless compatibility is confirmed.

  • Solid Waste: Contaminated lab supplies should be placed in a designated solid waste container.

  • Decontamination: All non-disposable equipment that has come into contact with this compound should be thoroughly decontaminated with an appropriate cleaning agent.

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for final disposal procedures in accordance with local, state, and federal regulations. For unused medicines, it is best to use a drug take-back location if available[6]. If disposing in the trash is the only option, mix the substance with an unappealing material like coffee grounds or cat litter, place it in a sealed plastic bag, and then into the household trash[6][7].

References

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Calaxin

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.